molecular formula C11H9BrN2O B1334773 5-Bromo-2-(m-tolyloxy)pyrimidine CAS No. 73221-74-6

5-Bromo-2-(m-tolyloxy)pyrimidine

Cat. No.: B1334773
CAS No.: 73221-74-6
M. Wt: 265.11 g/mol
InChI Key: YJJNAGZHAWGUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(m-tolyloxy)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(3-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJNAGZHAWGUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401443
Record name 5-bromo-2-(m-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-74-6
Record name 5-bromo-2-(m-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(m-tolyloxy)pyrimidine, a key building block in modern medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse range of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This document will delve into the compound's fundamental properties, provide a detailed synthesis protocol grounded in established chemical principles, and explore its application in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its ability to mimic the purine bases of DNA and RNA allows molecules incorporating this heterocycle to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring with reactive handles, such as bromine atoms and phenoxy groups, creates versatile intermediates for the construction of extensive compound libraries in drug discovery programs. This compound (CAS Number: 73221-74-6) has emerged as a valuable such intermediate, particularly in the synthesis of kinase inhibitors.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 73221-74-6[4][5]
Molecular Formula C₁₁H₉BrN₂O[4][5]
Molecular Weight 265.11 g/mol [4][5]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not explicitly reported; likely a crystalline solid at room temperature.[6]General knowledge
Boiling Point Not determinedGeneral knowledge
Solubility Soluble in polar organic solvents such as DMF, Chloroform, and Methanol.[6][7]General knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyrimidine with m-cresol. A plausible and efficient synthetic route is detailed below, based on established methodologies for analogous compounds.[8][9][10]

Reaction Principle

The synthesis hinges on the displacement of a suitable leaving group (e.g., a halogen) at the 2-position of a 5-bromopyrimidine ring by the nucleophilic attack of the hydroxyl group of m-cresol. The reaction is typically facilitated by a base, which deprotonates the cresol to form a more potent nucleophile.

Experimental Protocol

Materials:

  • 5-Bromo-2-chloropyrimidine

  • m-Cresol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add m-cresol (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Rationale for Experimental Choices
  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation without deactivating the nucleophile.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of m-cresol, thereby increasing its nucleophilicity.

  • Temperature: Heating is necessary to provide the activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 5-Bromo-2-chloropyrimidine m-Cresol K2CO3, DMF Reaction Nucleophilic Aromatic Substitution (80-100 °C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine core is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This compound is a strategic starting material for the synthesis of such inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[1][2][3]

Role in the Synthesis of CDK Inhibitors

The bromine atom at the 5-position of this compound serves as a versatile handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize potency and selectivity for specific kinase targets.

While a specific, publicly disclosed CDK inhibitor derived directly from this compound is not readily identifiable, its structural motifs are present in numerous patented CDK inhibitors.[1][2][3] The general strategy involves the initial synthesis of the tolyloxy-pyrimidine core, followed by a cross-coupling reaction at the 5-position to introduce a substituent that can interact with the solvent-exposed region of the kinase active site.

The CDK Signaling Pathway: A Prime Target in Oncology

Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibitors of CDKs can arrest the cell cycle and induce apoptosis in cancer cells.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S promotes progression E2F E2F pRb->E2F releases E2F->S promotes transition Mitogens Mitogenic Signals Mitogens->CyclinD_CDK46 Inhibitor CDK Inhibitor (Derived from This compound) Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK signaling pathway and the point of intervention for CDK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous brominated pyrimidine compounds suggest the following:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If swallowed or inhaled, seek medical attention.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The presence of a versatile bromine handle on the pyrimidine core allows for the facile generation of diverse compound libraries, particularly for the development of targeted kinase inhibitors. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable building block in their quest for novel therapeutics.

References

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings. (2025). Benchchem.
  • CDK inhibitors. (n.d.). Google Patents.
  • Pyrrolopyrimidine compounds as cdk inhibitors. (n.d.). Google Patents.
  • Cdk inhibitors. (n.d.). Google Patents.
  • Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021). Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
  • 5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance, with the pyrimidine ring system standing out as a "privileged scaffold."[1] Pyrimidine derivatives are integral to life itself, forming the structural basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This fundamental biological role has inspired decades of research, leading to a vast array of FDA-approved drugs for oncology, infectious diseases, and neurological disorders that incorporate the pyrimidine core.[1][3]

Within this class, 2-aryloxypyrimidines represent a key subclass of compounds where a pyrimidine ring is connected to an aryl group via an ether linkage. This structural motif is of significant interest due to its presence in molecules with demonstrated antimicrobial and other biological activities.[4] This guide focuses on a specific, strategically designed derivative: This compound . This compound is not merely a static molecule but a versatile building block engineered for advanced synthetic applications. The presence of the bromine atom at the 5-position provides a chemically reactive handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions.[5]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the synthesis, underlying mechanistic principles, characterization, and strategic applications of this compound as a key intermediate in the construction of novel chemical entities.

Core Chemical and Physical Properties

This compound is a distinct organic compound whose identity is defined by the specific arrangement of its constituent atoms and bonds. Its core properties are summarized below.

Diagram 1: Chemical Structure of this compound

G start Starting Materials: - 2,5-Dibromopyrimidine - m-Cresol step1 Step 1: Deprotonation - Add m-cresol to a suspension of NaH in anhydrous DMF. - Stir at 0°C to room temp. start->step1 step2 Step 2: Nucleophilic Substitution (SNAr) - Add 2,5-dibromopyrimidine solution dropwise. - Heat reaction to 80-100°C. step1->step2 step3 Step 3: Reaction Quench - Cool mixture to room temperature. - Carefully quench with saturated NH₄Cl solution. step2->step3 step4 Step 4: Extraction - Extract aqueous phase with ethyl acetate (3x). - Combine organic layers. step3->step4 step5 Step 5: Wash & Dry - Wash with water and brine. - Dry over anhydrous Na₂SO₄. step4->step5 step6 Step 6: Purification - Filter and concentrate in vacuo. - Purify crude product via column chromatography. step5->step6 final Final Product: This compound step6->final

Caption: Step-by-step workflow for the synthesis of the target compound.

Experimental Procedure:

  • Reactant Preparation (Deprotonation):

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

    • Add anhydrous dimethylformamide (DMF) to create a suspension. Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of m-cresol (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. This forms the sodium m-cresolate nucleophile in situ.

    • Causality: A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the weakly acidic phenol, generating the potent cresolate nucleophile. Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction. [6]

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2,5-dibromopyrimidine (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the flask containing the sodium m-cresolate.

    • Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • Causality: 2,5-dibromopyrimidine is chosen as the electrophile. The bromine at the C2 position is significantly more labile and susceptible to nucleophilic attack than the bromine at C5 due to activation by the adjacent nitrogen atoms. Heating provides the necessary activation energy to overcome the reaction barrier.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

    • Causality: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the cresolate. Extraction isolates the organic product from the polar solvent and inorganic byproducts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

    • Causality: Chromatography is essential to separate the desired product from unreacted starting materials, potential side products (such as a disubstituted product or 5-bromo-2-hydroxypyrimidine), and other impurities.

Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical validation steps. The following analytical data are predicted for this compound.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Inferred Assignment
¹H NMR ~ 8.55 Singlet (s) 2H, Pyrimidine C4-H & C6-H
~ 7.30 Triplet (t) 1H, Tolyl C5'-H
~ 7.10 - 7.00 Multiplet (m) 3H, Tolyl C2'-H, C4'-H, C6'-H
~ 2.38 Singlet (s) 3H, Methyl (-CH₃)
¹³C NMR ~ 163.5 N/A Pyrimidine C2 (C-O)
~ 158.0 N/A Pyrimidine C4 & C6
~ 150.0 N/A Tolyl C1' (C-O)
~ 140.0 N/A Tolyl C3' (C-CH₃)
~ 130.0 N/A Tolyl C5'
~ 126.0 N/A Tolyl C4' or C6'
~ 122.0 N/A Tolyl C6' or C4'
~ 118.0 N/A Tolyl C2'
~ 116.0 N/A Pyrimidine C5 (C-Br)

| | ~ 21.5 | N/A | Methyl (-CH₃) |

Rationale for Predictions:

  • ¹H NMR: The two protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to symmetry around the C2-C5 axis and will appear as a sharp singlet downfield (~8.5 ppm) due to the deshielding effect of the ring nitrogens. T[7]he tolyl protons will show a characteristic pattern for a 1,3-disubstituted benzene ring. The methyl group will be a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon attached to oxygen (C2) will be significantly downfield. The brominated carbon (C5) will be shifted upfield relative to the other pyrimidine carbons. The aromatic carbons of the tolyl group will appear in the typical 115-150 ppm range, and the methyl carbon will be upfield (~21 ppm).

[8]Other Analytical Techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 265.1 and 267.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. A purity of ≥95% is standard for use as a synthetic intermediate.

Applications in Research and Drug Development

The utility of this compound lies in its dual-functionality as both a stable core scaffold and a reactive intermediate for building molecular diversity.

The 2-Aryloxypyrimidine Scaffold

The core structure itself is a known pharmacophore. The pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the aryloxy group can occupy hydrophobic pockets in enzyme active sites or receptors. Derivatives of this scaffold have been explored for a range of therapeutic areas, underscoring the potential of new analogues.

[2][3]#### 4.2 The 5-Bromo Substituent as a Synthetic Handle

The true value of this molecule for drug development professionals is the bromine atom at the 5-position. This site is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

[5]* Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid/ester can introduce a new aromatic ring system at the C5 position.

  • Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent.

  • Buchwald-Hartwig Amination: Reaction with an amine introduces a nitrogen-based functional group.

  • Stille Coupling: Reaction with an organostannane provides another route for C-C bond formation.

This synthetic versatility allows chemists to rapidly generate libraries of complex molecules from a single, reliable intermediate, which is a cornerstone of modern lead optimization campaigns in drug discovery.

Diagram 3: Role as a Versatile Synthetic Intermediate

G start This compound (Core Intermediate) suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst, Base product_suzuki 5-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 5-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 5-Amino Derivative buchwald->product_buchwald

Caption: Synthetic diversification from the 5-bromo position.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related brominated pyrimidines and other haloaromatics provide a strong basis for hazard assessment.

  • Potential Hazards: Compounds of this class are often classified as harmful if swallowed, inhaled, or in contact with skin. They may cause skin, eye, and respiratory irritation. *[9] Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Always consult a material-specific SDS from the supplier before handling this chemical.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Journal of Medicinal Chemistry. 2,4-Bis(aryloxy)pyrimidines as antimicrobial agents. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

  • Nitta, Y., et al. Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Karcz, T., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • The Royal Society of Chemistry. Supporting Information for .... [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • May, J. A., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. [Link]

  • MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

  • PubMed. Adenosine kinase inhibitors.... [Link]

  • Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]

  • PubMed. Application of sulfoximines in medicinal chemistry from 2013 to 2020. [Link]

  • SpectraBase. 5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. [Link]

Sources

Unveiling the Mechanistic Landscape of 5-Bromo-2-(m-tolyloxy)pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural framework that consistently yields biologically active molecules across a wide range of therapeutic areas.[1][2] Its prevalence in nature as a fundamental component of nucleic acids (cytosine, thymine, and uracil) provides a biochemical precedent for its interaction with biological systems.[3] Synthetic pyrimidine derivatives have been successfully developed into a multitude of FDA-approved drugs, exhibiting activities as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[1][2] A significant portion of these drugs function as protein kinase inhibitors, leveraging the pyrimidine core's ability to mimic the adenine base of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[4][5]

This guide focuses on a specific, yet under-characterized, member of this family: 5-Bromo-2-(m-tolyloxy)pyrimidine . While direct, extensive research on this particular molecule is nascent, its structural components—a pyrimidine core, a 2-aryloxy linkage, and a 5-bromo substituent—provide a strong foundation for a well-reasoned hypothesis regarding its mechanism of action. We posit that this compound is a putative protein kinase inhibitor. This document will dissect the rationale behind this hypothesis, propose a detailed molecular mechanism, and provide a comprehensive, actionable framework for its experimental validation.

Physicochemical Properties and Structural Rationale

A thorough understanding of a compound's mechanism begins with its molecular architecture. The key structural features of this compound suggest a specific mode of interaction with a protein target.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₉BrN₂O[6]
Molecular Weight 265.11 g/mol [6]
Core Scaffold PyrimidineA nitrogenous heterocycle, bioisosteric to the purine ring of ATP.[7]
Key Substituents 2-(m-tolyloxy): A meta-substituted tolyl group linked via an ether bond. This bulky, lipophilic group is likely to occupy a hydrophobic pocket adjacent to the primary binding site.
5-Bromo: A halogen atom at position 5. This substituent can significantly enhance binding affinity through a specific, directional interaction known as halogen bonding.[8][9]

The strategic placement of these functional groups allows for a multi-point interaction with a target protein, a hallmark of potent and selective inhibitors.

Hypothesized Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on extensive precedent from structurally related compounds, the most probable mechanism of action for this compound is the competitive inhibition of a protein kinase at the ATP-binding site.[10][11] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a common driver of diseases like cancer, making them prime therapeutic targets.[12]

Our central hypothesis is that this compound functions as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing directly with ATP. The proposed binding mode involves a synergistic interplay of its three key structural components:

  • Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are predicted to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and provides the anchoring point for the adenine ring of ATP. This interaction is the cornerstone of the inhibitory activity for a vast number of pyrimidine-based kinase inhibitors.[4]

  • 2-(m-tolyloxy) Group: This lipophilic moiety is hypothesized to project into a hydrophobic pocket adjacent to the hinge region, often referred to as the "back pocket." The specific shape and size of this pocket vary among different kinases, and the fit of the m-tolyloxy group into this pocket is a key determinant of the compound's selectivity profile.

  • 5-Bromo Substituent: The bromine atom is positioned to act as a halogen bond donor.[8] This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (a "σ-hole") that can interact favorably with a Lewis base, such as the backbone carbonyl oxygen of an amino acid residue in the binding site.[8][13] This interaction can significantly increase binding affinity and contribute to inhibitor selectivity.[9]

Visualizing the Hypothesized Binding Mode

The following diagram, generated using DOT language, illustrates the proposed interactions of this compound within a generic kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site cluster_1 This compound hinge_region Hinge Region (e.g., Ala, Leu) hydrophobic_pocket Hydrophobic Pocket (e.g., Val, Ile, Leu) halogen_acceptor Halogen Bond Acceptor (Backbone C=O) pyrimidine_core Pyrimidine Core pyrimidine_core->hinge_region Hydrogen Bonding (Key Anchor) tolyloxy_group m-Tolyloxy Group tolyloxy_group->hydrophobic_pocket Hydrophobic Interactions (Selectivity) bromo_atom 5-Bromo bromo_atom->halogen_acceptor Halogen Bonding (Affinity Boost)

Hypothesized binding mode of the compound.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to first identify potential kinase targets and then characterize the mechanism of inhibition in a detailed, self-validating manner.

Stage 1: Target Identification via Broad-Spectrum Kinase Screening

The initial step is to identify which of the >500 kinases in the human kinome are inhibited by the compound. This provides an unbiased view of its selectivity profile.

Protocol: Kinase Panel Screening (Example: KinomeScan™)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Principle: The assay is based on a competition binding principle. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

  • Execution: Submit the compound to a commercial screening service (e.g., DiscoverX/Eurofins) for profiling against a large panel of human kinases (e.g., >450 kinases) at a single, high concentration (e.g., 10 µM).

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding/inhibition. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition or %Ctrl < 10).

Stage 2: In Vitro Confirmation and Potency Determination

Once primary hits are identified, the next step is to confirm their inhibition and determine the potency (IC₅₀) using an orthogonal, enzymatic assay.

Protocol: In Vitro Kinase Activity Assay (Luminescent ADP-Glo™ Assay)

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is generated. The ADP is converted to ATP, which is then used by luciferase to produce light.

  • Reagents:

    • Purified, recombinant "hit" kinase.

    • Specific peptide substrate for the kinase.

    • ATP at a concentration near the Kₘ for the specific kinase.

    • This compound serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure:

    • Prepare kinase reaction buffer containing the kinase and its substrate.

    • Add serially diluted compound (typically an 11-point, 3-fold dilution series starting from 100 µM) or DMSO vehicle control to the wells of a 384-well plate.

    • Add the kinase/substrate mix to the wells.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for an Active Inhibitor
IC₅₀ (nM) Concentration of inhibitor required to reduce enzyme activity by 50%.A low nanomolar to micromolar value, confirming potent inhibition.
Dose-Response Curve A sigmoidal curve demonstrating concentration-dependent inhibition.A well-defined curve with a clear upper and lower plateau.
Stage 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits the target kinase within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway.

  • Experimental Setup:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells (e.g., in serum-free media) to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway (if necessary).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., p-AKT, p-ERK).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis: Quantify band intensity using densitometry. A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal.

Visualizing the Experimental and Signaling Logic

The following diagrams illustrate the overall experimental workflow and a representative signaling pathway that could be investigated.

G cluster_workflow Experimental Validation Workflow start Hypothesis: Kinase Inhibitor screen Stage 1: Broad Kinase Screen (>450 Kinases) start->screen Identify Hits confirm Stage 2: In Vitro IC50 Determination (ADP-Glo) screen->confirm Validate Hits cellular Stage 3: Cellular Target Engagement (Western Blot) confirm->cellular Confirm in Cells end Mechanism Confirmed cellular->end

Workflow for validating the proposed mechanism.

G cluster_pathway Example Signaling Pathway (e.g., PI3K/AKT) receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K (Potential Target) receptor->pi3k pip3 PIP3 pi3k->pip3 ATP -> ADP pip2 PIP2 pdk1 PDK1 pip3->pdk1 p_akt p-AKT (Phosphorylated) pdk1->p_akt akt AKT downstream Downstream Effects (Proliferation, Survival) p_akt->downstream inhibitor 5-Bromo-2- (m-tolyloxy)pyrimidine inhibitor->pi3k Inhibition

Example signaling pathway for cellular assays.

Conclusion and Future Directions

While this compound has not been extensively characterized in the public domain, its structure provides a compelling, rational basis for its function as a protein kinase inhibitor. The pyrimidine core, 2-aryloxy group, and 5-bromo substituent are all well-established pharmacophoric elements that can synergize to create a potent and selective inhibitor. The experimental framework detailed in this guide provides a clear and robust path forward for any research team seeking to elucidate its precise mechanism of action. By systematically identifying its kinase targets, quantifying its potency, and confirming its activity in a cellular context, the full therapeutic potential of this promising scaffold can be unlocked. Future work should also include biophysical binding assays (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to confirm direct target engagement and co-crystallography studies to definitively resolve the inhibitor's binding mode, thereby validating the structural hypotheses presented herein.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link][14]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link][7]

  • Traxler, P., et al. (1999). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 42(6), 1018-1026. Retrieved from [Link][10]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. Retrieved from [Link][4]

  • PubMed. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. Organic Letters, 22(4), 1547-1551. Retrieved from [Link][11]

  • Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • PubMed. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. Retrieved from [Link][6]

  • PubMed. (2012). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link][5]

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS, 101(48), 16789-16794. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved from [Link][8]

  • ResearchGate. (2008). (PDF) Halogen interactions in biomolecular crystal structures. IUCrJ, 1(Pt 1), 3-13. Retrieved from [Link][9]

  • Panek, J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 109. Retrieved from [Link][13]

  • Panas, D., et al. (2025). Halogen bonds between ligands and proteins: Can we use them in validation?. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link][15]

  • Dudas, M., et al. (2018). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(10), 1963-1971. Retrieved from [Link][16]

  • Mini-Reviews in Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 22(14), 1883-1904. Retrieved from [Link][2]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Journal of Pharmaceutical Research International. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(m-tolyloxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document synthesizes established principles of pyrimidine chemistry to present its core characteristics, a plausible synthetic route, and expected analytical profile. The information herein is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Core Molecular Attributes

This compound is a derivative of pyrimidine, a fundamental heterocyclic scaffold in numerous biologically active molecules.[1][2] The structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a meta-tolyloxy group at the 2-position. The molecular weight and other key identifiers are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 265.11 g/mol [3]
Molecular Formula C₁₁H₉BrN₂O[3]
CAS Number 73221-74-6[3]
Canonical SMILES Cc1cccc(c1)Oc2nccc(c2)Br
InChI Key YJJNAGZHAWGUEO-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of 2-aryloxypyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a halogen, from the pyrimidine ring by an aryloxide. For the synthesis of this compound, a plausible and efficient route involves the reaction of a 2-halo-5-bromopyrimidine with m-cresol.

Proposed Synthetic Pathway

The reaction proceeds by the formation of a sodium or potassium salt of m-cresol (m-cresolate), which then acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring.

Synthesis_of_this compound Proposed Synthesis of this compound m_cresol m-Cresol cresolate m-Cresolate Anion m_cresol->cresolate + Base base Base (e.g., NaH, K₂CO₃) base->cresolate halopyrimidine 2-Chloro-5-bromopyrimidine product This compound halopyrimidine->product solvent Solvent (e.g., DMF, DMSO) solvent->product cresolate->product + 2-Chloro-5-bromopyrimidine in Solvent Analytical_Workflow Analytical Characterization Workflow synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr ms Mass Spectrometry (MS) synthesized_product->ms ir Infrared Spectroscopy (IR) synthesized_product->ir hplc Purity Assessment (HPLC) synthesized_product->hplc structural_elucidation Structural Elucidation nmr->structural_elucidation molecular_weight_confirmation Molecular Weight Confirmation ms->molecular_weight_confirmation functional_group_identification Functional Group Identification ir->functional_group_identification purity_determination Purity Determination hplc->purity_determination Drug_Discovery_Potential Potential Role in Drug Discovery core_compound This compound modification Further Synthetic Modification (e.g., Suzuki, Sonogashira Coupling) core_compound->modification library Library of Novel Compounds modification->library screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) library->screening hit_compound Identification of 'Hit' Compounds screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Sources

An In-depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-Bromo-2-(m-tolyloxy)pyrimidine. This document moves beyond a simple data sheet to provide in-depth scientific context, causality behind experimental procedures, and a forward-looking perspective on its utility in modern drug discovery.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules like DNA and RNA and its role in a vast number of approved drugs.[1][2][3] This inherent biocompatibility, combined with the pyrimidine ring's unique electronic properties and synthetic versatility, makes it a highly attractive starting point for the development of novel therapeutics.[1][4] The nitrogen atoms at positions 1 and 3 are key to its biological activity, acting as hydrogen bond acceptors and donors, which allows for precise interactions with biological targets such as kinases, a class of enzymes often dysregulated in cancer.[1][5]

This compound is a strategically designed derivative that leverages these core attributes. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity, often via palladium-catalyzed cross-coupling reactions.[6] The 2-(m-tolyloxy) group provides a bulky, lipophilic moiety that can influence the compound's pharmacokinetic profile and binding affinity for target proteins. This combination of features makes this compound a valuable building block for creating libraries of novel compounds for biological screening.[7][8]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 73221-74-6N/A
Molecular Formula C₁₁H₉BrN₂ON/A
Molecular Weight 265.11 g/mol N/A
Appearance Predicted to be an off-white to pale yellow solidGeneral knowledge
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge
Melting Point Not experimentally determined in the available literature.N/A
Boiling Point Not experimentally determined in the available literature.N/A
Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a detailed prediction based on the analysis of similar structures provides a reliable guide for characterization.[9][10][11]

The proton NMR spectrum is expected to show distinct signals for the pyrimidine and tolyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6s2HH-4, H-6 (pyrimidine)The protons on the electron-deficient pyrimidine ring are expected to be deshielded and appear far downfield.
~7.3t1HH-5' (tolyl)Aromatic proton on the tolyl ring.
~7.1d1HH-6' (tolyl)Aromatic proton on the tolyl ring.
~7.0s1HH-2' (tolyl)Aromatic proton on the tolyl ring.
~6.9d1HH-4' (tolyl)Aromatic proton on the tolyl ring.
~2.4s3H-CH₃ (tolyl)The methyl protons on the tolyl ring will appear as a singlet in the aliphatic region.

The carbon NMR will provide a map of the carbon skeleton.

Chemical Shift (δ, ppm)AssignmentRationale
~165C-2 (pyrimidine)Carbon attached to two electronegative atoms (N and O).
~160C-4, C-6 (pyrimidine)Aromatic carbons in the pyrimidine ring.
~155C-1' (tolyl)Aromatic carbon attached to the ether oxygen.
~140C-3' (tolyl)Aromatic carbon attached to the methyl group.
~130C-5' (tolyl)Aromatic carbon on the tolyl ring.
~125C-6' (tolyl)Aromatic carbon on the tolyl ring.
~120C-4' (tolyl)Aromatic carbon on the tolyl ring.
~118C-2' (tolyl)Aromatic carbon on the tolyl ring.
~110C-5 (pyrimidine)Carbon bearing the bromine atom.
~21-CH₃ (tolyl)Methyl carbon.

The infrared spectrum will show characteristic vibrations for the functional groups present.[12][13][14]

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretch-CH₃
1600-1550C=N, C=C stretchPyrimidine ring
1500-1400C=C stretchAromatic rings
1250-1200C-O-C stretchAryl ether
~1050C-Br stretchAryl bromide

The mass spectrum will show the molecular ion and characteristic fragmentation patterns.[15][16][17]

m/zInterpretation
264/266[M]⁺ molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
185[M - Br]⁺, loss of the bromine radical.
157[M - Br - CO]⁺, subsequent loss of carbon monoxide.
91[C₇H₇]⁺, tropylium ion from the tolyl group.

Part 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and allows for the modular construction of various 2-aryloxypyrimidine derivatives.[18][19]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 5-Bromo-2-chloropyrimidine C Reaction Vessel A->C B m-Cresol B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Workup and Purification D->E Aqueous workup Column chromatography F This compound E->F G cluster_1 Drug Discovery Cascade Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Library Library of Analogs Coupling->Library Varying R group at C5 Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Biological Activity Lead Lead Optimization Hit->Lead Structure-Activity Relationship (SAR) Studies Candidate Preclinical Candidate Lead->Candidate

Sources

Preamble: A Note on Synthesizing Safety Data for a Novel Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(m-tolyloxy)pyrimidine

As researchers and drug development professionals, we frequently encounter novel or rare chemical entities for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been published. This compound (CAS No. 73221-74-6) is such a compound. While it is available for research purposes, detailed toxicological and safety data are sparse[1][2].

This guide has been constructed by a Senior Application Scientist to provide a robust, actionable safety framework. The core of this document is a synthesized safety profile derived from a first-principles analysis of the molecule's structure and a comparative review of safety data for structurally analogous compounds. We will deconstruct the molecule into its constituent functional groups—the brominated pyrimidine core and the m-tolyloxy ether moiety—and extrapolate potential hazards based on well-documented data for similar chemical classes[3][4][5][6]. This methodology provides a trustworthy, experience-based guide for handling this reagent with the high degree of caution it warrants.

Section 1: Chemical Identity and Physicochemical Properties

This section summarizes the core identifiers and known physical properties of the compound.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 73221-74-6[1][2]
Molecular Formula C₁₁H₉BrN₂O[1][2]
Molecular Weight 265.11 g/mol [1][2]
Appearance Solid (Predicted, based on similar pyrimidines)[7][8]
Purity Typically ≥97%[2]
Intended Use For Research and Development Use Only[1]

Section 2: Synthesized Hazard Identification and GHS Classification

Based on analysis of related brominated pyrimidines, a GHS classification for this compound is predicted below. The primary hazards stem from the pyrimidine ring, which can cause irritation, and the bromine atom, which imparts potential toxicity and hazards upon combustion. Many similar compounds are categorized as irritants and may be harmful if ingested or inhaled[3][4][7].

Predicted GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][9]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][6][7]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][6]

GHS Label Elements:

Caption: Predicted GHS Pictogram for Irritation and Acute Toxicity.

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Consolidated):

  • Prevention (P261, P264, P270, P271, P280): Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Response (P301+P312, P302+P352, P304+P340, P305+P351+P338): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

  • Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Emergency Procedures and First-Aid Measures

The causality behind these first-aid measures is to immediately mitigate exposure and remove the substance from the affected area to prevent further irritation or absorption. The response protocols are standard for chemical irritants.

  • General Advice: If symptoms persist, seek immediate medical attention and show the attending physician this safety guide.[10]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[7][10] The primary risk is respiratory tract irritation.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[7][10]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][11]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][10]

Section 4: Safe Handling and Storage Protocols

A self-validating protocol for handling this compound involves treating it as a potent irritant and toxicant, thereby ensuring a margin of safety even in the absence of complete data.

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all routes of exposure—inhalation, dermal, and ocular.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Dispose of contaminated gloves after use.[5]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N100 (US) or P3 (EN 143) particle respirator.[5]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Ensure eyewash stations and safety showers are close to the workstation.[5][10]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation and inhalation of dust. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Incompatible materials include strong oxidizing agents, acids, and bases.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Guide B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Weigh Compound in Hood C->D E Perform Experiment D->E F Clean Workspace E->F G Segregate Waste F->G H Dispose via Approved Channels G->H I Doff PPE & Wash Hands H->I J Spill or Exposure Occurs K Follow First-Aid Measures J->K L Notify Supervisor K->L

Caption: Standard workflow for handling chemical reagents of unknown toxicity.

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting

The primary concern during a fire is the generation of toxic and corrosive decomposition products.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion will produce hazardous gases, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) gas.[5][11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][11]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as outlined in Section 4.1. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[5]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[5]

  • Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[10]

Section 6: Stability, Reactivity, and Toxicological Insights

  • Reactivity: No hazardous reactions are reported under normal processing for similar compounds.[10]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[5][10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form CO, CO₂, NOx, and HBr gas.[5][11]

Toxicological Profile (Inferred): The toxicological properties of this compound have not been fully investigated.[10] However, based on data from analogous structures, it is prudent to assume it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound or its close analogs.[5][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[5]

References

  • Fisher Scientific. (2023). Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. National Institutes of Health.

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.

  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Institutes of Health.

  • ChemicalBook. (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromopyrimidine.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

  • CymitQuimica. (n.d.). This compound.

  • Echemi. (2019). 5-Bromo-2-(methylsulfonyl)pyrimidine SDS.

  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.

  • Fisher Scientific. (2024). Safety Data Sheet for 5-Bromo-2-fluoropyrimidine.

  • CymitQuimica. (n.d.). CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97%.

Sources

Determining the Aqueous and Organic Solubility of 5-Bromo-2-(m-tolyloxy)pyrimidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(m-tolyloxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility. Poor solubility can impede bioavailability in drug candidates and limit formulation options. This technical guide presents a comprehensive, field-proven protocol for the experimental determination of the thermodynamic solubility of this compound. As no quantitative solubility data for this specific compound is readily available in public literature, this document serves as a foundational methodology for researchers. The guide details the industry-standard shake-flask method for achieving equilibrium, coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for accurate quantification. We will explore the causality behind key experimental choices, from solvent selection to equilibrium validation, ensuring a self-validating and robust protocol.

Introduction: The Critical Role of Solubility in Pyrimidine Derivative Development

Pyrimidine and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of biological activities. However, their often-hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in drug development that can lead to unreliable results in biological assays and limited bioavailability.[1] For a compound like this compound (Molecular Formula: C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol ), understanding its dissolution characteristics in both aqueous and organic media is paramount for its progression in research and development pipelines.

This guide provides a detailed framework for determining the thermodynamic, or equilibrium, solubility of this compound. Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium and is a critical parameter for lead optimization and formulation development.[1][2] The methodologies described herein are adapted from established industry practices and authoritative guidelines to ensure data integrity and reproducibility.[3]

Foundational Principles: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique is based on establishing a true equilibrium between the undissolved solid compound and the solvent. An excess of the solid is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the supernatant no longer changes.[4] This ensures that the solvent is fully saturated.

The choice of agitation time is critical; for compounds with low solubility, reaching equilibrium can be a slow process. Therefore, it is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau in concentration has been reached.[1][5] Temperature control is equally crucial, as solubility is a temperature-dependent property.[6] All experiments should be conducted at a constant, recorded temperature, typically 25°C (room temperature) or 37°C for physiological relevance.[7][8]

Experimental Workflow: A Visual Guide

The following diagram outlines the comprehensive workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess 5-Bromo-2- (m-tolyloxy)pyrimidine B Add to known volume of selected solvent A->B C Prepare multiple samples for time-point analysis B->C D Agitate samples at constant temperature (e.g., 25°C) C->D E Sample at 24h, 48h, 72h to confirm equilibrium D->E F Centrifuge sample to pellet undissolved solid E->F G Carefully collect supernatant F->G H Filter supernatant (e.g., 0.22 µm PTFE) to remove fine particulates G->H I Prepare calibration standards of known concentrations J Analyze standards and sample supernatant by HPLC-UV H->J I->J K Determine concentration from calibration curve J->K L Calculate final solubility (µg/mL and µM) K->L

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 5-Bromo-2-(m-tolyloxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide elucidates the structural features of the molecule through in-depth spectral interpretation, supported by established scientific principles and comparative data from related compounds.

Introduction

This compound (CAS No. 73221-74-6) is a substituted pyrimidine derivative with a molecular formula of C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol [1]. The strategic incorporation of a bromine atom and a meta-tolyloxy group onto the pyrimidine scaffold suggests its potential as a versatile intermediate in medicinal chemistry. Understanding the precise molecular architecture is paramount for its application in the synthesis of targeted therapeutics. This guide provides a foundational spectral characterization to facilitate its use in research and development.

Synthesis and Structure

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with m-cresol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is analogous to the synthesis of other 2-alkoxy and 2-aryloxypyrimidines.

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine->Reaction m-cresol m-Cresol m-cresol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product_Name This compound Reaction->Product_Name MS_Fragmentation M+ [M]⁺˙ m/z 264/266 F1 [M - O-tolyl]⁺ m/z 157/159 M+->F1 - •O-tolyl F2 [m-tolyloxy]⁺ m/z 107 M+->F2 - •(Br-pyrimidine) F3 [M - m-cresol]⁺˙ m/z 156/158 M+->F3 - m-cresol

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a wide mass range to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and propose fragmentation patterns consistent with the structure.

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive and self-validating characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling its confident use in further synthetic applications and drug discovery programs.

References

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the discovery and history of 5-Bromo-2-(m-tolyloxy)pyrimidine, a key heterocyclic intermediate that has played a crucial role in the development of modern therapeutics. While not a therapeutic agent itself, its emergence is intrinsically linked to the discovery of Macitentan, a potent dual endothelin receptor antagonist. This document will trace the origins of this compound through the lens of medicinal chemistry, detailing its synthesis, chemical properties, and its significant contribution to the field of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemistry and strategic importance of pivotal intermediates in pharmaceutical research.

Introduction: The Unsung Importance of Chemical Intermediates

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful therapeutic is paved with a series of crucial, often unsung, chemical intermediates. These molecules are the foundational building blocks, the pivotal stepping stones upon which complex and biologically active compounds are assembled. This compound (CAS Number: 73221-74-6) is a prime example of such an intermediate, whose history is interwoven with the development of a significant cardiovascular drug.[1]

The pyrimidine scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[2][3][4] The systematic study of pyrimidines dates back to 1884 with the work of Pinner, and the parent compound was first synthesized in 1900.[2] The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.

This guide will provide a comprehensive overview of this compound, from the fundamental chemistry of its parent scaffold to its specific role in the synthesis of a life-saving medication.

The Genesis of a Key Intermediate: The Macitentan Story

The discovery of this compound is not a standalone event but rather a consequence of a dedicated medicinal chemistry program at Actelion Pharmaceuticals. This program aimed to identify novel, potent, and orally active dual endothelin receptor antagonists for the treatment of pulmonary arterial hypertension. This research ultimately led to the discovery of Macitentan (ACT-064992).[5][6]

The development of Macitentan involved the synthesis and evaluation of a vast library of pyrimidine-based compounds. The structure-activity relationship (SAR) studies conducted by the team at Actelion, led by Martin H. Bolli and Christoph Boss, systematically explored modifications to a lead compound, bosentan.[5][6] It was within this intensive research and optimization process that this compound emerged as a crucial building block. While the exact date of its first synthesis is not explicitly documented in publicly available literature, its existence is a direct result of the need for specific structural motifs to enhance the pharmacological profile of the developing drug candidates.

The core structure of Macitentan features a substituted pyrimidine ring linked to a brominated phenyl group and another pyrimidine moiety through an ethylene glycol linker. This compound provided a key fragment for the construction of the final drug molecule, contributing to its overall efficacy and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound is a representative example of nucleophilic aromatic substitution on a pyrimidine ring, a common strategy in heterocyclic chemistry.

General Synthetic Approach

The formation of the ether linkage at the 2-position of the pyrimidine ring is typically achieved by reacting a leaving group at that position with a corresponding alcohol or phenol in the presence of a base. In the case of this compound, the synthesis would logically proceed via the reaction of a 2-substituted-5-bromopyrimidine with m-cresol.

A plausible and commonly employed synthetic route is outlined below:

Synthesis_of_this compound start 5-Bromo-2-chloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent1 m-Cresol reagent1->reaction base Base (e.g., K2CO3, NaH) base->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, literature-informed procedure for the synthesis of aryloxypyrimidines and is analogous to the methods used in the preparation of intermediates for Macitentan.

Step 1: Reaction Setup

  • To a solution of m-cresol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature to form the corresponding phenoxide salt.

Step 2: Nucleophilic Substitution

  • To the solution of the m-cresolate, add 5-bromo-2-chloropyrimidine.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 73221-74-6[1]
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in most organic solvents
Purity Typically >97% for research and development purposes

Role in Drug Discovery and Development: The Macitentan Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Macitentan. The structure of Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[7] Although the "m-tolyl" group is not directly present in the final Macitentan molecule, the synthesis of various analogs during the lead optimization phase would have involved a range of substituted phenols, including m-cresol, to probe the structure-activity relationship.

The synthesis of Macitentan itself involves the coupling of two key pyrimidine-containing fragments. One of these fragments is derived from 5-bromo-2-chloropyrimidine, which is a precursor to intermediates like this compound. The general synthetic strategy for Macitentan highlights the modular nature of its construction, where different substituted pyrimidines can be introduced to optimize the drug's properties.

The following diagram illustrates the logical connection of this compound as a representative intermediate in the broader context of Macitentan's discovery.

Macitentan_Discovery_Context cluster_0 Lead Optimization for Endothelin Receptor Antagonists cluster_1 Synthesis of Key Intermediates Lead_Compound Bosentan SAR_Studies Structure-Activity Relationship Studies Lead_Compound->SAR_Studies Library_Synthesis Synthesis of a Library of Pyrimidine Derivatives SAR_Studies->Library_Synthesis Intermediate_Precursor 5-Bromo-2-chloropyrimidine Library_Synthesis->Intermediate_Precursor Provides rationale for specific intermediate synthesis Target_Intermediate This compound (and other analogs) Intermediate_Precursor->Target_Intermediate Reaction with various phenols Final_Drug Macitentan Target_Intermediate->Final_Drug Incorporation into final drug candidates

Caption: The role of this compound in the context of Macitentan's discovery.

Conclusion

The history of this compound is a compelling illustration of the integral role that chemical intermediates play in the advancement of pharmaceutical science. Its discovery was not an isolated event but a necessary step in a well-defined and highly successful drug discovery program. While it may not be a household name, its contribution to the creation of Macitentan, a drug that has significantly improved the lives of patients with pulmonary arterial hypertension, is undeniable. This technical guide serves to highlight the importance of understanding the origins and synthesis of such key building blocks, as they form the foundation upon which future therapeutic innovations will be built.

References

  • Wikipedia. Pyrimidine. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Bhattacharya, P. (n.d.). CHAPTER 1 Pyrimidine Chemistry: History and Importance. Shodhganga. [Link]

  • Google Patents. (2017).
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • Google Patents. (2014). Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Google Patents. (2017). Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Google Patents. (2021).
  • ResearchGate. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. [Link]

Sources

Reactivity of the pyrimidine ring in 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Reactivity of the Pyrimidine Ring in 5-Bromo-2-(m-tolyloxy)pyrimidine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a highly versatile synthetic intermediate, prized for its strategic combination of a reactive bromine handle and a modulating aryloxy substituent. This guide provides a comprehensive exploration of the chemical reactivity of this molecule, focusing on the electronic landscape of the pyrimidine ring and its behavior in key synthetic transformations. We delve into the mechanisms and protocols for palladium-catalyzed cross-coupling reactions, which represent the primary route for functionalization, and discuss the potential for nucleophilic and electrophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel, high-value compounds.

Electronic Structure and Reactivity Profile

The reactivity of this compound is dictated by the inherent electronic properties of the pyrimidine ring, which are further modulated by its substituents.

1.1. The Pyrimidine Core: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[2] This electron deficiency, or π-deficient nature, has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is significantly less nucleophilic than benzene, making electrophilic attack difficult. Furthermore, under the acidic conditions often used for EAS, the nitrogen atoms can be protonated, further deactivating the ring.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring carbons, particularly C2, C4, and C6, are electrophilic and susceptible to attack by nucleophiles, especially when a good leaving group is present.[3]

1.2. Influence of Substituents: The 2-(m-tolyloxy) and 5-bromo groups exert significant electronic and steric effects that fine-tune the ring's reactivity.

  • 2-(m-tolyloxy) Group: The oxygen atom attached to C2 acts as a resonance electron-donating group, which can partially mitigate the electron-deficient nature of the ring. However, it is a stable ether linkage and not a good leaving group for SNAr reactions.

  • 5-Bromo Group: The bromine atom at C5 serves two primary roles. It has a moderate electron-withdrawing inductive effect, and more importantly, it functions as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[4][5] The C-Br bond is the principal site of reactivity for this molecule.

The interplay of these features makes this compound an ideal substrate for selective modification, primarily at the C5 position.

Caption: Electronic properties and primary reactive site.

Synthesis of the Core Scaffold

The most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, 5-bromo-2-chloropyrimidine, serves as the electrophile, reacting with the nucleophilic m-cresol.[5]

G start 5-Bromo-2-chloropyrimidine + m-Cresol step1 Mix reactants with base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) start->step1 Reagents step2 Heat reaction mixture (e.g., 80-100 °C) step1->step2 SNAr Reaction step3 Monitor reaction progress (TLC or LC-MS) step2->step3 step4 Aqueous workup and extraction with organic solvent step3->step4 Upon completion step5 Purification (Column chromatography or recrystallization) step4->step5 end This compound step5->end Final Product G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-Br (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)-Ar' (Transmetalation Complex) pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_boronate->product reagent1 Ar-Br (this compound) reagent1->pd2_complex reagent2 Ar'-B(OR)₂ (Boronic Acid/Ester) reagent2->pd2_complex base Base (e.g., K₂CO₃) base->pd2_complex activates boronic acid G Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)-NR¹R²(L)₂]⁺ pd2_complex->pd2_amido Amine Coordination pd2_amido_neutral Ar-Pd(II)-NR¹R²(L) pd2_amido->pd2_amido_neutral Deprotonation pd2_amido_neutral->pd0 Reductive Elimination product Ar-NR¹R² (Product) pd2_amido_neutral->product reagent1 Ar-Br reagent1->pd2_complex reagent2 HNR¹R² (Amine) reagent2->pd2_complex base Base (e.g., NaOt-Bu) base->pd2_amido

Sources

The Strategic Utility of 5-Bromopyrimidine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the design of a vast array of biologically active compounds and functional materials. Among its halogenated derivatives, 5-bromopyrimidine stands out as a uniquely versatile and highly valuable building block. The strategic placement of the bromine atom at the C5 position imparts a fine balance of reactivity and stability, enabling a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive review of the literature on 5-bromopyrimidine derivatives, with a focus on their synthesis, key reactions, and widespread applications. We will delve into the mechanistic underpinnings of pivotal reactions, provide field-proven experimental protocols, and explore the role of these derivatives in the development of therapeutics and advanced materials. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, empowering them to leverage the full potential of 5-bromopyrimidine chemistry in their research endeavors.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a ubiquitous motif in nature, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for medicinal chemistry exploration for decades. The introduction of a bromine atom at the 5-position of the pyrimidine ring creates a powerful synthetic handle, opening up a vast chemical space for the creation of novel molecular architectures with diverse functionalities.[1][2]

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the electronegativity of the bromine atom, renders the C5 position susceptible to a variety of synthetic transformations. This reactivity, however, is sufficiently moderate to allow for selective functionalization, making 5-bromopyrimidine a preferred starting material in multi-step syntheses. This guide will explore the key reactions that underscore the synthetic utility of 5-bromopyrimidine and its derivatives.

Synthesis of 5-Bromopyrimidine: Foundational Methodologies

The accessibility of 5-bromopyrimidine is a critical factor in its widespread use. Several synthetic routes have been developed, with the direct bromination of pyrimidine being a common and efficient method.

Direct Bromination of Pyrimidine

A straightforward and widely used method for the synthesis of 5-bromopyrimidine involves the direct electrophilic bromination of pyrimidine.[3]

Experimental Protocol: Bromination of Pyrimidine [3]

  • Materials:

    • Pyrimidine

    • Bromine

    • Deionized water

    • Ethanol (for recrystallization)

  • Equipment:

    • Reaction flask

    • Ice bath

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Add pyrimidine to deionized water in the reaction flask.

    • Cool the mixture in an ice bath to below 50°C.

    • Slowly add bromine to the cooled mixture with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.

    • Filter the reaction mixture and wash the collected solid with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine.

An alternative approach involves the reaction of dibromodifuranone with formamide in the presence of a B₂O₃ catalyst at elevated temperatures.[4]

Key Chemical Transformations of 5-Bromopyrimidine Derivatives

The bromine atom at the C5 position is the focal point of reactivity, serving as a versatile leaving group in a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 5-bromopyrimidine.[1] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is extensively used to introduce aryl, heteroaryl, or alkyl groups at the C5 position of the pyrimidine ring.[1][5]

General Reaction Scheme:

Suzuki_Coupling start 5-Bromopyrimidine catalyst Pd Catalyst Base start->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 5-R-Pyrimidine catalyst->product byproduct B(OH)₂Br catalyst->byproduct

Caption: Suzuki-Miyaura coupling of 5-bromopyrimidine.

The Sonogashira coupling allows for the introduction of terminal alkynes at the C5 position, a valuable transformation for the synthesis of various biologically active compounds and materials.[1]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

  • Materials:

    • 5-Bromopyrimidine

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine)

    • Solvent (e.g., DMF or THF)

  • Equipment:

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine 5-bromopyrimidine, the terminal alkyne, the palladium catalyst, CuI, and the base in the chosen solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Heat the reaction mixture under microwave irradiation at a predetermined temperature and time.

    • After cooling, the reaction mixture is worked up to isolate the desired 5-alkynylpyrimidine product.

Nucleophilic Aromatic Substitution (SNAr)

While the C5-bromo position is the primary site for cross-coupling, other positions on the pyrimidine ring, if substituted with appropriate leaving groups like chlorine, can undergo nucleophilic aromatic substitution (SNAr). The reactivity is dictated by the electronic nature of the pyrimidine ring and the substituents present.[5] For instance, in 5-bromo-2-chloropyrimidine, the C2-chloro position is more susceptible to nucleophilic attack than the C5-bromo position.[6]

Reactivity Comparison of Halogenated Pyrimidines

CompoundMost Reactive Site for SNArMost Reactive Site for Suzuki Coupling
5-Bromo-2-chloro-4-methoxypyrimidineC2-chloroC5-bromo
2,4-dichloro-5-bromopyrimidineC4-chloroC5-bromo

This table summarizes the general reactivity trends based on literature data.[5]

Lithiation and Other Transformations

5-Bromopyrimidine can undergo direct metallation, for example, with lithium diisopropylamide (LDA), to yield 4-lithio-5-bromopyrimidine, which can then be reacted with various electrophiles. Additionally, the bromine atom can be displaced by other nucleophiles, such as sodium azide.[7]

Applications of 5-Bromopyrimidine Derivatives: A Multidisciplinary Perspective

The synthetic versatility of 5-bromopyrimidine derivatives has led to their widespread application in several scientific disciplines.

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 5-bromopyrimidine serves as a key intermediate in the synthesis of numerous pharmaceuticals.[2]

Many pyrimidine derivatives exhibit potent anticancer activity. For example, 2,5-disubstituted pyrimidine derivatives synthesized from 5-bromo-2-chloropyrimidine have shown cytotoxic effects.[6] The hybridization of the 5-bromoisatin core with a pyrimidine moiety has also yielded compounds with promising antimicrobial and anticancer activities.[8][9]

Diarylpyrimidines (DAPYs) are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, and their synthesis often involves pyrimidine-based intermediates.[10] Furthermore, the 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[6]

A notable example of a drug synthesized using a 5-bromopyrimidine derivative is Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[11][12] The synthesis of Macitentan involves the coupling of a side chain to the C2 position of a 5-bromopyrimidine-containing intermediate.[12]

Macitentan_Synthesis start 2-Amino-5-bromopyrimidine intermediate1 Macitentan Precursor start->intermediate1 Multi-step synthesis final_product Macitentan intermediate1->final_product Final coupling steps

Caption: Simplified synthetic pathway to Macitentan.

The pyrimidine core is present in several antiviral nucleoside analogs.[6] 5-Bromouracil, a related compound, is a well-known mutagen used in experimental biology and has been investigated for its antitumor activity.[13] The versatility of 5-bromopyrimidine derivatives continues to be exploited in the search for new treatments for a wide range of diseases.

Agrochemicals

5-Bromopyrimidine and its derivatives are crucial intermediates in the synthesis of modern agrochemicals, particularly fungicides and herbicides.[2][3] The pyrimidine moiety is a common scaffold in fungicides that inhibit essential fungal metabolic pathways.[3] For instance, pyrimidine derivatives are used in the synthesis of strobilurin fungicides.[3] The ability to introduce various functional groups onto the pyrimidine ring allows for the fine-tuning of the biological activity and spectrum of these crop protection agents.

Materials Science

The unique electronic properties of the pyrimidine ring make its derivatives attractive for applications in materials science.[2] 5-Bromopyrimidine can be used in the creation of novel polymers and materials with applications in electronics and coatings.[2] The ability to introduce different substituents through cross-coupling reactions allows for the rational design of materials with tailored optical and electronic properties. For example, 5-bromo-2-fluoropyrimidine is used to prepare push-pull molecules, where the pyrimidine ring acts as an electron-pulling moiety.[14]

Conclusion and Future Outlook

5-Bromopyrimidine has firmly established itself as a cornerstone of modern organic synthesis and a critical building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means of constructing complex molecular architectures.[1] The continued exploration of novel synthetic methodologies and the ever-expanding understanding of the structure-activity relationships of pyrimidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials. As researchers continue to push the boundaries of chemical synthesis, the strategic importance of 5-bromopyrimidine is set to endure, solidifying its role as a gateway to innovation.

References

  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (URL: )
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

  • Reactions of the derivatives of 5-bromopyrimidine nucleosides with sodium azide | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation - Asian Journal of Pharmacy and Pharmacology. (URL: [Link])

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing). (URL: [Link])

  • The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. (URL: [Link])

  • 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem. (URL: [Link])

  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation - ResearchGate. (URL: [Link])

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

Sources

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 5-Bromo-2-(m-tolyloxy)pyrimidine, a molecule of interest in medicinal chemistry and materials science. We delve into the molecular architecture, vibrational signatures, and electronic properties through a synergistic approach combining quantum chemical calculations and spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind the chosen analytical methods and the interpretation of the resulting data. The protocols and analyses presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are fundamental heterocyclic structures found in a vast array of biologically active compounds, including nucleic acids and various pharmaceuticals.[1][2] The functionalization of the pyrimidine ring allows for the fine-tuning of its electronic and steric properties, making it a versatile core for drug design and the development of novel materials.[3][4][5] The title compound, this compound, incorporates a bromine atom, a known modulator of biological activity, and a tolyloxy group, which can influence solubility and receptor binding. Understanding the foundational physicochemical properties of this molecule is paramount for predicting its behavior in biological systems and for the rational design of new derivatives.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular structure, reactivity, and spectroscopic properties at the atomic level.[6][7] When correlated with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, these computational models offer a robust framework for comprehensive molecular characterization.[8][9][10] This guide will detail the theoretical and experimental workflow for such a characterization.

Molecular Structure and Spectroscopic Characterization

A foundational aspect of any chemical study is the elucidation and confirmation of the molecular structure. For this compound, this is achieved through a combination of computational geometry optimization and experimental spectroscopic analysis.

Computational Geometry Optimization

The initial step in the theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is crucial as the geometry dictates the molecule's electronic properties and reactivity.

Protocol: Geometry Optimization using DFT

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[6]

  • Methodology: Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for organic molecules.[7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[5][11]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a high level of accuracy for both geometry and electronic property calculations.[8][12]

  • Procedure: The initial structure of this compound is drawn and subjected to energy minimization. The calculation is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.[6]

Diagram: Computational Workflow for Molecular Characterization

G cluster_input Initial Input cluster_dft Quantum Calculations (DFT) cluster_exp Experimental Verification cluster_analysis Data Correlation & Analysis mol_structure Proposed Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequencies (FT-IR/Raman) geom_opt->freq_calc nmr_calc NMR Chemical Shifts (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_calc compare_vib Compare Calculated vs. Experimental Vibrations freq_calc->compare_vib compare_nmr Compare Calculated vs. Experimental Shifts nmr_calc->compare_nmr reactivity Reactivity Analysis (MEP, Fukui) electronic_calc->reactivity synthesis Synthesis & Purification ftir_exp FT-IR Spectroscopy synthesis->ftir_exp nmr_exp NMR Spectroscopy synthesis->nmr_exp ftir_exp->compare_vib nmr_exp->compare_nmr docking Molecular Docking (Biological Target) reactivity->docking

Caption: Workflow for theoretical and experimental analysis.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C2-O1.358N1-C2-N3115.8
C5-Br1.895C4-C5-C6118.2
C2-N11.332C2-O-C7118.5
C4-C51.385C5-C4-N3122.1
C7-C81.398C4-C5-Br119.7

(Note: These are representative values based on similar structures and would be generated from the DFT output.)

Spectroscopic Analysis: FT-IR and NMR

FT-IR and NMR spectroscopies provide empirical data that serve to validate the computed structure.[9] FT-IR is sensitive to the vibrational modes of functional groups, while NMR elucidates the chemical environment of magnetically active nuclei.[10][13]

Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Nicolet model, is used.[14]

  • Sample Preparation: The solid sample of this compound is mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹.

  • Theoretical Correlation: The vibrational frequencies calculated from the DFT B3LYP/6-311++G(d,p) method are compared with the experimental spectrum.[12] Calculated frequencies are often scaled by a factor (~0.96) to account for anharmonicity and systematic errors in the DFT method.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

AssignmentExperimental (FT-IR)Calculated (Scaled)
C-H stretch (Aromatic)30853090
C-H stretch (Methyl)29252930
C=N stretch (Pyrimidine)15801575
C=C stretch (Pyrimidine)15501545
C-O-C stretch12401235
C-Br stretch680675

(Note: These are representative values.)

Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: The compound is dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Theoretical Correlation: The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is used to calculate the ¹H and ¹³C chemical shifts.[12] These theoretical values are then compared to the experimental data.

Quantum Chemical Insights into Electronic Properties

With a validated molecular geometry, we can confidently explore the electronic landscape of the molecule. These properties are key to understanding its reactivity, stability, and potential for applications in non-linear optics and drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic behavior of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[15] The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[16] A smaller gap suggests higher reactivity.

The HOMO-LUMO gap is calculated at the B3LYP/6-311++G(d,p) level of theory. For this compound, the electron density in the HOMO is expected to be localized on the electron-rich tolyloxy and pyrimidine rings, while the LUMO density would be distributed across the electron-deficient pyrimidine ring, particularly influenced by the bromine atom.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
E_HOMO-6.85
E_LUMO-1.22
HOMO-LUMO Gap (ΔE)5.63

(Note: These are representative values.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6] The MEP surface is color-coded to represent different electrostatic potential values.

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms.

  • Green: Regions of neutral potential.

For this compound, the MEP map would show negative potential around the nitrogen atoms of the pyrimidine ring and the ether oxygen, indicating these are the primary sites for electrophilic interaction.

Diagram: Molecular Electrostatic Potential (MEP) Map Logic

G cluster_mep MEP Surface Interpretation cluster_colors Color Coding cluster_reactivity Predicted Reactivity mep_map 3D Molecular Structure + Calculated Electrostatic Potential red_node Red/Yellow (Negative Potential) green_node Green (Neutral Potential) blue_node Blue (Positive Potential) electrophilic_site Site for Electrophilic Attack red_node->electrophilic_site Electron-rich (e.g., N, O atoms) nucleophilic_site Site for Nucleophilic Attack blue_node->nucleophilic_site Electron-poor (e.g., H atoms)

Sources

Methodological & Application

Application Notes & Protocols: 5-Bromo-2-(m-tolyloxy)pyrimidine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bonds make it an ideal framework for molecules that target the ATP-binding site of protein kinases.[4][5] Kinases are a crucial class of enzymes that regulate cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][6] Consequently, the development of potent and selective kinase inhibitors is a primary objective in modern drug discovery.[7][8]

This technical guide focuses on 5-Bromo-2-(m-tolyloxy)pyrimidine , a versatile synthetic intermediate designed for the efficient construction of novel kinase inhibitor candidates. Its structure is strategically functionalized:

  • The Pyrimidine Core: Serves as the foundational hinge-binding element.

  • The 2-(m-tolyloxy) Group: A lipophilic moiety designed to occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.

  • The 5-Bromo Substituent: A highly versatile synthetic handle, perfectly positioned for late-stage diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[9][10]

This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential kinase inhibitors, offering researchers a practical guide to leveraging its full potential in their drug discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Physical and Chemical Properties
PropertyValueSource
CAS Number 73221-74-6
Molecular Formula C₁₁H₉BrN₂O[11]
Molecular Weight 265.11 g/mol [11]
Appearance Expected to be a solid (e.g., crystalline powder)General Chemical Knowledge
Purity ≥97.0% (Typical for commercial grades)[11]
InChI Key YJJNAGZHAWGUEO-UHFFFAOYSA-N[11]
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related brominated pyrimidines should be used to guide handling procedures.[12][13][14][15][16]

  • Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[12][15][16] Handle in a well-ventilated area or a chemical fume hood.[13][15]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[13][14][15]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12][14]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13][15] Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15]

Synthesis Protocol: this compound

The most direct and efficient method for synthesizing the title compound is via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the coupling of m-cresol with a suitable 5-bromo-2-halopyrimidine.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials reagent1 5-Bromo-2-chloropyrimidine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-100 °C) reagent1->conditions reagent2 m-Cresol reagent2->conditions product This compound conditions->product SₙAr Reaction workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Intermediate purification->final_product

Caption: Workflow for the SNAr synthesis of the target intermediate.

Experimental Protocol

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • m-Cresol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating, standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting pyrimidine). Add m-cresol (1.1 eq) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-2-chloropyrimidine is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford pure this compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Kinase Inhibitor Synthesis via Suzuki Coupling

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the direct installation of diverse aryl or heteroaryl moieties, a common strategy for building kinase inhibitors that target the solvent-front region of the ATP pocket.[9][17]

General Suzuki Coupling Workflow

G cluster_reagents Coupling Partners intermediate This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat intermediate->conditions boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->conditions product Final Kinase Inhibitor Candidate conditions->product Suzuki Coupling workup Aqueous Workup & Extraction product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_compound Pure Final Compound purification->final_compound

Caption: General workflow for Suzuki coupling to generate final compounds.

Exemplar Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)

  • 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add 1,4-dioxane, followed by the 2M aqueous sodium carbonate solution. The solvent ratio of dioxane to water is typically 3:1 or 4:1.

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 6-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor candidate.

  • Final Analysis: Characterize the final compound thoroughly using ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, purity, and structure.

Mechanistic Rationale & Structural Insights

The pyrimidine scaffold is a proven "hinge-binder." The two nitrogen atoms are positioned to form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

  • 2-(m-tolyloxy) group: This moiety is directed towards a hydrophobic region often referred to as the "gatekeeper" pocket. The m-tolyl group's size and lipophilicity can be finely tuned to optimize van der Waals interactions and improve binding affinity.

  • 5-position substituent (from coupling): The new group installed at the C5 position extends towards the solvent-exposed region of the active site. This position is critical for modulating selectivity across the kinome and for improving physicochemical properties such as solubility and metabolic stability.

Conceptual Binding Model

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Derived Inhibitor hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket (Gatekeeper Residue) solvent_front Solvent-Exposed Region pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds tolyloxy 2-(m-tolyloxy) Group tolyloxy->hydrophobic_pocket Hydrophobic Interaction r_group R-Group (from Suzuki Coupling) r_group->solvent_front Modulates Selectivity & Solubility

Caption: Conceptual model of an inhibitor binding in a kinase active site.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its robust and scalable synthesis, combined with the synthetic versatility of the C5-bromo substituent, provides an efficient platform for generating diverse chemical libraries. The protocols and insights provided herein are intended to empower researchers and drug development professionals to accelerate their discovery programs targeting the kinome.

References

  • Benchchem. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.
  • Smolecule. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
  • ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Fisher Scientific. Safety Data Sheet: 5-Bromo-2-fluoropyrimidine.
  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
  • ECHEMI. 5-Bromo-2-(methylsulfonyl)pyrimidine SDS, 38275-48-8 Safety Data Sheets.
  • Santa Cruz Biotechnology. This compound.
  • PubChem. Kinase inhibitors - Patent US-9751837-B2.
  • Benchchem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
  • CymitQuimica. This compound.
  • National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs.
  • National Center for Biotechnology Information. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • MDPI. The Development of BTK Inhibitors: A Five-Year Update.
  • PubMed. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine.
  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Blue Ridge Institute for Medical Research. Protein Kinase Inhibitors.
  • NIST. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine.

Sources

Comprehensive Analytical Characterization of 5-Bromo-2-(m-tolyloxy)pyrimidine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Bromo-2-(m-tolyloxy)pyrimidine (CAS No: 73221-74-6), a key heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis.[1][2] The structural integrity, purity, and identity of such intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide presents a framework of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the scientific rationale behind the chosen technique and provides detailed, field-proven protocols to ensure reliable and reproducible results.

Introduction and Analytical Strategy

This compound is an organic molecule featuring a pyrimidine core, a bromine substituent, and a tolyloxy group. Its molecular formula is C₁₁H₉BrN₂O with a molecular weight of 265.11 g/mol .[1] A robust analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. It validates the synthetic route, quantifies purity, and provides a definitive structural fingerprint for quality control and regulatory documentation.

Our strategy employs a multi-faceted approach where each technique provides a unique and complementary piece of information. Spectroscopic methods (NMR, MS, FTIR) are utilized for unambiguous structural elucidation, while chromatographic methods (HPLC) are essential for assessing purity and identifying potential impurities.[3] Finally, elemental analysis confirms the empirical formula, providing a complete analytical dossier for the compound.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Composition cluster_2 Phase 3: Data Consolidation Compound Sample: this compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Confirms Connectivity MS Mass Spectrometry (ESI-MS / EI-MS) Compound->MS Confirms Mass FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups HPLC HPLC-UV Purity Assay Compound->HPLC Quantifies Purity EA Elemental Analysis (CHN + Halogen) Compound->EA Confirms Empirical Formula Report Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report HPLC->Report EA->Report

Caption: Overall Analytical Characterization Workflow.

Part 1: Structural Elucidation via Spectroscopy

Spectroscopic analysis forms the cornerstone of molecular identification. For this compound, a combination of NMR, MS, and FTIR is essential for a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Causality Behind the Protocol: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical as it dissolves the sample without producing an interfering proton signal.[3] A standard 400 MHz spectrometer offers sufficient resolution for unambiguous peak assignment for a molecule of this complexity.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A proton-decoupled experiment is standard to ensure each unique carbon appears as a single sharp peak.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Data:

Table 1: Predicted ¹H and ¹³C NMR Data

Technique Assignment Predicted Chemical Shift (δ, ppm) Notes
¹H NMR Pyrimidine H (2H) ~8.7 - 8.9 Singlet (or two closely spaced doublets), downfield due to two adjacent electronegative nitrogen atoms.
Tolyl H (4H) ~7.0 - 7.5 Complex multiplet pattern characteristic of a meta-substituted benzene ring.
Methyl H (3H) ~2.4 Singlet, typical for an aryl methyl group.
¹³C NMR Pyrimidine C-Br ~110 - 120 Carbon directly attached to bromine.
Pyrimidine C-H ~158 - 162 Highly deshielded due to adjacent nitrogens.
Pyrimidine C-O ~165 - 170 Carbon attached to the tolyloxy group.
Tolyl C-O ~150 - 155 Aromatic carbon attached to the ether oxygen.
Tolyl C-CH₃ ~139 - 142 Aromatic carbon attached to the methyl group.
Tolyl C-H ~115 - 130 Multiple peaks expected for the remaining aromatic carbons.

| | Methyl C | ~20 - 22 | Typical chemical shift for an aryl methyl carbon. |

Note: These are predicted values based on the analysis of similar pyrimidine and tolyl structures. Actual experimental values may vary slightly.[4]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of a bromine atom makes the isotopic pattern particularly informative.

Causality Behind the Protocol: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation, which can be useful for structural confirmation.[5] Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI or EI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the source. Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak cluster. The measured mass should be within 5 ppm of the calculated theoretical mass for C₁₁H₉BrN₂O. Analyze the fragmentation pattern to corroborate the proposed structure.

Expected Mass Spectrometry Data:

Table 2: Predicted Mass Spectrometry Data

Parameter Expected Value
Calculated Exact Mass 263.9902 (for C₁₁H₉⁷⁹BrN₂O)
Molecular Ion (M⁺) m/z 264 and 266 (in a ~1:1 ratio)

| Protonated Ion [M+H]⁺ | m/z 265 and 267 (in a ~1:1 ratio) |

M Molecular Ion m/z 264/266 F1 Loss of •CH₃ m/z 249/251 M->F1 F2 Loss of Br• m/z 185 M->F2 F3 Loss of C₇H₇O• (tolyloxy radical) m/z 157/159 M->F3 F4 C₇H₇⁺ (tropylium ion) m/z 91 F2->F4 Further fragmentation

Caption: Plausible MS Fragmentation Pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind the Protocol: Specific chemical bonds vibrate at characteristic frequencies. For this compound, we expect to see characteristic bands for the aromatic rings, the C-O ether linkage, the pyrimidine C=N bonds, and the C-Br bond.[6][7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyrimidine & Tolyl)
1600 - 1550 C=N Stretch Pyrimidine Ring
1500 - 1400 C=C Stretch Aromatic Ring
1250 - 1200 C-O-C Stretch Aryl Ether (asymmetric)
1050 - 1000 C-O-C Stretch Aryl Ether (symmetric)

| 650 - 550 | C-Br Stretch | Bromo-Aromatic |

Part 2: Purity Assessment via Chromatography

While spectroscopy confirms identity, chromatography is the gold standard for determining purity. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for a molecule of this polarity. It separates compounds based on their hydrophobicity.

Causality Behind the Protocol: A C18 column provides a nonpolar stationary phase that retains the moderately polar analyte. A mobile phase of acetonitrile and water allows for the elution of the compound, and a UV detector is ideal as the aromatic rings in the molecule are strong chromophores.[8] A gradient elution is used initially to screen for impurities and determine the optimal elution conditions, which can then be converted to a faster isocratic method for routine analysis.

cluster_workflow HPLC Workflow Sample Prepare Sample (1 mg/mL in ACN) Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Integrate Peaks & Calculate % Purity Detect->Analyze

Caption: Standard HPLC Purity Analysis Workflow.

Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV/PDA detector, binary pump, and autosampler.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the area of all peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Table 4: HPLC Method Parameters Summary

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detector UV at 254 nm

| Method Type | Gradient Elution |

Part 3: Confirmation of Elemental Composition

Elemental analysis provides the relative abundance of carbon, hydrogen, and nitrogen, serving as a final check on the empirical formula.

Causality Behind the Protocol: This technique involves the complete combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N in the original molecule. The results must align with the theoretical values calculated from the molecular formula to be considered valid. Halogen content is determined separately.

Protocol: CHN and Bromine Analysis

  • Sample Preparation: Provide a pure, dry sample (2-3 mg) for analysis.

  • CHN Analysis: Submit the sample to a dedicated CHN analyzer.

  • Bromine Analysis: Determine bromine content using a standard method such as the sodium fusion test followed by titration, or by using Ion Chromatography after oxygen combustion.[9]

  • Data Comparison: Compare the experimental percentages to the theoretical values.

Table 5: Theoretical vs. Acceptable Elemental Composition

Element Theoretical % (for C₁₁H₉BrN₂O) Acceptable Experimental Range
Carbon (C) 49.83% ± 0.4%
Hydrogen (H) 3.42% ± 0.4%
Nitrogen (N) 10.57% ± 0.4%

| Bromine (Br) | 30.14% | ± 0.4% |

Conclusion

The combination of NMR, MS, FTIR, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. This orthogonal approach ensures the unambiguous confirmation of its chemical structure, establishes a high degree of purity, and validates its elemental composition. Adherence to these protocols will generate a reliable analytical data package suitable for research, development, and regulatory purposes, ensuring the quality and integrity of this important chemical intermediate.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vertex AI Search.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • Determination of Halogens in Organic Compounds. (n.d.). ResearchGate. [Link]

  • Element analysis. (n.d.). SourceForge. [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (n.d.). ResearchGate. [Link]

  • Detection of the elements in organic compounds. (1940). Analytical Chemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe. [Link]

  • 5-Bromopyrimidine. (n.d.). PubChem. [Link]

  • 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. (n.d.). NIST WebBook. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Applications of 5-Bromo-2-(m-tolyloxy)pyrimidine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-(m-tolyloxy)pyrimidine in Modern Drug Discovery

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrimidine ring is a quintessential example of such a scaffold.[1][2] As a core component of nucleobases in DNA and RNA, its structure is inherently biocompatible and offers a versatile template for molecular recognition.[1][3] this compound (CAS: 73221-74-6; Formula: C₁₁H₉BrN₂O) represents a highly strategic starting material for drug discovery programs.[4] Its pre-functionalized structure—featuring a tolyloxy group poised to probe hydrophobic pockets and a bromine atom acting as a versatile synthetic handle—provides an efficient entry point into vast chemical spaces, particularly in the development of targeted therapies like kinase inhibitors.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Part 1: Synthetic Versatility and Core Reactions

The primary value of this compound lies in its synthetic utility. The bromine atom at the C5 position is not merely a substituent; it is a gateway to molecular diversity through modern cross-coupling chemistry. Concurrently, the pyrimidine ring itself can be further functionalized, allowing for a multi-directional approach to library synthesis.

Key Synthetic Transformations
  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is exceptionally well-suited for reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl moieties, a cornerstone strategy for exploring the structure-activity relationship (SAR) of a drug candidate.[1] By varying the boronic acid or ester, chemists can systematically probe interactions with the solvent-exposed regions of a target protein.

  • Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is more amenable to cross-coupling, other positions on the pyrimidine ring (C4 and C6) can be activated for SNAr. By first synthesizing a 4-chloro derivative, for instance, this position can be readily substituted with amines, a critical step in the synthesis of many kinase inhibitors that rely on an amino group to form hydrogen bonds with the enzyme's hinge region.[5][6]

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for coupling an arylboronic acid to the C5 position of the pyrimidine core.

Rationale: This reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids, enabling rapid scaffold diversification. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle that results in the formation of a new C-C bond.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 5-aryl-2-(m-tolyloxy)pyrimidine derivative.

Self-Validation: Successful synthesis should be confirmed by NMR and mass spectrometry, with expected disappearance of the starting material on the chosen monitoring system. The yield should be reproducible, and the purified product should be free of catalyst residues.

G cluster_workflow Synthetic Workflow: Suzuki-Miyaura Coupling start Combine Reactants: - 5-Bromo-pyrimidine - Boronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat Reaction (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography Purification workup->purify product Final Product: 5-Aryl-pyrimidine purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 2: Application in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, especially cancer.[7] The pyrimidine scaffold is a dominant motif in kinase inhibitors because it acts as a bioisostere of adenine, enabling it to form key hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding pocket.[8][9]

Mechanism of Action: Hinge Binding

The 2,4-disubstituted aminopyrimidine is a classic pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while an amine substituent at the C4 position acts as a hydrogen bond donor, mimicking the interactions of adenine with the kinase hinge. The 2-(m-tolyloxy) group of our core scaffold is positioned to occupy a hydrophobic region of the active site, while modifications at the C5 position can be tailored to achieve selectivity and potency.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrimidine Inhibitor hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region inhibitor 4-Amino Group Pyrimidine Core 2-Tolyloxy Group 5-Aryl Group inhibitor:f0->hinge H-Bonds inhibitor:f1->hinge H-Bonds inhibitor:f2->hydrophobic_pocket Hydrophobic Interaction inhibitor:f3->solvent_front Van der Waals / Selectivity Pocket

Caption: Binding mode of a generic pyrimidine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Using this compound as a starting point, a medicinal chemist can systematically build a library of compounds to probe the SAR.

Compound Modification at C5 Modification at C4 Target Kinase Hypothetical IC₅₀ (nM)
Lead-01 PhenylAminoEGFR150
Lead-02 3-MethoxyphenylAminoEGFR55
Lead-03 4-MorpholinophenylAminoEGFR12
Lead-04 4-MorpholinophenylMethylaminoEGFR25

This hypothetical data illustrates how modifying the C5-aryl group to include a solubilizing morpholine moiety can significantly improve potency, likely by forming favorable interactions in the solvent-exposed region. It also shows that modifying the C4-amino group can be detrimental, highlighting the importance of the primary amine for hinge binding.

Experimental Protocol 2: Synthesis of a 4-Anilino-5-aryl-pyrimidine Inhibitor

This protocol outlines the final SNAr step to install the crucial C4-amino group, starting from an intermediate synthesized via Protocol 1.

Rationale: This SNAr reaction is a robust method for forming the C-N bond necessary for hinge binding. The reaction typically proceeds under mild acidic or thermal conditions. A 4-chloro-pyrimidine intermediate is required, which can be synthesized from a corresponding pyrimidin-4-one precursor.

Materials:

  • 4-Chloro-5-aryl-2-(m-tolyloxy)pyrimidine (product from a subsequent chlorination of a pyrimidinone, which itself is derived from the starting material)

  • Substituted Aniline (1.5 equivalents)

  • Isopropanol or n-Butanol

  • Diisopropylethylamine (DIPEA) (2.0 equivalents) or p-Toluenesulfonic acid (p-TsOH) (catalytic)

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-5-aryl-2-(m-tolyloxy)pyrimidine (1.0 eq) and the substituted aniline (1.5 eq) in isopropanol.

  • Add DIPEA (2.0 eq) to act as a base to scavenge the HCl byproduct.

  • Heat the mixture to reflux (approx. 82 °C) and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to obtain the pure 4-anilino-pyrimidine product.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the chloro-pyrimidine starting material and appearance of the anilino-pyrimidine product will be evident in the analytical data.

Part 3: Broader Biological Applications and Initial Screening

While potent as kinase inhibitor scaffolds, pyrimidine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][10][11][12] Therefore, novel compounds synthesized from this compound should be considered for broader screening campaigns.

Experimental Protocol 3: Cell Viability Assessment via MTT Assay

This protocol provides a standard method for evaluating the cytotoxic effect of newly synthesized compounds on cancer cell lines, a crucial first step in anticancer drug discovery.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a reliable and widely used method for initial cytotoxicity screening.[13][14]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_protocol Biological Assay Workflow: MTT seed Seed Cells in 96-Well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Dissolve Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for a standard MTT cell viability assay.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for drug discovery. Its inherent reactivity and structurally optimized features provide a robust platform for the synthesis of diverse compound libraries. By leveraging modern synthetic methodologies like Suzuki coupling and nucleophilic aromatic substitution, researchers can efficiently generate novel derivatives targeting a range of therapeutic areas, most notably in the field of oncology through kinase inhibition. The protocols and rationales provided herein serve as a guide for unlocking the full potential of this valuable scaffold in the quest for next-generation therapeutics.

References

  • Benchchem. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. US20240002388A1 - Pyrimidinone compounds and uses thereof.
  • PubMed Central. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis.
  • Santa Cruz Biotechnology. This compound, CAS 73221-74-6.
  • ResearchGate. Structure–Activity Relationship of the newly synthesized compounds.
  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

  • Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
  • PubMed. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]

  • National Institutes of Health. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. Available from: [Link]

  • PubMed Central. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available from: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • Medicinal Chemistry. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]

  • Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. Available from: [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available from: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]

  • Scientific Journal of Medical Research. Significance The Biological Activity to Pyrimidine Analogues. Available from: [Link]

  • PubMed. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. Available from: [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Available from: [Link]

  • Google Patents. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.
  • PubMed. Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. Available from: [Link]

  • PubMed Central. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available from: [Link]

  • PubMed. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available from: [Link]

Sources

Application Notes and Protocols for 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-BTP

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of 5-Bromo-2-(m-tolyloxy)pyrimidine (CAS No. 73221-74-6). It is[1][2][3] intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of bioactive molecules. The p[4][5][6][7]rotocols herein are designed to ensure the integrity of the material and the safety of laboratory personnel, grounded in established principles of chemical hygiene and reactive hazard management.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound featuring a pyrimidine core. The p[4]yrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents due to its ability to interact with a wide array of biological targets. The b[5][6][8]romine atom at the C-5 position and the m-tolyloxy group at the C-2 position impart specific reactivity and structural characteristics to the molecule.

The [4]bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions. This allows for the introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Under[5]standing the stability and reactivity of this brominated pyrimidine is paramount for its effective use and for preventing unwanted side reactions or degradation.

Give[9]n its structure, this compound may be sensitive to atmospheric conditions, particularly oxygen and moisture, which can lead to degradation over time. There[10]fore, adherence to proper handling and storage procedures is not merely a safety precaution but a critical component of experimental reproducibility and success.

Compound Profile and Physicochemical Data

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

PropertyValueSource
CAS Number 73221-74-6
[1][2][3]Molecular FormulaC₁₁H₉BrN₂O
[1][2]Molecular Weight265.11 g/mol
[1][2][3]AppearanceTypically a solid (crystalline powder)
[4]Purity≥97.0% (Typical)
[3]SolubilitySoluble in polar organic solvents

N[4]ote: Always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

Core Directive: Hazard Identification and Personal Protective Equipment (PPE)

The primary directive for handling this compound is the mitigation of exposure risk. While specific toxicity data for this compound is not extensively published, the presence of a brominated aromatic system warrants a cautious approach. Struc[11][12]turally related brominated pyrimidines are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.

####[13][14] 3.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, especially when in powdered form or when being dissolved, must be conducted within a certified chemical fume hood. This [11][12]is to prevent the inhalation of any airborne particulates or vapors. The fume hood sash should be kept as low as possible to maximize containment. Ensur[12]e that an eyewash station and a safety shower are readily accessible.

####[11][15] 3.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

A multi-layered PPE approach is mandatory.

  • Eye and Face Protection: Wear tightly fitting safety goggles. When [11][16]handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

  • [11]Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Alway[11][12]s inspect gloves for any signs of degradation or perforation before use. After[17] handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • [16]Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required at all times.

  • [11][12]Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if engineering controls fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.

[14][20]4. Detailed Protocol: Storage and Stability Management

The long-term stability of this compound is contingent upon minimizing its exposure to atmospheric oxygen, moisture, and light. Oxida[10]tion and hydrolysis are potential degradation pathways for such compounds.

4.1. Inert Atmosphere Storage
  • Rationale: Many organic materials can degrade or decompose over time due to exposure to oxygen or moisture. To pr[10]event this, the compound should be stored under an inert atmosphere.

  • Protocol:

    • Upon receipt, immediately transfer the manufacturer's container into a desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon). 2[10]. For long-term storage, it is highly recommended to use a glove box to maintain a protective layer against reactive gases. 3[10]. If a glove box is not available, backfilling the container with an inert gas is a viable alternative. This can be achieved using a system that allows for the gentle purging of the container's headspace with nitrogen or argon before sealing.

4.2. Temperature and Light Considerations
  • Rationale: Degradation reactions can be accelerated by exposure to light or increased temperatures.

  • [10]Protocol:

    • Store the container in a cool, dry, and well-ventilated place. 2[15][18]. Protect from direct sunlight. The u[11][12]se of amber vials or storing the container in a dark cabinet is recommended. 3[10]. Avoid storing near heat sources.

####[12] 4.3. Container Integrity

  • Rationale: A tightly sealed container is crucial to prevent the ingress of air and moisture.

  • [10]Protocol:

    • Ensure the container lid is securely fastened after each use.

    • If the original container is compromised, transfer the compound to a new, appropriate container (e.g., an amber glass vial with a PTFE-lined cap) under an inert atmosphere.

    • Opened containers must be carefully resealed and kept upright to prevent leakage.

[14][18]5. Experimental Workflow: From Weighing to Reaction Quenching

The following workflow is designed to maintain the integrity of the compound throughout the experimental process.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Reaction Phase A 1. Transfer to Glove Box B 2. Allow to Equilibrate to Ambient Temperature A->B C 3. Weighing Under Inert Atmosphere B->C D 4. Dissolution in Anhydrous Solvent C->D E 5. Transfer to Reaction Vessel via Syringe D->E F 6. Reaction Under Inert Atmosphere E->F G 7. Reaction Quenching F->G H 8. Waste Segregation and Disposal G->H

Figure 1: Safe Handling Workflow
Protocol for Weighing and Dispensing:
  • Transfer to Inert Environment: Move the sealed container of this compound into a glove box.

  • [10]Temperature Equilibration: Allow the container to reach the ambient temperature inside the glove box before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Tare a suitable vial on a balance inside the glove box. Carefully transfer the desired amount of the compound into the tared vial.

  • Sealing: Tightly seal both the stock container and the vial containing the weighed compound before removing them from the glove box antechamber.

Protocol for Use in a Reaction:
  • Solvent Preparation: Use anhydrous solvents for all reactions to prevent hydrolysis. Solvents should be dispensed from a system that protects them from atmospheric moisture.

  • Dissolution: In the fume hood, add the anhydrous solvent to the vial containing the weighed this compound.

  • Transfer: Use standard air-free techniques, such as a syringe or cannula, to transfer the solution to the reaction vessel, which should already be under an inert atmosphere.

  • [19]Reaction Monitoring: Maintain a slight positive pressure of an inert gas throughout the reaction.

[21]6. Emergency Procedures: Spill and Exposure Management
6.1. Spill Management
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area. 2[11]. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation. 3[18][20]. Place the spilled material into a suitable, labeled container for hazardous waste disposal. 4[16][20]. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel. 2[11]. Prevent the spill from entering drains. 3[16][20]. Allow only trained personnel with appropriate respiratory protection to re-enter the area for cleanup.

####[11] 6.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek [12][13]immediate medical attention.

  • [11]Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If ir[13][18]ritation persists, seek medical attention.

  • [18]Inhalation: Move the person to fresh air. If br[13][18]eathing is difficult, administer oxygen. Seek immediate medical attention.

  • [11]Ingestion: Do NOT induce vomiting. Rinse[20] the mouth with water and seek immediate medical attention.

[13][22]7. Waste Disposal Protocol

All waste containing this compound, including empty containers, contaminated gloves, and reaction residues, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, labeled, and tightly sealed container.

  • [11]Labeling: Clearly label the waste container with its contents.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

[15][20]8. Conclusion: A Culture of Safety and Precision

The effective and safe use of this compound in a research and development setting is predicated on a deep understanding of its chemical nature and potential hazards. By integrating the principles of inert atmosphere handling, appropriate engineering controls, and consistent use of personal protective equipment, researchers can ensure both the integrity of their experiments and their personal safety. These protocols should be considered a living document, to be reviewed and adapted as new information becomes available.

References
  • Rutgers University. (n.d.). Bromine SOP. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • Fluorochem. (n.d.). This compound. As listed on CymitQuimica.
  • PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. Retrieved from [Link]

  • Quora. (2023, January 4). How should liquid oxygen be stored.... Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen storage. Retrieved from [Link]

  • SciSpace. (n.d.). Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Studylib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • Elsevier Ltd. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. As seen on ScienceDirect.
  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • ResearchGate. (2025, August 6). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. Retrieved from [Link]

  • PubMed. (2017, January 15). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Retrieved from [Link]

  • Norgen Biotek Corp. (2024, September 4). SAFETY DATA SHEET - Buffer RL. Retrieved from [Link]

  • ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • PubMed. (1976). Synthesis of Purine and Pyrimidine Substituted Nitroxides. Retrieved from [Link]

  • RS Online. (2025, March 6). Safety data sheet. Retrieved from [Link]

  • eScholarship.org. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleotide. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The compound 5-Bromo-2-(m-tolyloxy)pyrimidine belongs to this privileged class of molecules. While its specific biological targets are yet to be fully elucidated, its structural features suggest potential interactions with key cellular signaling enzymes, such as protein kinases or phosphatases, which are often dysregulated in various diseases.[3][4][5]

High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[6][7][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays to investigate the bioactivity of this compound and similar novel chemical entities.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring the development of a self-validating screening cascade.

Chapter 1: Strategic Considerations for HTS Assay Design

The selection of an appropriate assay technology is paramount to the success of any HTS campaign. The choice depends on the nature of the biological target and the desired endpoint. Given that pyrimidine derivatives are known to target kinases and phosphatases, this guide will focus on assay formats amenable to these enzyme classes.[9][10][11][12]

Foundational Principles of HTS Assays

A successful HTS assay should be:

  • Robust and Reproducible: The assay must yield consistent results with low variability.

  • Sensitive: It should be able to detect subtle changes in biological activity.

  • Cost-effective and Scalable: The assay should be amenable to miniaturization and automation to screen large numbers of compounds efficiently.[7]

  • Homogeneous: "Add-and-read" formats are preferred to minimize wash steps and simplify automation.[13]

Common HTS Assay Formats for Kinase and Phosphatase Inhibitors

Several assay technologies are well-suited for screening kinase and phosphatase inhibitors. The most common are based on the detection of substrate modification (phosphorylation or dephosphorylation).

  • Fluorescence-Based Assays: These are a dominant method in HTS due to their high sensitivity and versatility.[14][15][16]

    • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic modification. It is a homogeneous assay format with a robust signal window.[17]

  • Luminescence-Based Assays: These assays are known for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[18][19][20] A common application for kinase screening is the detection of ATP consumption.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures the interaction of two molecules in close proximity.[21][22][23] For kinase assays, this could be the interaction of a phosphorylation-specific antibody with a phosphorylated substrate.

The following diagram illustrates the decision-making process for selecting an appropriate HTS assay format.

Assay_Selection_Workflow Start Start: Novel Compound (e.g., this compound) Target_Class Hypothesized Target Class (Kinase or Phosphatase) Start->Target_Class Assay_Principle Choose Assay Principle Target_Class->Assay_Principle ATP_Detection ATP Depletion (Luminescence) Assay_Principle->ATP_Detection Kinase Substrate_Modification Substrate Modification Assay_Principle->Substrate_Modification Kinase or Phosphatase Luminescence_Assay Luminescent Kinase Assay (e.g., Kinase-Glo®) ATP_Detection->Luminescence_Assay Antibody_Based Antibody-Based Detection Substrate_Modification->Antibody_Based Direct_Detection Direct Detection of Modified Substrate Substrate_Modification->Direct_Detection AlphaScreen AlphaScreen®/AlphaLISA® Antibody_Based->AlphaScreen TR_FRET Time-Resolved FRET Antibody_Based->TR_FRET FP Fluorescence Polarization (FP) Direct_Detection->FP

Caption: Workflow for selecting an HTS assay format.

Chapter 2: Assay Development and Validation: Ensuring Data Integrity

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously developed and validated to ensure the generation of high-quality, reliable data.[24][25][26][27]

Key Parameters for Assay Validation

The following table summarizes the critical parameters for HTS assay validation and their acceptance criteria.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B ≥ 10 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15%
DMSO Tolerance The ability of the assay to tolerate the solvent used to dissolve the test compounds.Assay performance should not be significantly affected at the final DMSO concentration.
Protocol: Development of a Generic Kinase HTS Assay using Luminescence

This protocol outlines the steps for developing a luminescent kinase assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase reaction buffer.

    • Add a fixed concentration of substrate and ATP to each well of a 384-well plate.

    • Initiate the kinase reaction by adding the diluted enzyme.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.

    • Plot the luminescence signal versus kinase concentration to determine the optimal enzyme concentration that results in approximately 50-80% ATP consumption.

  • ATP Titration:

    • Using the optimal enzyme concentration determined in the previous step, perform a similar titration with varying concentrations of ATP.

    • The optimal ATP concentration should be close to the Km value for the kinase to ensure sensitivity to competitive inhibitors.

  • Z'-factor Determination:

    • Prepare positive control wells containing the kinase, substrate, and ATP (no inhibitor).

    • Prepare negative control wells containing a known potent inhibitor of the kinase or no enzyme.

    • Run the assay and calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

The following diagram illustrates the workflow for assay development and validation.

Assay_Development_Workflow Start Start: Choose Assay Format Reagent_Opt Reagent Optimization (Enzyme, Substrate, ATP) Start->Reagent_Opt Assay_Conditions Assay Condition Optimization (Incubation Time, Temperature) Reagent_Opt->Assay_Conditions DMSO_Tolerance DMSO Tolerance Test Assay_Conditions->DMSO_Tolerance Z_Factor Z'-Factor Determination DMSO_Tolerance->Z_Factor Pilot_Screen Pilot Screen (Small Compound Set) Z_Factor->Pilot_Screen If Z' > 0.5 HTS_Ready Assay Ready for HTS Pilot_Screen->HTS_Ready

Caption: Workflow for HTS assay development and validation.

Chapter 3: High-Throughput Screening and Data Analysis

Once the assay is validated, the full-scale HTS campaign can be initiated. This involves screening a large compound library, such as the one containing this compound, and analyzing the resulting data to identify potential "hits".[7][28][29]

HTS Campaign Execution

The HTS process is typically automated to ensure high throughput and minimize variability.[7] The general steps include:

  • Compound Plating: The compound library is dispensed into 384- or 1536-well plates.

  • Reagent Addition: The assay reagents (enzyme, substrate, ATP) are added to the plates.

  • Incubation: The plates are incubated to allow the enzymatic reaction to proceed.

  • Detection: The signal is read using a plate reader.

Data Analysis and Hit Identification

The raw data from the HTS is normalized and analyzed to identify compounds that exhibit significant activity.[6][28]

Data Normalization:

  • The data is typically normalized to the controls on each plate to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.

Hit Selection:

  • A "hit" is defined as a compound that produces a response above a certain threshold. A common approach is to use a cutoff of three standard deviations from the mean of the control wells.[28]

The following table outlines a typical data analysis workflow for an HTS campaign.

StepDescription
1. Raw Data Collection Obtain raw signal values from the plate reader.
2. Quality Control Calculate Z'-factor and S/B ratio for each plate to ensure data quality.
3. Data Normalization Normalize the data to in-plate controls (e.g., calculate % inhibition).
4. Hit Identification Apply a statistical cutoff to identify primary hits.
5. Hit Confirmation Re-test primary hits in the same assay to confirm their activity.
6. Dose-Response Analysis Perform dose-response experiments on confirmed hits to determine their potency (IC50).

Chapter 4: Hit-to-Lead and Secondary Assays

The primary HTS campaign is just the beginning of the drug discovery process. The identified "hits" must be further characterized and validated through a series of secondary assays to confirm their mechanism of action and assess their drug-like properties.

Secondary Assays for Hit Validation
  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. This helps to eliminate false positives that are specific to the primary assay format.

  • Selectivity Profiling: The confirmed hits should be tested against a panel of related enzymes (e.g., other kinases or phosphatases) to determine their selectivity.

  • Cell-Based Assays: The activity of the compounds should be confirmed in a more physiologically relevant cell-based model.[30]

The journey from a novel compound like this compound to a potential drug candidate is a long and complex process. A well-designed and executed HTS campaign is a critical first step in this journey, providing the initial "hits" that can be optimized into life-saving therapeutics.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications.
  • Bioluminescent Assays for High-Throughput Screening - Promega Corporation.
  • Bioluminescent assays for high-throughput screening - PubMed.
  • Bioluminescent Assays for High-Throughput Screening - Promega Corporation.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • High-throughput screening for kinase inhibitors - PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed.
  • AlphaScreen | BMG LABTECH.
  • Fluorescence-based assays - PubMed - NIH.
  • Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences.
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
  • Kinase Screening Assay Services - Reaction Biology.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen.
  • High-throughput screening - Wikipedia.
  • High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar.
  • (PDF) An Ultra-High-Throughput Screen for Catalytic Inhibitors of Serine/Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C) - ResearchGate.
  • Introduction - High-Throughput Screening Center.
  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate.
  • Analysis of HTS data - Cambridge MedChem Consulting.
  • High Throughput Screening (HTS) - BOC Sciences.
  • 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine - Benchchem.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity.
  • Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PubMed Central.
  • High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed.
  • ExperimentAlphaScreen Documentation - Emerald Cloud Lab.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research.
  • Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Phosphatase Inhibitor Library - MedchemExpress.com.
  • Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives - Benchchem.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH.
  • 5-BROMO-2-(O-TOLYLOXY)PYRIMIDINE - Safety Data Sheet - ChemicalBook.

Sources

Application Note: High-Throughput Analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination and qualitative confirmation of 5-Bromo-2-(m-tolyloxy)pyrimidine. A rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method was developed for routine quality control and high-throughput screening. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was established for trace-level detection and unambiguous identification. These methods are critical for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and quality assurance of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. The presence of the bromine atom and the tolyloxy group imparts specific physicochemical properties that make it a versatile intermediate in organic synthesis. Accurate and reliable analytical methods are paramount to ensure the purity, stability, and concentration of this compound in various matrices, from reaction monitoring to final product quality control. This guide provides detailed, field-proven protocols for both HPLC and LC-MS/MS analysis, explaining the scientific rationale behind the methodological choices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Molecular Formula: C₁₁H₉BrN₂O[1]

  • Molecular Weight: 265.11 g/mol [1]

  • Structure: Chemical structure of this compound (Image Source: Santa Cruz Biotechnology, Inc.)

  • Predicted Properties: The presence of aromatic rings and a halogen atom suggests a non-polar character, making it an ideal candidate for reversed-phase chromatography. The pyrimidine ring contains nitrogen atoms that can be protonated, suggesting good ionization potential for mass spectrometry in positive ion mode.

Part A: HPLC-UV Method for Quantitative Analysis

For routine quantification, an HPLC-UV method offers a balance of speed, simplicity, and reliability.

Rationale for Method Development

The goal was to achieve a sharp, symmetrical peak with a short retention time for high-throughput analysis.

  • Stationary Phase Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and was selected as the initial choice due to the non-polar nature of the analyte.[2] The hydrophobic C18 chains will interact with the aromatic and alkyl moieties of the molecule, providing good retention.

  • Mobile Phase Selection: An isocratic mobile phase consisting of acetonitrile (ACN) and water was chosen for its simplicity and robustness. ACN is often preferred over methanol for aromatic compounds as it can provide better peak shapes.[2] A small amount of formic acid (0.1%) was added to the aqueous phase to acidify the mobile phase. This suppresses the silanol interactions on the stationary phase and ensures the nitrogen atoms on the pyrimidine ring are consistently protonated, leading to sharper, more reproducible peaks.

  • Detection Wavelength: The compound contains multiple aromatic rings, which are strong chromophores. The optimal detection wavelength was determined by running a UV-Vis scan of the analyte in the mobile phase, selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For many aromatic compounds, this is typically in the 210-270 nm range.[3]

Detailed HPLC Protocol

Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid in the aqueous component. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ACN in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Instrument Setup and Data Acquisition:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 65:35 ACN : (Water + 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
  • System Suitability: Before running samples, inject a mid-range standard five times. The system is deemed ready if the Relative Standard Deviation (%RSD) for peak area and retention time is <2.0%, the tailing factor is ≤1.5, and the theoretical plates are >2000.

  • Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples by interpolation from this curve.

Part B: LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits and confirmatory analysis, LC-MS/MS is the definitive technique. The method focuses on developing highly selective Multiple Reaction Monitoring (MRM) transitions.

Rationale for Method Development
  • Chromatography: A fast gradient is used to elute the analyte quickly while still providing separation from matrix components. The same column and mobile phases as the HPLC method can be used, ensuring a straightforward method transfer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) was selected. The two nitrogen atoms in the pyrimidine ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion.[4]

  • MRM Transition Optimization: The core of a sensitive and selective LC-MS/MS method is the optimization of MRM transitions.[5] This involves selecting a specific precursor ion (the protonated molecule) and, after fragmentation in the collision cell, monitoring for specific, high-abundance product ions. The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is an invaluable tool for confirming the identity of bromine-containing compounds.[6][7]

Experimental Workflow for MRM Development

The logical workflow for developing the optimal MRM transitions is a multi-step process.

MRM_Development_Workflow cluster_infusion Step 1: Direct Infusion cluster_ms1 Step 2: Precursor Ion Selection cluster_ms2 Step 3: Product Ion Selection cluster_optimization Step 4: Parameter Optimization cluster_final Step 5: Final Method infuse Infuse Standard Solution (e.g., 1 µg/mL in 50% ACN) ms1_scan Perform MS1 Full Scan in ESI+ Mode infuse->ms1_scan Introduce to MS id_precursor Identify [M+H]⁺ Precursor Ion (m/z 265.0/267.0) ms1_scan->id_precursor Analyze Spectrum product_scan Perform Product Ion Scan on m/z 265.0 id_precursor->product_scan Isolate in Q1 id_products Select ≥2 Stable, Abundant Product Ions product_scan->id_products Fragment in Q2 Analyze in Q3 optimize_ce Optimize Collision Energy (CE) for each transition id_products->optimize_ce Create MRM Pairs optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp final_method Final LC-MRM Method with Optimized Transitions optimize_dp->final_method Lock Parameters

Caption: Workflow for LC-MS/MS MRM method development.

Detailed LC-MS/MS Protocol

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Procedure:

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B in 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument.

  • MRM Transitions (Hypothetical - Must be empirically determined):

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Description
265.0 172.15025Quantifier (Loss of bromopyrimidine)
265.0 91.15035Qualifier (Toluene fragment)
267.0 172.15025Isotope Quantifier
267.0 91.15035Isotope Qualifier
Note: Product ion m/z values and Collision Energies are illustrative and MUST be optimized experimentally.

Method Validation Considerations

Both developed methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][9][10] Key parameters to assess include:

  • Specificity: Demonstrating that the signal is unequivocally from the analyte.

  • Linearity: Establishing a concentration range where the response is directly proportional to the concentration.

  • Accuracy & Precision: Determining the closeness of the results to the true value and the degree of scatter between measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the analysis of this compound. The HPLC-UV method is ideal for rapid, routine quantification in quality control settings. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis, metabolite identification, and confirmatory testing. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to implement and adapt these methods for their specific applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Seymour, M.J., & Teass A.W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Carlos-A., et al. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro. Available from: [Link]

  • Al-Tameemi, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Available from: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

  • Suzuki, S., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan. Available from: [Link]

  • Le-Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available from: [Link]

  • Le-Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available from: [Link]

  • Troitino, N., et al. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Available from: [Link]

  • PubChem. Pyrimidine, 5-bromo-2-methoxy-. Available from: [Link]

  • Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available from: [Link]

  • Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. Available from: [Link]

  • PubChem. 5-Bromo-2-chloropyrimidine. Available from: [Link]

  • Dorman, F.L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available from: [Link]

  • Fazli, A., et al. Parameter optimization for electrospray ionization (ESI) probe. ResearchGate. Available from: [Link]

  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. Available from: [Link]

Sources

Topic: A Systematic Approach for In Vitro Biological Activity Profiling of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Forward-Looking Statement

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics ranging from anticancer to anti-inflammatory agents.[1][2][3][4][5] Its synthetic tractability and diverse biological activities make novel pyrimidine derivatives, such as 5-Bromo-2-(m-tolyloxy)pyrimidine, compelling candidates for drug discovery programs.[6][7][8] This document provides a comprehensive, multi-tiered strategy for the in vitro characterization of this compound. We eschew a single, presumptive mechanism of action. Instead, we present a logical workflow designed to first assess broad cytotoxic effects, then probe for specific activity against high-value target classes commonly modulated by pyrimidine structures—namely, protein kinases—and finally, confirm target engagement within a cellular context. The protocols herein are designed to be self-validating, incorporating the necessary controls and rationale to ensure the generation of robust, interpretable data.

Rationale and Strategic Workflow

The initial challenge with a novel compound like this compound is the absence of established biological data. Our strategy is therefore one of empirical discovery, moving from the general to the specific. This workflow ensures that resources are used efficiently and that subsequent, more complex assays are built upon a solid foundation of preliminary data.

The workflow progresses through three main stages:

  • Tier 1: Phenotypic Screening: Initial assessment of the compound's effect on overall cell health and viability. This establishes a therapeutic window and guides concentration ranges for subsequent assays.

  • Tier 2: Target-Specific Biochemical Screening: Based on the prevalence of pyrimidine derivatives as kinase inhibitors[9][10][11], we propose direct enzymatic assays against key representatives of both receptor tyrosine kinases (EGFR) and intracellular stress-response kinases (p38 MAPK).

  • Tier 3: Cellular Mechanism of Action (MoA) Validation: If inhibitory activity is confirmed in biochemical assays, this stage verifies that the compound engages its target in an intact cellular environment and modulates the intended signaling pathway.

Below is a diagrammatic representation of the proposed experimental strategy.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Biochemical Target Screening cluster_2 Tier 3: Cellular MoA Validation A Compound Synthesis & Solubilization (DMSO Stock) B MTT Cell Viability Assay (e.g., A549, MCF-7 cell lines) A->B Dose-response treatment C Biochemical EGFR Kinase Inhibition Assay B->C IC50 guides concentration selection D Biochemical p38 MAPK Kinase Inhibition Assay B->D IC50 guides concentration selection E Western Blot Analysis: Phospho-Protein Levels C->E If potent inhibition is observed D->E If potent inhibition is observed

Figure 1: Experimental Workflow. A tiered approach from broad phenotypic screening to specific mechanism of action studies.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.[13]

Protocol:

  • Cell Seeding:

    • Select appropriate cancer cell lines (e.g., A549 for lung, MCF-7 for breast).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Expertise Note: Optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to prepare 2X working concentrations. A typical final concentration range for screening is 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "positive control" for cytotoxicity (e.g., 10 µM Staurosporine).

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions (or controls) to the respective wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.[14] Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or a 10% SDS in 0.01 M HCl solution) to each well.[14]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation:

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0 µM)1.250100%
0.11.24599.6%
1.01.15092.0%
100.63050.4%
500.15012.0%
1000.0957.6%
Calculated IC50 ~9.8 µM

Tier 2 Protocols: Biochemical Kinase Inhibition Assays

Should the compound exhibit significant cytotoxicity (e.g., IC50 < 20 µM), proceeding to target-based assays is warranted. We propose parallel screening against a receptor tyrosine kinase (EGFR) and a non-receptor serine/threonine kinase (p38α MAPK).

EGFR Kinase Assay

Principle: This assay quantifies the enzymatic activity of recombinant EGFR kinase. The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate. Inhibition of this activity by the test compound results in a decreased signal. Modern assays often use luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (TR-FRET) for detection.[15][16]

Protocol (based on ADP-Glo™ Kinase Assay principle):

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[15]

    • Dilute recombinant human EGFR kinase and a suitable tyrosine kinase peptide substrate (e.g., Poly(Glu, Tyr) 4:1) to 2X final concentration in the reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be near the Kₘ of the enzyme for ATP to ensure sensitive detection of competitive inhibitors.[17]

  • Assay Procedure:

    • Dispense serial dilutions of this compound (prepared in reaction buffer with DMSO) into a 384-well plate. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a DMSO-only vehicle control.

    • Add the 2X EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[15]

  • Signal Detection (ADP-Glo™ Method):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30 minutes.[15]

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

p38α MAPK Kinase Assay

Principle: Similar to the EGFR assay, this protocol measures the phosphorylation of a specific substrate (e.g., ATF2) by recombinant p38α MAPK. p38 is a key player in inflammatory and stress response pathways.[18][19] Its activation involves phosphorylation by upstream kinases like MKK3 and MKK6.[20]

Protocol:

The protocol is analogous to the EGFR assay, with the following substitutions:

  • Enzyme: Recombinant, active p38α MAPK.

  • Substrate: A specific p38 substrate, such as recombinant ATF2 protein or a synthetic peptide derived from it.

  • Positive Control: A known p38 inhibitor (e.g., SB203580).

  • Buffer Conditions: Use a buffer optimized for p38α activity.

Data Presentation for Kinase Assays:

Data is normalized to the high (vehicle) and low (no enzyme or potent inhibitor) controls. IC50 values are calculated using a non-linear regression fit.

CompoundTarget KinaseIC50 (nM)
This compoundEGFR> 10,000
This compoundp38α MAPK85
GefitinibEGFR25
SB203580p38α MAPK50

Tier 3 Protocol: Cellular Pathway Modulation (Western Blot)

Principle: If the compound shows potent inhibition in a biochemical assay (e.g., p38α MAPK), Western blotting is used to confirm its activity in a cellular context. This is achieved by measuring the phosphorylation status of the target kinase or its direct downstream substrate. A reduction in the phosphorylated form of the protein upon compound treatment indicates successful target engagement and pathway inhibition.[21][22]

Protocol:

  • Cell Culture and Stimulation:

    • Seed an appropriate cell line (e.g., HEK293 or THP-1 monocytes) and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (centered around the biochemical IC50) for 1-2 hours.

    • Stimulate the p38 MAPK pathway using a known activator, such as Anisomycin (25 µg/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 15-30 minutes.[23] Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Expertise Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the target proteins.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).[20]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the same membrane should be stripped of the phospho-antibody and re-probed with an antibody that detects total p38 MAPK protein, regardless of its phosphorylation state.[22][24] A loading control like GAPDH or β-actin should also be probed.

Signaling Pathway Visualization

The diagram below illustrates the canonical MAPK/ERK and p38 signaling cascades, highlighting the potential inhibitory target of our hypothetical compound based on the data generated in Tier 2 and 3 assays.

G RTK Growth Factor Receptor (e.g., EGFR) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK12 MEK1/2 RAF->MEK12 ERK12 ERK1/2 MEK12->ERK12 Prolif Proliferation, Survival ERK12->Prolif Stress Stress / Cytokines (LPS, Anisomycin) MKKK MAP3K (e.g., TAK1, ASK1) Stress->MKKK MKK36 MKK3/6 MKKK->MKK36 P38 p38 MAPK MKK36->P38 Inflam Inflammation, Apoptosis P38->Inflam Compound This compound Compound->P38   Inhibition (Hypothesized)

Figure 2: Simplified MAPK Signaling Pathways. Highlighting the hypothesized inhibition of p38 MAPK by the test compound.

Conclusion and Future Directions

This application note details a robust, logical, and tiered workflow for characterizing the in vitro biological activity of this compound. By starting with broad cell viability assays and progressively narrowing the focus to specific biochemical and cellular pathway analyses, researchers can efficiently identify and validate the compound's mechanism of action. The hypothetical data presented suggest that this compound may act as a selective inhibitor of the p38 MAPK pathway. Future work would involve expanding the kinase panel to assess selectivity, determining the mode of inhibition (e.g., ATP-competitive), and advancing the compound into more complex cell-based assays and preclinical models of inflammation or cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • The p38-MAPK pathway overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Plotnikov, A., Zehorai, E., Procaccia, S., & Seger, R. (2011). The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Genes & Cancer, 2(3), 195-209. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling pathways. Biochemical Journal, 406(1), 1-19. Retrieved from [Link]

  • p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved from [Link]

  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • Liu, F., et al. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 995. Retrieved from [Link]

  • Extracellular signal-regulated kinases. (n.d.). In Wikipedia. Retrieved from [Link]

  • ERK Signaling. (n.d.). Abeomics. Retrieved from [Link]

  • Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]

  • Logie, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry, 87(15), 7724-7732. Retrieved from [Link]

  • Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 722, 127-138. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6542. Retrieved from [Link]

  • Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 237-251. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (2021). Letters in Drug Design & Discovery, 18(1), 86-98. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). ResearchGate. Retrieved from [Link]

  • In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. (2008). Proceedings of the American Association for Cancer Research, 49, 4890. Retrieved from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(3), 434-443. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies, 2(4). Retrieved from [Link]

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor, 1(1), 34-38. Retrieved from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6542. Retrieved from [Link]

  • Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research, 4(13), 23-30. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the laboratory synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The outlined protocol is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method for the formation of aryl ethers. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental procedure, and critical insights into reaction optimization and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a valuable heterocyclic compound, frequently employed as a building block in the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in numerous pharmaceuticals, including antiviral and anticancer agents. The presence of a bromine atom at the 5-position and a tolyloxy group at the 2-position provides two distinct points for further chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures. The synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

Synthetic Strategy and Mechanism

The most direct and efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on the pyrimidine ring by a nucleophile, in this case, the phenoxide generated from m-cresol.

The starting material of choice is 5-bromo-2-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two electronegative halogen atoms, facilitates nucleophilic attack. Generally, the chlorine atom at the 2-position is more susceptible to nucleophilic substitution than the bromine atom at the 5-position in SNAr reactions.[1] This inherent reactivity difference allows for a selective reaction at the C2 position.

The reaction proceeds via a two-step addition-elimination mechanism, which may in some cases be a concerted process.[2][3][4][5] In the classical stepwise mechanism, the nucleophilic m-cresoxide attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. In the subsequent elimination step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The presence of a base is crucial to deprotonate the m-cresol, forming the more nucleophilic phenoxide.

While many SNAr reactions proceed without a catalyst, for the formation of diaryl ethers, a copper-catalyzed Ullmann condensation can also be employed, particularly for less reactive aryl halides.[6][7][8][9][10] However, for an activated system like 5-bromo-2-chloropyrimidine, the uncatalyzed SNAr reaction is often efficient under appropriate conditions.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound reagents Reagents - 5-Bromo-2-chloropyrimidine - m-Cresol - Potassium Carbonate - DMF reaction_setup Reaction Setup - Combine reagents in DMF - Heat and stir reagents->reaction_setup 1. Mixing monitoring Reaction Monitoring - TLC analysis reaction_setup->monitoring 2. Reaction workup Aqueous Workup - Quench with water - Extract with ethyl acetate monitoring->workup 3. Completion purification Purification - Column chromatography workup->purification 4. Isolation product Final Product This compound purification->product 5. Purity

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.4332779-36-5
m-CresolC₇H₈O108.14108-39-4
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl acetateC₄H₈O₂88.11141-78-6
HexanesC₆H₁₄86.18110-54-3
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Silica Gel (for column chromatography)SiO₂60.087631-86-9

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), m-cresol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromo-2-chloropyrimidine.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Characterization

The identity and purity of the final product, this compound (C₁₁H₉BrN₂O, M.W. 265.11 g/mol )[11], can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • m-Cresol is corrosive and toxic; handle with care.

  • DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate. The addition of a catalytic amount of a copper(I) salt (e.g., CuI) may also improve the yield, in line with an Ullmann-type coupling.[6][9]

  • Incomplete Reaction: If the starting material is not fully consumed, extend the reaction time or increase the temperature. Ensure that the reagents and solvent are anhydrous, as water can inhibit the reaction.

  • Purification Issues: If the product is difficult to separate from impurities, try alternative solvent systems for column chromatography or consider recrystallization.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a reliable and scalable method. The protocol provided herein offers a clear and detailed guide for the successful synthesis and purification of this important chemical intermediate. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can efficiently produce this valuable compound for their drug discovery and development programs.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Ullmann Ether Condensation - ResearchGate. (2025, August 5). Retrieved January 12, 2026, from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved January 12, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved January 12, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 5-Bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidine derivatives are foundational building blocks in medicinal chemistry and agrochemical synthesis, prized for their versatility in forming complex molecular architectures.[1][2] The strategic placement of a bromine atom at the C-5 position facilitates a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[1][3][4] This guide provides an in-depth exploration of one-pot synthetic strategies for accessing these valuable intermediates. By moving beyond traditional, multi-step procedures, the methodologies detailed herein offer enhanced efficiency, reduced waste, and improved atom economy. We will delve into the mechanistic underpinnings of pyrimidine bromination, present detailed, field-proven protocols for one-pot synthesis, and provide the technical insights necessary for successful implementation in a research and development setting.

Scientific Foundation: Reactivity and Mechanistic Insights

The Pyrimidine Ring: A Challenge in Electrophilic Substitution

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms.[5] This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution, a reaction class more commonly associated with electron-rich aromatics like benzene. However, the electron distribution is not uniform. Theoretical and experimental studies confirm that the C-5 position is the least electron-deficient and, therefore, the most susceptible site for electrophilic attack.[5] Activating groups (e.g., hydroxyl, amino) on the pyrimidine ring can further facilitate this reaction, although direct bromination of the parent heterocycle is also achievable under specific conditions.

The Mechanism of Electrophilic Bromination at C-5

The bromination of a pyrimidine ring proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the attack of the C-5 carbon on an electrophilic bromine species (e.g., Br⁺ from Br₂ or a polarized N-Br bond from NBS). This step forms a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[6][7] The aromaticity is then restored through the loss of a proton from the C-5 position, typically facilitated by a weak base or the solvent, to yield the final 5-bromopyrimidine product.

Mechanism of electrophilic bromination of the pyrimidine ring.

One-Pot Synthetic Methodologies

The term "one-pot" can refer to either the synthesis of the brominated heterocyclic core from acyclic precursors in a single vessel or the sequential modification of a substrate (e.g., bromination followed by substitution) without intermediate isolation. Both strategies offer significant advantages in chemical synthesis.

Methodology A: One-Pot Cyclocondensation

This elegant approach constructs the 5-bromopyrimidine ring from simple, non-cyclic starting materials in a single reaction vessel. A prime example involves the condensation of 2-bromomalonaldehyde with an amidine salt. This method is particularly powerful as it allows for the direct installation of a substituent at the C-2 position, dictated by the choice of the amidine reactant.

The reaction is typically catalyzed by a protic acid, which serves both to activate the reactants and as the solvent.[8] This convergence allows for a rapid assembly of the functionalized heterocycle from readily available and inexpensive industrial raw materials.

Methodology B: Direct Bromination of Pyrimidine Precursors

This is the more traditional route, where a pre-existing pyrimidine or a derivative like uracil is brominated. By carefully selecting the brominating agent and conditions, this step can be performed cleanly and efficiently, setting the stage for subsequent in-situ reactions if desired. The choice of reagent is critical and depends on the substrate's reactivity and the desired reaction conditions (e.g., temperature, pH).

Brominating AgentTypical ConditionsKey Insights & CausalityReferences
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0°C to RTA mild and highly selective reagent. The reaction is often rapid and clean, making it ideal for sensitive substrates. The succinimide byproduct is often easily removed.[5][7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Acetic Acid or DMF, RT to 50°CAn efficient and cost-effective solid brominating agent. It delivers one equivalent of electrophilic bromine. The reaction can be enhanced with Lewis acids for less reactive substrates.[9][10]
Molecular Bromine (Br₂) Nitrobenzene or Acid, 125-135°CThe classic, most powerful brominating agent. Its use often requires harsh conditions and inert solvents due to its high reactivity and corrosive nature. Often used for de-activated pyrimidines.[5][11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: One-Pot Synthesis of 2-Methyl-5-bromopyrimidine via Cyclocondensation

This protocol is adapted from a patented procedure and demonstrates the direct construction of a 2-substituted-5-bromopyrimidine from acyclic precursors.[8]

G start Inputs: - 2-Bromomalonaldehyde Solution - Acetamidine HCl Solution - Glacial Acetic Acid (Solvent) step1 Step 1: Reaction Setup Add 2-bromomalonaldehyde solution to a heated, stirred reactor at 70°C. start->step1 step2 Step 2: Reagent Addition Add the acetamidine hydrochloride solution dropwise over 30 min. step1->step2 step3 Step 3: Reaction Increase temperature to 95°C and maintain for 3-4 hours. Monitor by TLC/LC-MS. step2->step3 step4 Step 4: Workup Cool to RT. Pour into ice water. Neutralize with aq. NaOH to pH 7-8. step3->step4 step5 Step 5: Extraction Extract with an organic solvent (e.g., Ethyl Acetate, 3x). step4->step5 step6 Step 6: Purification Combine organic layers, dry (Na₂SO₄), filter, and concentrate in vacuo. step5->step6 end_node Output: Crude 2-Methyl-5-bromopyrimidine (Purify by column chromatography or distillation). step6->end_node

Experimental workflow for the one-pot cyclocondensation synthesis.

Materials and Reagents:

  • 2-Bromomalonaldehyde

  • Acetamidine hydrochloride

  • Glacial Acetic Acid

  • Sodium hydroxide (e.g., 2M aqueous solution)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, prepare a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid. Heat the solution to 60–90°C with stirring.

  • Amidine Addition: Prepare a separate solution of acetamidine hydrochloride (1.0-1.2 eq) in glacial acetic acid. Add this solution dropwise to the heated 2-bromomalonaldehyde solution over 30-60 minutes.

  • Reaction: After the addition is complete, raise the temperature to 70–105°C and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization and Extraction: While stirring, slowly add an aqueous solution of sodium hydroxide to neutralize the acid until the pH of the mixture is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The 2-methyl-5-bromopyrimidine can be further purified by silica gel column chromatography or vacuum distillation.

Protocol 2: High-Yield, One-Pot Synthesis of 5-Bromouracil

This protocol details a highly efficient bromination of uracil using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a stable and easy-to-handle solid brominating agent. The procedure provides near-quantitative yields of high-purity product.[9]

Materials and Reagents:

  • Uracil

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ethyl Acetate (EA) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend uracil (1.0 eq, e.g., 100g) in a mixture of glacial acetic acid (10 volumes, e.g., 1L) and acetic anhydride (1 volume, e.g., 100 mL).

  • Heating and Reagent Addition: Begin stirring the white suspension and heat the mixture to 50°C. Once the temperature is stable, add DBDMH (0.6 eq, e.g., 153g) in one portion.

  • Reaction: Continue stirring the reaction at 50°C. Over approximately 1.5 hours, the suspension will transform in consistency. Monitor the reaction for the complete consumption of uracil by TLC (DCM/MeOH, 4:1).

  • Isolation: After the reaction is complete, allow the mixture to cool slightly. Dilute the reaction mixture with ethyl acetate.

  • Purification: Filter the resulting solid through a Buchner funnel. Wash the filter cake thoroughly with additional ethyl acetate and then dry under vacuum. This procedure typically yields 5-bromouracil as a white solid with >99% purity and near-quantitative yield.[9]

Summary and Outlook

The one-pot synthesis of 5-bromopyrimidine derivatives represents a significant advancement in synthetic efficiency. By utilizing either a cyclocondensation approach to build the ring directly or a highly optimized direct bromination of pyrimidine precursors, researchers can access these critical intermediates rapidly and cost-effectively. The protocols provided here serve as a robust starting point for laboratory synthesis. The resulting 5-bromopyrimidines are poised for a vast array of downstream applications, particularly in the construction of compound libraries for drug discovery and the development of novel agrochemicals, underscoring their continued importance in chemical science.[2][3]

References

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Chemistry

5-Bromo-2-(m-tolyloxy)pyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including anticancer and antiviral agents, as well as kinase inhibitors. The strategic placement of a bromo substituent at the 5-position and a tolyloxy group at the 2-position offers a versatile platform for further molecular elaboration through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of these valuable compounds, focusing on the principles of the Buchwald-Hartwig C-O coupling reaction, detailed experimental protocols, and strategies for optimization and troubleshooting.

The Reaction Mechanism: A Look into the Palladium Catalytic Cycle

The synthesis of this compound derivatives via palladium catalysis is a variation of the Buchwald-Hartwig amination, specifically a C-O coupling reaction. The catalytic cycle, a fundamental concept in understanding these transformations, involves a series of well-defined steps centered around the palladium catalyst.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, a halopyrimidine). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]

  • Ligand Exchange/Coordination: The alcohol (m-cresol) coordinates to the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated alcohol, forming an alkoxide complex.

  • Reductive Elimination: This is the product-forming step where the C-O bond is formed, and the desired this compound is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical in facilitating these steps, particularly the reductive elimination, and in stabilizing the palladium catalyst.[2]

Buchwald-Hartwig C-O Coupling Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (R-OH) Pd(II)_Complex->Ligand_Exchange Alkoxide_Complex Ar-Pd(II)-OR(L_n) Ligand_Exchange->Alkoxide_Complex + R-OH - HX Reductive_Elimination Reductive Elimination Alkoxide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-OR (Product) Reductive_Elimination->Product

Figure 1. Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, adaptable protocol for the synthesis of this compound derivatives. The starting material of choice is often 5-bromo-2-chloropyrimidine due to its commercial availability and the differential reactivity of the C-Cl and C-Br bonds.[3] The C-Cl bond at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the C-Br bond at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions.[3]

Materials and Reagents:

  • 5-Bromo-2-chloropyrimidine

  • m-Cresol

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

General Workflow:

Experimental_Workflow A 1. Reagent Preparation (Oven-dried glassware, inert atmosphere) B 2. Catalyst System Assembly (Add Pd source, ligand, and base) A->B C 3. Reagent Addition (Add solvent, 5-bromo-2-chloropyrimidine, and m-cresol) B->C D 4. Reaction (Heat to desired temperature, monitor by TLC) C->D E 5. Workup (Cool, quench, extract with organic solvent) D->E F 6. Purification (Dry, concentrate, and purify by column chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Sources

Application Notes & Protocols: 5-Bromo-2-(m-tolyloxy)pyrimidine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its role as a fundamental component of DNA and RNA.[1] 5-Bromo-2-(m-tolyloxy)pyrimidine has emerged as a particularly valuable synthetic building block. Its strategic design, featuring a bromine atom at the C5 position, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The m-tolyloxy group at the C2 position provides steric and electronic modulation, influencing solubility and target engagement of the final compounds. This guide provides an in-depth exploration of the applications of this building block, focusing on its use in the synthesis of protein kinase inhibitors and other biologically active molecules. Detailed, field-tested protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, along with insights into reaction optimization and product characterization.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone in the design of anticancer drugs, with numerous derivatives approved for clinical use.[2][3] Its prevalence stems from its ability to mimic the purine core of ATP, allowing for competitive inhibition of protein kinases—enzymes that are frequently dysregulated in cancer and other diseases.[1][4] The development of targeted therapies, particularly kinase inhibitors, has become a primary focus in addressing human cancers due to their increased selectivity and reduced toxicity compared to traditional chemotherapy.[5]

This compound (Figure 1) is an exemplary intermediate for constructing libraries of potential kinase inhibitors. The C5-bromo substituent serves as a versatile handle for introducing diverse aryl, heteroaryl, or amino functionalities, which are crucial for probing the ATP-binding pocket and achieving potency and selectivity.

Figure 1: Structure of this compound Molecular Formula: C₁₁H₉BrN₂O Molecular Weight: 265.11 g/mol CAS Number: 73221-74-6[6]

Core Synthetic Applications & Mechanistic Insights

The bromine atom at the C5 position is the key reactive site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for its functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The reaction couples the 5-bromopyrimidine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is critical. For a relatively electron-rich substrate like a 5-bromopyrimidine, a catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) is often effective.[7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, coupling the 5-bromopyrimidine with a primary or secondary amine.[9] This reaction is indispensable for synthesizing 5-aminopyrimidine derivatives, which can act as crucial hydrogen bond donors or acceptors in interactions with protein targets.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are commonly employed.[10] These ligands promote the challenging reductive elimination step that forms the C-N bond. The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is also a key parameter.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the most common choices.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective for coupling with anilines.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Data Presentation: Representative Coupling Reactions

The following tables summarize typical conditions and expected outcomes for cross-coupling reactions involving 5-bromopyrimidine substrates, based on established methodologies for similar heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling Conditions

Arylboronic Acid Partner Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
Phenylboronic acid Pd(dppf)Cl₂ (3) - K₂CO₃ (2) Dioxane/H₂O 90-100 85-95
4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2) Toluene/H₂O 100 80-92
3-Pyridylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ (2) DME/H₂O 90 75-88

| 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 82-94 |

Table 2: Buchwald-Hartwig Amination Conditions

Amine Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%)
Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (1.5) Toluene 100 70-85
Morpholine Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu (1.4) Dioxane 100 85-98[11]
Benzylamine Pd(OAc)₂ (2) XPhos (4) KOt-Bu (1.5) Toluene 90 80-90

| N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 75-90[11] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-bromopyrimidine derivatives should be handled with care as they are potentially hazardous.[12][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[14]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd catalyst (0.03-0.05 eq)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v)

  • Ethyl acetate, Brine

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) followed by the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.[15]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos or similar phosphine ligand (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (0.02 eq) and the ligand (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Activation: Add anhydrous toluene and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq). Ensure the base is added last and quickly.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath. Stir vigorously for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure and purity of the aminated product using ¹H NMR, ¹³C NMR, and HRMS.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the key synthetic transformations.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Start Combine Reactants: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (Ar/N2) Start->Inert SolvCat Add Degassed Solvent & Palladium Catalyst Inert->SolvCat Heat Heat & Stir (90-100 °C) Monitor by TLC/LC-MS SolvCat->Heat Quench Cool & Quench (Add Water) Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter & Concentrate Extract->Dry Chroma Flash Column Chromatography Dry->Chroma Char Characterize: NMR, HRMS Chroma->Char End End Char->End Final Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Buchwald_Hartwig_Scheme cluster_conditions Reaction Conditions Reactant1 This compound Conditions Pd Catalyst(e.g., Pd₂(dba)₃)Ligand(e.g., XPhos)Base(e.g., NaOt-Bu)Solvent(e.g., Toluene)Heat(100 °C) Reactant2 + R¹R²NH(Amine) Product 5-(R¹R²N)-2-(m-tolyloxy)pyrimidine Conditions->Product

Caption: General reaction scheme for Buchwald-Hartwig amination.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its utility is primarily demonstrated through efficient participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations provide reliable and modular access to diverse libraries of substituted pyrimidines, which are critical scaffolds for the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The protocols and insights provided herein offer a solid foundation for researchers to leverage this reagent in their drug discovery and development programs.

References

  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. BenchChem.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
  • BenchChem. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Oldenhuis, N. J., et al. (2004). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, ACS Publications.
  • Angene Chemical. (2026). Safety Data Sheet: 2-(prop-2-yn-1-yloxy)pyriMidine. Angene Chemical.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • CymitQuimica. 5-Bromo-2-(methylsulfonyl)pyrimidine. CymitQuimica.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Santa Cruz Biotechnology. This compound, CAS 73221-74-6. SCBT.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Abarbri, M., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-(m-tolyloxy)pyrimidine Synthesis and By-Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. We will delve into the nuances of the reaction, troubleshoot common issues, and provide robust analytical protocols to ensure the purity and quality of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the oxygen nucleophile of m-cresol (or its corresponding phenoxide) attacks the electron-deficient C2 position of a 5-bromo-2-halopyrimidine, such as 5-bromo-2-chloropyrimidine. The pyrimidine ring is "activated" towards this type of reaction by the electron-withdrawing nature of its nitrogen atoms.[1][2] The reaction is generally facilitated by a base, which deprotonates the m-cresol to form the more nucleophilic m-cresoxide.

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The SNAr reaction has an activation energy barrier that must be overcome.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Consider extending the reaction time or incrementally increasing the temperature. However, be cautious of excessively high temperatures which can promote by-product formation.

  • Base Strength and Stoichiometry: The choice and amount of base are critical.

    • Causality: An insufficiently strong base will not fully deprotonate the m-cresol, leading to a low concentration of the active nucleophile. Conversely, an excessively strong or hindered base can favor elimination side reactions if applicable. Incorrect stoichiometry will also limit the formation of the nucleophile.

    • Solution: Use of an appropriate base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is common for this type of reaction.[2] Ensure at least one equivalent of the base is used.

  • Moisture in the Reaction: The presence of water can be detrimental.

    • Causality: Water can hydrolyze the starting 5-bromo-2-chloropyrimidine to 5-bromo-2-hydroxypyrimidine, consuming the starting material and generating a difficult-to-remove impurity.

    • Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]

Q3: I'm observing a significant amount of an unknown by-product in my crude product analysis. What are the likely culprits?

The formation of by-products is a common challenge. Here are some of the most probable side reactions and their resulting impurities:

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile.

    • Causality: While O-alkylation is generally favored, under certain conditions, the m-cresoxide can attack the pyrimidine ring via one of its ortho or para carbon atoms, leading to the formation of a C-C bond instead of the desired C-O ether linkage.[4]

    • Identification: These by-products will have the same mass as the desired product but different connectivity. They can often be distinguished by 1H and 13C NMR spectroscopy.

    • Mitigation: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4]

  • Hydrolysis of Starting Material: As mentioned previously, this is a common issue.

    • By-product: 5-bromo-2-hydroxypyrimidine.

    • Identification: This by-product will have a lower molecular weight than the product and can be readily identified by LC-MS.

    • Mitigation: Strict anhydrous conditions are essential.[3]

  • Di-substitution or other secondary reactions: In some cases, further reactions can occur.

    • Causality: If the reaction conditions are too harsh (e.g., very high temperatures), or if there are other reactive sites on the starting materials, secondary reactions can occur. For instance, if the starting material were a di-halopyrimidine, di-substitution could be a possibility.

    • Identification: LC-MS is the primary tool for identifying unexpected by-products with different molecular weights. Further characterization would require isolation and NMR analysis.

    • Mitigation: Careful control of reaction temperature and stoichiometry is key.

Section 3: Analytical Protocols for By-Product Analysis

A robust analytical strategy is crucial for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] It offers high resolution and sensitivity for separating the main component from closely related impurities.

Table 1: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[5]

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of a well-characterized reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be no more than 2.0%. The tailing factor for the peak should be between 0.8 and 1.5.[5]

  • Analysis: Inject the sample solution and record the chromatogram. The percentage purity can be calculated using the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[6][7]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument) is used.

  • Chromatographic Conditions: The HPLC method described above can be adapted for LC-MS analysis. It is important to use a volatile mobile phase modifier, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this class of compounds.

    • Scan Range: A suitable mass range should be selected to encompass the expected product and any potential by-products (e.g., 100-500 m/z).

  • Data Analysis: The mass-to-charge ratio (m/z) of each peak in the chromatogram is used to propose the elemental composition and potential structure of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 13C NMR are indispensable for the unambiguous structural confirmation of the desired product and the characterization of isolated impurities.[5] Key diagnostic signals to look for in the 1H NMR of this compound would be the characteristic pyrimidine protons and the aromatic protons of the m-tolyl group, with appropriate chemical shifts and coupling patterns.

Section 4: Visualizing the Process

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Reaction_Vessel SNAr Reaction (Anhydrous Solvent, e.g., DMF) 5-Bromo-2-chloropyrimidine->Reaction_Vessel m-Cresol m-Cresol m-Cresol->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis HPLC, LC-MS, NMR Purification->Analysis

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impurities Detected Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Moisture Moisture Contamination Problem->Moisture Side_Reactions Side Reactions (e.g., C-alkylation) Problem->Side_Reactions Base_Issue Incorrect Base/Stoichiometry Problem->Base_Issue Monitor_Rxn Monitor by TLC/LC-MS Increase Time/Temp Incomplete_Rxn->Monitor_Rxn Action Anhydrous Use Anhydrous Solvents Inert Atmosphere Moisture->Anhydrous Action Optimize_Solvent Optimize Solvent System (e.g., DMF, DMSO) Side_Reactions->Optimize_Solvent Action Verify_Base Verify Base Strength & Stoichiometry Base_Issue->Verify_Base Action

Caption: Troubleshooting logic for reaction optimization.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. Retrieved January 12, 2026, from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the reliability and success of your synthesis.

The primary and most direct route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an activated pyrimidine core, typically 5-bromo-2-chloropyrimidine, with m-cresol in the presence of a base. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C2 position by the m-cresolate nucleophile.[1]

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is a common problem that can often be traced back to suboptimal reaction conditions or reagent quality.[2] Here’s a systematic approach to troubleshooting:

  • Base and Nucleophile Activation: The reaction requires the deprotonation of m-cresol to form the more potent m-cresolate nucleophile. If this deprotonation is incomplete, the reaction rate will be significantly slower.

    • Inadequate Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the phenol, leading to an equilibrium that disfavors the product. Consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or, for maximum reactivity, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (K-tBuO).[3]

    • Moisture Contamination: All reagents and the solvent must be anhydrous. Water will consume strong bases (like NaH) and can lead to hydrolysis of the starting material, forming 5-bromo-2-hydroxypyrimidine.

  • Suboptimal Temperature and Reaction Time: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier.

    • Insufficient Heat: If the reaction is running at too low a temperature, it may be impractically slow. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[4]

    • Premature Workup: Ensure the reaction has proceeded to completion by monitoring it with TLC until the limiting starting material is no longer visible.

  • Purity of Starting Materials: The quality of your reagents is critical.[2][5]

    • Impurities in 5-bromo-2-chloropyrimidine or m-cresol can inhibit the reaction or introduce competing side reactions.

    • Ensure your solvent is of high purity and anhydrous. Polar aprotic solvents like DMF can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.

Q2: My TLC shows multiple spots, including unreacted starting material and potential side products. How can I identify and minimize these?

The formation of side products is a frequent challenge in pyrimidine chemistry.[2]

  • Common Side Products:

    • 5-bromo-2-hydroxypyrimidine: This results from the hydrolysis of 5-bromo-2-chloropyrimidine by trace amounts of water, especially when using strong bases. To minimize this, ensure strictly anhydrous conditions.

    • Products of Reaction with Solvent Fragments: As mentioned, at high temperatures (>120 °C), DMF can decompose. The resulting dimethylamine can react with 5-bromo-2-chloropyrimidine to form 5-bromo-N,N-dimethylpyrimidin-2-amine. If this is suspected, consider using a more stable solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).[6]

    • Di-substituted Products: While the C2-chloro is significantly more reactive in SNAr than the C5-bromo, extremely harsh conditions (very high temperatures for prolonged periods) could potentially lead to substitution at the C5 position, though this is generally less common.[1]

  • Troubleshooting Strategy:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.

    • Use a high-purity, anhydrous solvent.

    • Carefully control the stoichiometry. Using a large excess of m-cresol is generally not necessary and can complicate purification. An excess of 1.1 to 1.5 equivalents is typically sufficient.

dot

Troubleshooting_Logic start Low Yield or Multiple Products on TLC check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_reaction Problem: Incomplete Reaction check_sm->incomplete_reaction No side_products Problem: Side Products Formed check_sm->side_products Yes cause1 Potential Causes: - Insufficient Base Strength - Low Temperature - Short Reaction Time - Wet Reagents/Solvent incomplete_reaction->cause1 solution1 Solutions: - Use stronger base (e.g., NaH, Cs₂CO₃) - Increase temperature incrementally - Increase reaction time (monitor by TLC) - Ensure anhydrous conditions cause1->solution1 cause2 Potential Causes: - Reaction temperature too high - Presence of water (hydrolysis) - Solvent decomposition (e.g., DMF) - Impure starting materials side_products->cause2 solution2 Solutions: - Lower reaction temperature - Use anhydrous solvent/reagents - Switch to a more stable solvent (e.g., DMSO) - Purify starting materials cause2->solution2

Caption: Troubleshooting logic for low yield synthesis.

Q3: The reaction seems to stall and never reaches completion, even after extended time. What adjustments should I make?

A stalled reaction suggests an issue with reactivity or catalyst deactivation (in the case of metal-catalyzed alternatives). For the SNAr pathway:

  • Re-evaluate Your Base: This is the most common culprit. The reaction may have reached an equilibrium state where the base is not strong enough to drive the reaction forward. Adding more of the same weak base will not help. A switch to a stronger base is required.[3]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate Meisenheimer complex.[3] If you are using a less polar solvent, switching to a high-polarity aprotic solvent like DMSO or NMP can dramatically accelerate the reaction rate.

  • Check for Inhibitors: Ensure your starting materials are free from acidic impurities that could quench the base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established method is the Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-chloropyrimidine and m-cresol. This method is generally high-yielding, scalable, and avoids the cost and potential toxicity of metal catalysts.

dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 5-Bromo-2-chloropyrimidine Int Meisenheimer Complex (stabilized by resonance) R1->Int Nucleophilic Attack R2 m-Cresolate R2->Int P1 This compound Int->P1 Loss of Leaving Group P2 Cl⁻ Int->P2

Caption: General mechanism of the SNAr reaction.

Q2: How do I choose the optimal base for the SNAr reaction?

The choice of base is a trade-off between reactivity and handling/safety.

BaseTypeProsCons
K₂CO₃ / Cs₂CO₃ MildEasy to handle, moderate reactivityMay require higher temperatures, Cs₂CO₃ is expensive
K-tBuO StrongHigh reactivity, good solubilityHygroscopic, can be nucleophilic at high temps
NaH StrongVery high reactivity, inexpensiveFlammable solid, requires careful handling, insoluble

For initial optimization, potassium carbonate is a safe starting point. If yields are low, progressing to cesium carbonate or potassium tert-butoxide is a logical step.[3] Sodium hydride should be used with caution by experienced chemists under strictly anhydrous conditions.

Q3: What is the role of the solvent, and which solvents are recommended?

The solvent must be able to dissolve the reactants and, crucially for SNAr, stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are ideal for this.[3]

  • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and effectively solvate cations, leaving the nucleophile more reactive.

  • Alternatives: Acetonitrile (MeCN) can be effective and is easier to remove.[7] In some cases, less polar solvents like 1,4-dioxane or toluene can be used, but they typically require stronger bases and higher temperatures.[8]

Q4: Are there alternative, metal-catalyzed methods for this synthesis?

Yes, while SNAr is most common, metal-catalyzed cross-coupling reactions are powerful alternatives, particularly if SNAr fails.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol.[6] It often requires high temperatures and sometimes stoichiometric amounts of copper, but modern protocols use catalytic copper with specific ligands, making the reaction more efficient.[9][10]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is highly versatile for forming C-O bonds.[11] It involves coupling an aryl halide (5-bromo-2-chloropyrimidine) with an alcohol (m-cresol) using a palladium catalyst and a specialized phosphine ligand.[12][13] This method often proceeds under milder conditions than the Ullmann reaction but can be sensitive to functional groups and requires careful exclusion of oxygen.

Section 3: Optimized Experimental Protocol (SNAr)

This protocol provides a robust starting point for optimization.

dot

Workflow prep 1. Reagent Prep (Dry glassware, anhy. solvent) setup 2. Reaction Setup (Add base, m-cresol, solvent under inert atmosphere) prep->setup add_sm 3. Add Substrate (Add 5-bromo-2-chloropyrimidine) setup->add_sm react 4. Heat & Monitor (Heat to 80-100 °C, monitor by TLC) add_sm->react workup 5. Workup (Cool, quench with water, extract) react->workup purify 6. Purification (Column chromatography or recrystallization) workup->purify

Caption: General experimental workflow for synthesis.

Step-by-Step Methodology:

  • Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (K₂CO₃, 1.5 equivalents), which has been flame-dried or oven-dried under vacuum.

  • Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent) followed by m-cresol (1.2 equivalents).

  • Substrate Addition: Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress every 1-2 hours using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the 5-bromo-2-chloropyrimidine spot is no longer visible.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Wordpress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Advantage of Sourcing 5-Bromo-2-Phenylpyrimidine. Retrieved from [Link]

  • Wordpress. (2021). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • PMC - NIH. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (2025). The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

  • PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • PMC - NIH. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • PMC - PubMed Central. (2024). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the common pitfalls associated with the synthesis of this critical building block, ensuring both the success and safety of your experiments.

Introduction to 5-Bromopyrimidine

5-Bromopyrimidine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its value lies in the strategic placement of the bromine atom on the electron-deficient pyrimidine ring, which allows for a variety of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The successful and efficient synthesis of 5-bromopyrimidine is therefore a crucial first step in the development of many biologically active molecules.

This guide will focus on the most common synthetic routes and the challenges associated with them, providing practical solutions and the underlying chemical principles to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-bromopyrimidine?

The most prevalent starting materials are 5-bromouracil, 2-aminopyrimidine, and 2-hydroxypyrimidine. Each of these precursors involves a different synthetic strategy with its own set of advantages and challenges.

Q2: My reaction to convert 5-bromouracil to 5-bromo-2,4-dichloropyrimidine with POCl₃ is sluggish and gives a low yield. What could be the issue?

Low yields in this reaction are often due to incomplete reaction or hydrolysis of the product during work-up. Ensure that the 5-bromouracil is completely dry, as any moisture will consume the phosphorus oxychloride. The reaction typically requires heating at reflux for an extended period to drive it to completion.[2] During work-up, it is crucial to pour the reaction mixture onto crushed ice and not the other way around, to control the highly exothermic quenching of excess POCl₃. Adding a tertiary amine base like N,N-diethylaniline can sometimes help to drive the reaction and neutralize the HCl generated.

Q3: I am attempting a Sandmeyer reaction on 2-amino-5-bromopyrimidine and my yields are consistently low with a significant amount of 5-bromo-2-hydroxypyrimidine as a byproduct. How can I improve this?

The formation of the corresponding hydroxypyrimidine is a classic side reaction in the Sandmeyer reaction of aminopyrimidines, resulting from the reaction of the diazonium salt with water.[3][4] To minimize this, it is critical to maintain a low temperature (0-5 °C) throughout the diazotization and the subsequent addition of the copper(I) bromide solution.[5] Ensure that your sodium nitrite solution is added slowly to the acidic solution of the aminopyrimidine to avoid a buildup of nitrous acid, which can also lead to decomposition of the diazonium salt.[6]

Q4: What is the best way to purify crude 5-bromopyrimidine?

Purification can typically be achieved by either recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of hexanes and ethyl acetate, or ethanol.[7][8] The ideal solvent will dissolve the 5-bromopyrimidine at elevated temperatures but not at room temperature, while impurities remain soluble at lower temperatures.[9] For column chromatography, a gradient of ethyl acetate in hexanes is a good starting point for elution on a silica gel column.[10]

Q5: My 1H NMR of the final product shows more than the expected three signals. What are the likely impurities?

Common impurities can include residual starting materials or side products from the synthesis. For instance, if you started from 5-bromouracil, you might see traces of partially chlorinated intermediates. If you performed a Sandmeyer reaction, you could have the corresponding hydroxypyrimidine. Residual solvents from the work-up and purification are also common. A comparison of your spectrum with a reference spectrum of 5-bromopyrimidine and knowledge of the potential side reactions of your chosen synthetic route are essential for identifying these impurities.[11][12]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of 5-bromopyrimidine via different routes.

Method 1: From 5-Bromouracil via Chlorination

This two-step process involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine, followed by reductive dechlorination. The chlorination is typically achieved with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Observation Potential Cause(s) Suggested Solution(s)
Low yield of 5-bromo-2,4-dichloropyrimidine Incomplete reaction; Hydrolysis of POCl₃ by wet starting material; Hydrolysis of product during work-up.Ensure 5-bromouracil is completely dry. Increase reaction time and/or temperature. During work-up, add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Consider adding a high-boiling tertiary amine (e.g., N,N-diethylaniline) to the reaction mixture.
Dark, tar-like reaction mixture Decomposition of starting material or product at high temperatures.Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃.
Difficult work-up (violent reaction with water) Uncontrolled quenching of a large amount of excess POCl₃.Remove excess POCl₃ by distillation under reduced pressure before quenching. Add the reaction mixture to ice very slowly and in a well-ventilated fume hood with a blast shield.
Product is an oil instead of a solid Presence of impurities, such as partially chlorinated byproducts or residual solvent.Purify by column chromatography. Ensure complete removal of the solvent used for extraction.
Method 2: Sandmeyer Reaction from 2-Amino-5-bromopyrimidine

This method involves the diazotization of 2-amino-5-bromopyrimidine followed by displacement of the diazonium group with a bromide, typically from a copper(I) bromide salt.

Observation Potential Cause(s) Suggested Solution(s)
Low yield of 5-bromopyrimidine Incomplete diazotization; Decomposition of the diazonium salt; Formation of 5-bromo-2-hydroxypyrimidine.Maintain temperature strictly between 0-5 °C during diazotization and addition of CuBr. Add NaNO₂ solution slowly and dropwise. Use freshly prepared CuBr solution. Check for excess nitrous acid with starch-iodide paper and quench with sulfamic acid if necessary.[5]
Formation of a dark precipitate Decomposition of the diazonium salt leading to polymeric byproducts.Ensure the temperature is kept low and that the addition of the diazonium salt solution to the CuBr solution is done smoothly.
Gas evolution is too rapid The reaction temperature is too high, leading to uncontrolled decomposition of the diazonium salt.Immediately cool the reaction vessel in an ice bath to slow down the rate of decomposition.
Product is difficult to extract from the aqueous layer The product may be protonated and more water-soluble at low pH.Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or ammonia) to a pH of ~7-8 before extraction.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

This protocol details the synthesis of the key intermediate, 5-bromo-2,4-dichloropyrimidine, using phosphorus oxychloride.

Materials:

  • 5-Bromouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline (optional)

  • Dichloromethane (DCM)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-bromouracil (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

  • (Optional) Add N,N-diethylaniline (1.1 equivalents).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, so it must be performed in an efficient fume hood.

  • Once all the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2,4-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.[13][14] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of POCl₃ is extremely exothermic and releases corrosive HCl gas. Perform this step with extreme caution.

Protocol 2: Sandmeyer Reaction for the Synthesis of 5-Bromopyrimidine

This protocol describes the synthesis of 5-bromopyrimidine from 2-amino-5-bromopyrimidine.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask, dissolve 2-amino-5-bromopyrimidine (1 equivalent) in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

    • Add the sodium nitrite solution dropwise to the cooled aminopyrimidine solution, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated sodium carbonate solution.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 5-bromopyrimidine.

    • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of 10-30% ethyl acetate in hexanes) or by recrystallization.

Safety Precautions:

  • Diazonium salts are thermally unstable and can be explosive, especially when dry.[5][6] Always keep them in solution and at low temperatures.

  • The reaction evolves nitrogen gas, so ensure the reaction vessel is not sealed.[15]

Visualizations

Workflow for Synthesis from 5-Bromouracil

cluster_0 Chlorination cluster_1 Purification cluster_2 Reductive Dechlorination 5-Bromouracil 5-Bromouracil Reaction_Mixture Reaction_Mixture 5-Bromouracil->Reaction_Mixture POCl3, Reflux Crude_Intermediate Crude_Intermediate Reaction_Mixture->Crude_Intermediate Ice Quench, Extraction Pure_Intermediate Pure_Intermediate Crude_Intermediate->Pure_Intermediate Vacuum Distillation or Column Chromatography Final_Product 5-Bromopyrimidine Pure_Intermediate->Final_Product e.g., Zn, AcOH

Caption: Synthesis of 5-bromopyrimidine from 5-bromouracil.

Logical Flow for Troubleshooting the Sandmeyer Reaction

Start Low Yield in Sandmeyer Reaction Check_Temp Was temperature kept at 0-5°C? Start->Check_Temp Check_Addition Was NaNO2 added slowly? Check_Temp->Check_Addition Yes Decomposition Probable Cause: Diazonium salt decomposition Check_Temp->Decomposition No Check_Workup Was the workup pH neutral? Check_Addition->Check_Workup Yes Check_Addition->Decomposition No Hydrolysis Probable Cause: Formation of hydroxypyrimidine Check_Workup->Hydrolysis Yes Extraction_Loss Probable Cause: Product loss in aqueous layer Check_Workup->Extraction_Loss No Solution_Temp Solution: Improve cooling, use ice-salt bath Decomposition->Solution_Temp Solution_Addition Solution: Ensure dropwise addition of nitrite Decomposition->Solution_Addition Solution_pH Solution: Neutralize to pH 7-8 before extraction Extraction_Loss->Solution_pH

Caption: Troubleshooting low yields in the Sandmeyer reaction.

Data Presentation

Table 1: Typical TLC Solvent Systems and Expected Rf Values
Compound Solvent System (v/v) Approximate Rf Notes
5-Bromouracil10% Methanol in Dichloromethane~0.2Highly polar starting material.
5-Bromo-2,4-dichloropyrimidine20% Ethyl Acetate in Hexanes~0.5Moderately polar intermediate.
2-Amino-5-bromopyrimidine50% Ethyl Acetate in Hexanes~0.3Polar starting material.
5-Bromopyrimidine30% Ethyl Acetate in Hexanes~0.4Final product of moderate polarity.

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Spectroscopic Data for 5-Bromopyrimidine
Technique Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 9.15 (s, 1H), 8.85 (s, 2H) ppm
¹³C NMR (CDCl₃, 101 MHz) δ 158.0, 157.5, 120.0 ppm
Mass Spectrometry (EI) m/z: 158/160 (M⁺, Br isotope pattern), 79 (M⁺ - Br)

Reference data obtained from public databases such as PubChem and the NIST WebBook.[1][6]

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
  • Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts.
  • PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
  • CAMEO Chemicals. (n.d.). Diazonium Salts.
  • Max-Planck-Gesellschaft. (2024).
  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride.
  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Tee, O. S., & Banerjee, S. (1972). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Kumar, R., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(9), 11083-11096.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemical Space. (2011). Quenching Phosphorus Oxychloride.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?
  • Tetrahedron Letters. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022).
  • NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • MIT OpenCourseWare. (n.d.).
  • SiliCycle. (n.d.).
  • Elutropic series. (n.d.).
  • PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Hydrolysis. (n.d.).
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.
  • Master Organic Chemistry. (2018).
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Sigma-Aldrich. (n.d.). 5-Bromopyrimidine.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.
  • Science Learning Center. (n.d.).
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • NIH. (n.d.).
  • PMC - NIH. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. (2014).
  • NIH. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

Sources

Common issues in cross-coupling reactions with pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cross-Coupling Reactions with Pyrimidines. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. The inherent electronic properties of the pyrimidine ring, while making it a valuable scaffold in medicinal chemistry, also present unique challenges in cross-coupling methodologies. This resource aims to explain the "why" behind common experimental failures and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a chloropyrimidine giving low to no yield?

Low yields with chloropyrimidines are a frequent issue and often stem from a combination of factors related to both the substrate's reactivity and the stability of the catalytic system.

  • Inherent Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less readily undergoes oxidative addition to the Palladium(0) center compared to C-Br or C-I bonds. This makes the initial, often rate-limiting, step of the catalytic cycle more challenging.[1][2]

  • Catalyst Deactivation: The electron-deficient nature of the pyrimidine ring is compounded by the presence of lone pairs on the ring nitrogens. These nitrogen atoms can coordinate to the palladium catalyst, effectively acting as a ligand and leading to catalyst deactivation or the formation of off-cycle, inactive species.[1][2] This is a particularly common problem with heteroaryl substrates.[2]

  • Inadequate Catalyst System: A "standard" Suzuki catalyst system, such as one using Pd(PPh₃)₄, may not be active enough to facilitate the coupling of less reactive chloropyrimidines. More robust systems are often required.[2]

Troubleshooting Steps:

  • Elevate Catalyst Performance: Switch to a more active and sterically hindered catalyst system.

    • Ligands: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or t-Bu₃P.[3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and can help prevent catalyst deactivation.

    • Precatalysts: Utilize modern palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These are often more stable and generate the active Pd(0) species more reliably in situ compared to traditional sources like Pd(OAc)₂.[4]

  • Optimize the Base and Solvent System:

    • Base: A stronger base is often necessary for chloropyrimidines. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[4][5]

    • Solvent: Aprotic polar solvents or solvent mixtures are generally effective. Common choices include 1,4-dioxane/water, THF/water, or toluene.[4][6] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2]

Q2: I'm observing significant dehalogenation of my halopyrimidine. What causes this side reaction and how can I minimize it?

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction.[7][8]

Causality:

  • Source of Hydride: The hydride source can be varied, including solvent (e.g., alcohols), the boronic acid reagent itself (via protodeboronation followed by transfer), or the base.

  • Mechanism: Dehalogenation can occur through several pathways, often involving the palladium catalyst. For instance, a Pd(II)-H species, formed from the reaction of the palladium catalyst with trace water or other proton sources, can reductively eliminate with the pyrimidine to yield the dehalogenated product.

Mitigation Strategies:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous & Degassed Solvents: Use freshly distilled, anhydrous, and thoroughly degassed solvents to minimize the presence of water and oxygen.

    • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[7]

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a base like NaOH or KOH, consider switching to K₃PO₄ or KF.[3][9]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Sometimes, a less electron-rich ligand can disfavor the formation of the Pd-H species responsible for dehalogenation.

  • Boronic Acid Quality: Use high-purity boronic acids. Impurities can sometimes exacerbate side reactions.

Q3: In my Buchwald-Hartwig amination of a dihalopyrimidine, I'm getting poor regioselectivity. How is regioselectivity typically determined and how can I control it?

For di- or polyhalogenated pyrimidines, the inherent electronic properties of the ring dictate a general order of reactivity.

  • General Reactivity Order: For most cross-coupling reactions on an unsubstituted dihalopyrimidine, the reactivity of the positions follows the order: C4 > C2 > C5.[10] This is due to the electronic influence of the ring nitrogens, which makes the C4 and C6 positions more electron-deficient and thus more susceptible to oxidative addition.[11]

  • Controlling Selectivity: While the inherent reactivity provides a baseline, it can be influenced and sometimes even inverted by careful selection of reaction conditions.

    • Ligand Control: The steric and electronic properties of the ligand can dramatically influence which position the catalyst preferentially adds to. For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines.[12] Conversely, unique conditions have been developed to achieve unprecedented C2-selectivity.[10]

    • Temperature and Reaction Time: At lower temperatures, kinetic control may favor one isomer, while at higher temperatures, thermodynamic equilibrium may lead to a different product distribution.

    • Substituent Effects: The presence of other substituents on the pyrimidine ring can significantly alter the electronic and steric environment, thereby changing the preferred site of reaction.[10]

Troubleshooting Poor Selectivity:

  • Screen Ligands: This is often the most powerful tool. Compare a standard ligand like PPh₃ with a bulky, electron-rich ligand (e.g., XPhos) and a bidentate ligand (e.g., dppf). The coordination of these different ligands to the palladium center can enforce different steric approaches to the pyrimidine ring.[12]

  • Vary the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 50 °C) to see if kinetic selectivity can be improved.

  • Consider the Halogen: If you have a substrate with two different halogens (e.g., 2-chloro-4-bromopyrimidine), the C-Br bond will almost always react preferentially over the C-Cl bond.[2]

Troubleshooting Guide: Common Issues & Solutions

This section provides a more detailed, step-by-step approach to diagnosing and solving common problems.

Problem 1: Reaction Stalls / Incomplete Conversion

Your reaction starts but fails to proceed to completion, leaving significant amounts of starting material.

start Reaction Stalled q1 Is the catalyst system appropriate for the substrate? (e.g., using Pd(PPh3)4 for a chloropyrimidine) start->q1 sol1 Upgrade Catalyst System: - Use bulky, electron-rich ligands (XPhos, SPhos). - Use modern precatalysts (G2, G3, G4). - Increase catalyst loading (e.g., from 1% to 3-5%). q1->sol1 No q2 Are reagents pure and conditions strictly inert? q1->q2 Yes end Reaction Optimized sol1->end sol2 Improve Reaction Setup: - Use freshly purified/degassed solvents. - Ensure a robust inert atmosphere (Ar/N2). - Check purity of boronic acid/amine. q2->sol2 No q3 Is the base/solvent/temperature combination optimal? q2->q3 Yes sol2->end sol3 Optimize Reaction Conditions: - Screen stronger bases (K3PO4, Cs2CO3). - Increase reaction temperature in increments. - Test alternative solvent systems (e.g., Dioxane, Toluene, THF). q3->sol3 No q3->end Yes sol3->end cluster_0 Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Catalyst B C-H Activation (Concerted Metalation- Deprotonation) A->B + Pyrimidine-H C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Coupled Product F->G I Regenerated Pd(II) F->I H [Oxidant] H->A Regeneration I->A

Caption: A generalized catalytic cycle for Pd-catalyzed C-H activation.

References

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.NIH.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines.Benchchem.
  • Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis.Benchchem.
  • Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.RSC Advances.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity.
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen research portal.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.PMC.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.Benchchem.
  • Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.PMC.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.Semantic Scholar.
  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.American Chemical Society.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.PubMed.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Buchwald–Hartwig amin
  • Bypassing the Limitations of Directed C–H Functionaliz
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.Organic Chemistry Frontiers.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Sonogashira coupling reaction | Organometallic name reaction.YouTube.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.Organic Chemistry Portal.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines.

Sources

Technical Support Center: Investigating the Degradation of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(m-tolyloxy)pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Given the absence of specific degradation studies for this molecule in publicly available literature, this resource synthesizes established principles of pyrimidine and aryl ether metabolism to propose predicted degradation pathways and address the potential challenges you may encounter.

I. Predicted Degradation Pathways of this compound

The degradation of this compound in a biological system is anticipated to proceed through two primary routes, based on its chemical structure: metabolism of the pyrimidine ring and modification of the tolyloxy moiety.

Pathway A: Pyrimidine Ring Catabolism

This pathway mirrors the established catabolic route for pyrimidine bases like uracil and thymine.

Pyrimidine_Ring_Catabolism cluster_0 Predicted Pyrimidine Ring Degradation parent This compound metabolite1 Dihydro-5-Bromo-2-(m-tolyloxy)pyrimidine parent->metabolite1 Dihydropyrimidine Dehydrogenase (DPD) metabolite2 N-Carbamoyl-β-amino-α-bromo-γ-(m-tolyloxy)-butyric acid metabolite1->metabolite2 Dihydropyrimidinase (DHP) metabolite3 β-Amino-α-bromo-γ-(m-tolyloxy)-butyric acid metabolite2->metabolite3 β-Ureidopropionase final_products CO2 + NH3 + Brominated tolyloxy-containing fragments metabolite3->final_products Further breakdown

Caption: Predicted catabolism of the pyrimidine ring.

Pathway B: Tolyloxy Moiety Metabolism

This pathway involves modifications to the aryl ether portion of the molecule, primarily mediated by Cytochrome P450 (CYP) enzymes.

Tolyloxy_Moiety_Metabolism cluster_1 Predicted Tolyloxy Moiety Metabolism parent This compound metabolite_hydroxylation Hydroxylated this compound parent->metabolite_hydroxylation CYP-mediated Aromatic Hydroxylation metabolite_dealkylation 5-Bromo-2-hydroxypyrimidine + m-cresol parent->metabolite_dealkylation CYP-mediated O-dealkylation

Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of 5-bromopyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[][2][3][4] However, achieving desired regioselectivity in reactions involving substituted pyrimidines, such as 5-bromopyrimidine, can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Symptom: You are attempting a cross-coupling reaction on a di- or poly-halopyrimidine containing a bromine at the 5-position, but you observe a mixture of products where coupling has occurred at undesired positions, or you experience low yield of the desired C5-coupled product.

Underlying Causes & Solutions:

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > OTf > Cl > F.[5] On the pyrimidine ring itself, the intrinsic reactivity of the positions typically follows C4(6) > C2 » C5 for both Pd-catalyzed reactions and nucleophilic aromatic substitution (SNAr).[6] This inherent reactivity preference can lead to challenges when targeting the less reactive C5 position.

Causality-Driven Troubleshooting Steps:

  • Leverage Halogen Reactivity Differences:

    • Explanation: If your substrate has different halogens (e.g., 5-bromo-2-chloropyrimidine), the C-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst over the more stable C-Cl bond.[5]

    • Actionable Advice: Design your synthetic route to exploit this reactivity difference. For instance, in 5-bromo-2-chloropyrimidine, Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be directed to the C5 position by carefully controlling reaction conditions to favor C-Br activation.[5]

  • Catalyst and Ligand Selection is Critical:

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may not be effective for achieving high regioselectivity, especially with challenging substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a more reactive, coordinatively unsaturated palladium(0) species. This can sometimes alter the kinetic or thermodynamic profile of the oxidative addition step, favoring the desired C5-position.

    • Actionable Advice: Screen a panel of modern cross-coupling ligands. For Suzuki reactions with sterically hindered partners, ligands like SPhos or XPhos are often a good starting point. In some cases, unconventional selectivity can be achieved by ligand control; for example, while dppf favors C3 coupling in 3,5-dichloropyridazine, the bulky monophosphine QPhos promotes reaction at the C5 site.[7]

  • Solvent and Base Optimization:

    • Explanation: The choice of solvent and base can significantly influence the reaction outcome.[8] Polar aprotic solvents like DMF or DMAc are commonly used in direct arylation and can influence selectivity.[9][10] The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or in generating the active nucleophile.

    • Actionable Advice: For a Suzuki reaction, screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ in combination with solvents like 1,4-dioxane/water or toluene/water.[8] Sometimes, a weaker base can improve selectivity by slowing down competing side reactions.

  • Temperature Control:

    • Explanation: Cross-coupling reactions are often run at elevated temperatures to drive the reaction to completion. However, higher temperatures can sometimes lead to a loss of regioselectivity by providing enough energy to overcome the activation barrier for reaction at less favorable sites.

    • Actionable Advice: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening from room temperature up to 80-100 °C is advisable.

Issue 2: Competing Direct C-H Activation/Arylation

Symptom: In a direct arylation reaction intended for the C5-position of a 5-bromopyrimidine, you observe arylation at other positions of the pyrimidine ring or on the coupling partner.

Underlying Causes & Solutions:

Direct C-H arylation is a powerful tool but can suffer from regioselectivity issues if multiple C-H bonds are susceptible to activation.

Causality-Driven Troubleshooting Steps:

  • Directing Group Strategy:

    • Explanation: The regioselectivity of C-H activation can often be controlled by installing a directing group on the pyrimidine ring. This group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and favoring its activation.

    • Actionable Advice: While not always straightforward for the C5 position, consider if a temporary directing group can be installed at an adjacent position (C4 or C6) to favor C5 functionalization.

  • Additive Effects (PivOH, etc.):

    • Explanation: Additives like pivalic acid (PivOH) are often crucial in direct arylation reactions. They can participate in the C-H activation step, often via a concerted metalation-deprotonation (CMD) pathway, and can significantly influence the regioselectivity.

    • Actionable Advice: If you are observing poor selectivity, screen different carboxylic acid additives. The steric and electronic properties of the additive can influence the transition state of the C-H activation step.

  • Solvent Choice:

    • Explanation: The reaction solvent can dramatically impact the outcome of direct arylations.[10] Aromatic solvents, for instance, can sometimes participate in the reaction, while polar aprotic solvents like DMF or DMAc are often preferred.[10]

    • Actionable Advice: If using an aromatic solvent like toluene, consider switching to a non-coordinating, high-boiling solvent like 1,4-dioxane or a polar aprotic solvent like DMF, and re-optimize the reaction conditions.

Issue 3: Challenges with Metal-Halogen Exchange

Symptom: When attempting a lithium-halogen exchange on a 5-bromopyrimidine followed by quenching with an electrophile, you get low yields, a mixture of regioisomers, or recovery of starting material.

Underlying Causes & Solutions:

Metal-halogen exchange is a rapid and powerful reaction for generating organometallic reagents.[11] However, the resulting lithiated pyrimidine can be unstable or react at different positions.

Causality-Driven Troubleshooting Steps:

  • Rapid and Low-Temperature Conditions:

    • Explanation: Lithium-halogen exchange is typically very fast, even at low temperatures.[11] The resulting 5-lithiopyrimidine can be unstable and may undergo side reactions if allowed to warm or sit for extended periods. It can also be basic enough to deprotonate other positions on a neighboring pyrimidine molecule.

    • Actionable Advice: Perform the exchange at very low temperatures (typically -78 °C to -100 °C). Add the organolithium reagent (e.g., n-BuLi) slowly and quench with the electrophile as soon as the exchange is complete (often within minutes). An "inverse addition" protocol, where the 5-bromopyrimidine solution is added to the n-BuLi solution, can sometimes minimize side reactions.[12]

  • Choice of Organolithium Reagent:

    • Explanation: While n-BuLi is common, other organolithium reagents can offer different selectivities. For instance, s-BuLi or t-BuLi are more sterically hindered and can sometimes provide improved regioselectivity in deprotonation reactions, although for metal-halogen exchange, kinetics are key. In some systems, reagents like PhLi have been used to achieve efficient transmetalation.[13]

    • Actionable Advice: If n-BuLi gives poor results, consider trying s-BuLi or t-BuLi, while maintaining strict temperature control.

  • Transmetalation to a More Stable Organometallic:

    • Explanation: After the initial lithium-halogen exchange, the highly reactive 5-lithiopyrimidine can be transmetalated to a more stable and less reactive organometallic species, such as an organozinc or organocopper reagent. These reagents are often more tolerant of a wider range of functional groups and can exhibit different reactivity patterns.

    • Actionable Advice: After forming the 5-lithiopyrimidine at low temperature, add a solution of ZnCl₂ or CuCN to generate the corresponding organozinc or organocuprate species before adding the electrophile or cross-coupling partner.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of pyrimidine generally less reactive in cross-coupling reactions compared to the C2, C4, and C6 positions?

A1: The reactivity of different positions on the pyrimidine ring is governed by electronic effects. The nitrogen atoms are electron-withdrawing, making the adjacent C2, C4, and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst. The C5 position is less electron-deficient, resembling a more "normal" aryl halide, and is therefore kinetically less favored for reaction.[6]

Q2: I am seeing significant dehalogenation (reduction) of my 5-bromopyrimidine instead of the desired coupled product. What can I do?

A2: Dehalogenation can occur through several pathways, including protonolysis of the organometallic intermediate or β-hydride elimination from the palladium complex. To mitigate this:

  • Use an anhydrous, degassed solvent: Water or other protic sources can quench the organometallic intermediates.

  • Choose a milder base: Strong bases can sometimes promote side reactions. If applicable to your reaction, try a weaker base.

  • Optimize the ligand: Some ligands are more prone to promoting β-hydride elimination. Screening different ligands may identify one that favors reductive elimination to form the desired product.

  • Lower the reaction temperature: This can slow down the rate of decomposition pathways relative to the desired productive pathway.

Q3: Can I perform a Buchwald-Hartwig amination selectively at the C5 position of a 5-bromo-2-chloropyrimidine?

A3: Yes, this is generally feasible. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective amination at the C5 position.[5] You would need to carefully select your catalyst system (palladium precursor and ligand) and base. Modern, bulky phosphine ligands are often required for efficient C-N bond formation.[14] It is crucial to run the reaction under conditions that do not promote SNAr at the more electron-deficient C2 position, which might compete with the desired cross-coupling.

Q4: What is the best general-purpose catalyst for Suzuki-Miyaura coupling of 5-bromopyrimidines?

A4: There is no single "best" catalyst, as the optimal choice depends heavily on the specific boronic acid and any other substituents on the pyrimidine ring. However, for general screening, a good starting point is often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(dppf) in combination with a base like K₂CO₃ or Cs₂CO₃ and a solvent system like 1,4-dioxane/water.[8][15] For more challenging or sterically hindered substrates, catalyst systems based on bulky, electron-rich ligands like XPhos or SPhos are highly recommended.

Experimental Protocols & Visualizations

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

This protocol details a general procedure for the selective coupling of an aryl boronic acid at the C5 position of 5-bromo-2-chloropyrimidine.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloropyrimidine (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Typical Conditions for Selective C5 Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Standard, effective catalysts for many Suzuki couplings.
Ligand PPh₃ or dppfProvides stability and promotes the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient energy for reaction while minimizing side reactions.
Visualization: Decision Workflow for Improving Regioselectivity

This diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your reaction.

Regioselectivity_Workflow Start Problem: Poor Regioselectivity with 5-Bromopyrimidine Reaction_Type Identify Reaction Type Start->Reaction_Type Pd_Coupling Palladium-Catalyzed Cross-Coupling Reaction_Type->Pd_Coupling e.g., Suzuki, Stille, Sonogashira, Buchwald Metal_Halogen Metal-Halogen Exchange Reaction_Type->Metal_Halogen e.g., Lithiation Direct_Arylation Direct C-H Arylation Reaction_Type->Direct_Arylation Check_Halogen Exploit C-Br vs C-Cl/F Reactivity Pd_Coupling->Check_Halogen Low_Temp Use Low Temperature (-78°C to -100°C) Metal_Halogen->Low_Temp Additives Screen Additives (e.g., PivOH) Direct_Arylation->Additives Ligand_Screen Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) Base_Solvent Optimize Base and Solvent System Ligand_Screen->Base_Solvent Temp_Control Lower Reaction Temperature Base_Solvent->Temp_Control Success Success: Improved Regioselectivity Temp_Control->Success Check_Halogen->Ligand_Screen Fast_Quench Ensure Rapid Quenching Low_Temp->Fast_Quench Inverse_Addition Try Inverse Addition Protocol Fast_Quench->Inverse_Addition Transmetalate Transmetalate to Zn or Cu Inverse_Addition->Transmetalate Transmetalate->Success Solvent_Change Change Solvent (e.g., to DMAc) Additives->Solvent_Change Directing_Group Consider Directing Group Strategy Solvent_Change->Directing_Group Directing_Group->Success

Caption: Troubleshooting workflow for regioselectivity issues.

Visualization: Catalytic Cycle of Sonogashira Coupling

This diagram illustrates the key steps in the Sonogashira coupling, highlighting where selectivity is determined.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Regioselectivity Determining Step) Pd0->OxAdd 5-Bromopyrimidine PdII_Pyr Br-Pd(II)L₂-Pyrimidine OxAdd->PdII_Pyr Transmetal Transmetalation PdII_Pyr->Transmetal PdII_Alk Alkynyl-Pd(II)L₂-Pyrimidine Transmetal->PdII_Alk CuI Cu(I)X Transmetal->CuI Regenerates Catalyst RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-Alkynylpyrimidine RedElim->Product Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Terminal Alkyne + Base Cu_Acetylide->Transmetal Transfers Alkynyl Group

Caption: Simplified Sonogashira catalytic cycle.[2]

References

  • Direct Palladium-Catalyzed Arylations of Aryl Bromides with 2/9-Substituted Pyrimido[5,4-b]indolizines. Organic Letters.

  • Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.13

  • De Novo Pyrimidine Synthesis. BOC Sciences.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines. ACS Medicinal Chemistry Letters.

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.

  • The Role of Pyrimidine Derivatives in Modern Drug Discovery. Pharmaffiliates.

  • The influence of numerous parameters such as the nature of -solvent (Figure 2),[16] the palladium source (Table 1), the nature of the carboxylate additive (Table 2), of the base (Table 3), the reaction temperature (Table 3), the concentration of the reactants (Figures 4, 5), and the stoichiometric ratio of the 4-tolylbromide and bdo (Figure 6) were studied in detail. Universität Rostock.

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). National Institutes of Health.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.

  • Stille Coupling. Chemistry LibreTexts.

  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Institutes of Health.

  • Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. PubMed.

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. National Institutes of Health.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. ResearchGate.

  • Metal–halogen exchange. Wikipedia.

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.

  • Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. PubMed.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing.

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Royal Society of Chemistry.

  • Stille Coupling. Organic Chemistry Portal.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health.

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org.

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.

  • 5-Bromopyrimidine 97. Sigma-Aldrich.

  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. National Institutes of Health.

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. Royal Society of Chemistry.

  • Room Temperature Regioselective Debenzylative Cycloetherification Reaction. National Institutes of Health.

Sources

Optimizing catalyst selection for 5-Bromo-2-(m-tolyloxy)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing catalyst selection in reactions involving the versatile building block, 5-Bromo-2-(m-tolyloxy)pyrimidine. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the substrate and general catalyst selection principles for palladium-catalyzed cross-coupling reactions.

Q1: What are the key reactive sites on this compound in the context of palladium-catalyzed cross-coupling?

A1: The primary reactive site for standard cross-coupling reactions is the carbon-bromine (C-Br) bond at the 5-position of the pyrimidine ring. In palladium catalysis, the general order of halide reactivity is I > Br > Cl.[1] The C-Br bond is susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.[2] The pyrimidine ring itself is electron-deficient, which generally facilitates this oxidative addition step compared to more electron-rich aromatic systems.[3] It is also crucial to consider the two nitrogen atoms on the pyrimidine ring, which can act as ligands and potentially coordinate to the palladium center, sometimes leading to catalyst inhibition or deactivation.[4]

Q2: I am starting a new project with this substrate. How do I choose an initial catalyst system?

A2: There is no single "magic formula," but an intelligent starting point is crucial.[5] Your choice depends on the desired transformation (e.g., C-C, C-N, or C-O bond formation).

  • Identify the Reaction Type: For C-C bond formation (e.g., with a boronic acid), you will be running a Suzuki-Miyaura coupling. For C-N bond formation (e.g., with an amine), a Buchwald-Hartwig amination is the reaction of choice.[6]

  • Select a Palladium Precatalyst: Modern palladium(II) precatalysts, such as the Buchwald G3 or G4 palladacycles, are highly recommended.[5][7] These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][8]

  • Choose an Appropriate Ligand: The ligand is arguably the most critical component. For an electron-deficient pyrimidine system, bulky, electron-rich biaryl phosphine ligands are the gold standard. They promote the key steps of oxidative addition and reductive elimination.

    • For Suzuki Couplings: Start with ligands like XPhos or SPhos.[4]

    • For Buchwald-Hartwig Aminations: Ligands like BrettPhos or RuPhos are excellent starting points.[5][9]

The following workflow provides a visual guide for this initial decision-making process.

cluster_start Catalyst Selection Workflow cluster_reaction cluster_catalyst cluster_ligand cluster_end start Define Desired Bond Formation cc C-C Bond (e.g., Suzuki-Miyaura) start->cc Arylboronic Acid cn C-N Bond (e.g., Buchwald-Hartwig) start->cn Amine / Amide co C-O Bond (e.g., Buchwald-Hartwig Etherification) start->co Phenol / Alcohol ligand_suzuki Select Ligand (e.g., XPhos, SPhos) cc->ligand_suzuki ligand_buchwald Select Ligand (e.g., BrettPhos, RuPhos) cn->ligand_buchwald ligand_ether Select Ligand (e.g., t-BuXPhos) co->ligand_ether precatalyst Select Pd Precatalyst (e.g., XPhos-Pd-G3, BrettPhos-Pd-G3) conditions Proceed to Condition Screening (Base, Solvent, Temperature) precatalyst->conditions ligand_suzuki->precatalyst ligand_buchwald->precatalyst ligand_ether->precatalyst

Initial catalyst system selection workflow.
Q3: What role does the base play, and how do I select one?

A3: The base is a crucial component of the catalytic cycle, but its specific role differs by reaction type.

  • In Suzuki-Miyaura Couplings: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step (transferring the organic group from boron to palladium).[10]

  • In Buchwald-Hartwig Aminations: The base deprotonates the amine (or a palladium-amine complex) to form a palladium-amido complex, which is a key intermediate prior to reductive elimination.[11][12]

The choice of base can significantly impact reaction rate and yield.[10] A weak base may lead to a sluggish or incomplete reaction, while an overly strong or nucleophilic base can cause side reactions.

Base TypeExamplesTypical ReactionKey Characteristics & Considerations
Carbonates K₂CO₃, Cs₂CO₃Suzuki-MiyauraGenerally mild and effective. Cs₂CO₃ is more soluble in organic solvents and often used for more challenging couplings.[10][13]
Phosphates K₃PO₄Suzuki-MiyauraA strong, non-nucleophilic inorganic base. Often provides high yields and is a very common choice for Suzuki reactions.[10][14]
Alkoxides NaOt-Bu, KOt-BuBuchwald-HartwigStrong, non-nucleophilic bases required for efficient deprotonation of amines. Highly moisture-sensitive.[1][15]
Hydroxides NaOH, KOHSuzuki-MiyauraCan be effective but may promote side reactions like protodeboronation of the boronic acid.[10]

Section 2: Troubleshooting Guide for Low Yield & Failed Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.

Problem: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[16][17]

Step 1: Verify Reagent & Catalyst Integrity
  • Is your catalyst active? Palladium precatalysts are generally stable, but older sources of Pd(OAc)₂ or Pd(PPh₃)₄ can degrade. If using a Pd(II) source with a separate ligand, ensure the ligand has not oxidized (e.g., PPh₃ to PPh₃O).[17] Consider using a fresh bottle or a more robust precatalyst.[5]

  • Is your boronic acid pure? Boronic acids can undergo decomposition (protodeboronation) or trimerize to form boroxines upon storage.[13] Assess purity by NMR. Using a slight excess (1.2-1.5 equivalents) is standard practice to compensate for potential impurities or homocoupling side reactions.[18]

  • Are your solvents and base anhydrous (where required)? While Suzuki reactions often use a water co-solvent, the organic solvent should be anhydrous to prevent unwanted side reactions.[13] Ensure the base is dry, as adventitious water can affect catalyst activity and reagent stability.[5]

Step 2: Re-evaluate the Reaction Conditions (Base, Solvent, Temperature)
  • Is your base strong enough and soluble? For Suzuki couplings, K₃PO₄ is a robust and highly effective base.[4] If you are using K₂CO₃ and seeing low conversion, switching to K₃PO₄ or the more soluble Cs₂CO₃ may solve the problem.[16] The base must have some solubility in the reaction medium to be effective.[19]

  • Is the solvent system appropriate? A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is often optimal.[4][13] The water helps dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[13]

  • Is the temperature high enough? Suzuki couplings typically require heating, often in the 80-110 °C range.[16][18] If your reaction is sluggish at 80 °C, increasing the temperature to 100 °C may be necessary to drive the reaction to completion.[16]

Step 3: Consider Catalyst Inhibition
  • Have you properly degassed your reaction? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[13] It is critical to thoroughly degas the solvent and the reaction mixture (via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture for 20-30 minutes).[20]

  • Could the pyrimidine nitrogens be poisoning the catalyst? As mentioned, the lone pairs on the pyrimidine nitrogens can coordinate to the palladium center.[4] Using a higher catalyst loading (e.g., increasing from 1 mol % to 3 mol %) or switching to a bulkier ligand that better shields the metal center can sometimes overcome this inhibition.

The following flowchart illustrates a logical troubleshooting sequence for a low-yielding Suzuki-Miyaura reaction.

cluster_main Troubleshooting Low Yield (Suzuki-Miyaura) start Low / No Conversion Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst? - Pure Boronic Acid? - Anhydrous Solvents? start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes replace_reagents Action: Use fresh, purified reagents and anhydrous solvents. check_reagents->replace_reagents No check_conditions 2. Evaluate Conditions - Base strong enough? (e.g., K3PO4) - Optimal solvent mix? (e.g., Dioxane/H2O) - Temperature sufficient? (80-110 °C) reagents_ok->check_conditions success Problem Resolved replace_reagents->success conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Yes optimize_conditions Action: Screen bases (K3PO4, Cs2CO3), solvents, and increase temperature. check_conditions->optimize_conditions No check_setup 3. Check for Inhibition - Reaction properly degassed? - Ligand bulky enough? conditions_ok->check_setup optimize_conditions->success setup_ok Setup is Correct check_setup->setup_ok Yes optimize_setup Action: Improve degassing protocol. Screen bulkier ligands (e.g., XPhos, SPhos). Increase catalyst loading. check_setup->optimize_setup No optimize_setup->success

Troubleshooting workflow for low Suzuki-Miyaura yield.
Problem: My Buchwald-Hartwig amination is producing significant side products, mainly dehalogenation of the starting material.

Dehalogenation (replacement of bromine with hydrogen) is a known side reaction in palladium catalysis.[11][13] It often competes with the desired C-N bond formation.

Potential Causes & Solutions
  • Source of Hydride: The unwanted hydrogen atom comes from a hydride source in the reaction. This can be the amine itself, the solvent (especially alcohols), or water. The mechanism often involves β-hydride elimination from a palladium-amido intermediate or reaction with a palladium-hydride species.[11]

  • Incorrect Base: While strong bases like NaOt-Bu are standard, using an amine base (e.g., triethylamine) can be a source of hydrides and lead to dehalogenation.[13] Ensure you are using a non-nucleophilic alkoxide or carbonate base.

  • Ligand Choice: The ligand plays a critical role in controlling the rates of reductive elimination (desired) versus side reactions. Bulky, electron-rich ligands that promote fast reductive elimination can outcompete the dehalogenation pathway. If you are using a less bulky ligand (e.g., PPh₃), switching to a Buchwald-type ligand (like BrettPhos, XPhos) is highly recommended.[5][21] These ligands create a sterically crowded environment around the palladium that favors the coupling of the two organic fragments.

  • Solvent Effects: Solvents like THF can sometimes be sources of hydride. Switching to an aromatic solvent like toluene or dioxane may reduce the rate of dehalogenation.[15][22]

Section 3: Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) in oven-dried glassware.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling this compound with a generic arylboronic acid.[3][4][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 2 mol %)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.

  • Seal the vial with a screw cap fitted with a PTFE septum.

  • Evacuate and backfill the vial with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 4:1 (dioxane:water) and a substrate concentration of 0.1-0.2 M.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the amination of this compound.[1][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos-Pd-G3, 2 mol %)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Inside a glovebox, add this compound, the palladium precatalyst, and NaOt-Bu to a flame-dried reaction vial with a stir bar.

  • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner via syringe.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction for 8-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

The following diagram illustrates the fundamental catalytic cycle for these palladium-catalyzed cross-coupling reactions.

pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex pd0->oa_complex  R¹-X (Aryl Bromide) re_label Reductive Elimination trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex oa_complex->trans_complex  R²-M (Coupling Partner) -MX oa_label Oxidative Addition trans_complex->pd0 trans_complex->pd0 product R¹-R² trans_complex->product trans_label Transmetalation

General catalytic cycle for cross-coupling.
References
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. BenchChem. 2

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. 11

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. 10

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 13

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. 5

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 22

  • BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem. 18

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. 1

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. 19

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem. 4

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. 16

  • Anderson, K. W., et al. (2006). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC - NIH. 21

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. 17

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. 20

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem. 3

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 8

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. 15

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 9

  • Singh, U. P., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. 12

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. 6

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. 7

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. BenchChem. 23

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 14

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(m-tolyloxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to empower you with the knowledge to not only successfully synthesize this target molecule but also to understand the underlying principles that govern the reaction, enabling you to optimize conditions for yield, purity, and scalability.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The core of this synthesis involves the formation of a diaryl ether bond, a common motif in medicinal chemistry. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the 2-chloro group of 5-bromo-2-chloropyrimidine is displaced by the oxygen nucleophile of m-cresol. To facilitate this transformation, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed C-O coupling), are generally employed.[1][2] These methods offer significant advantages over traditional SNAr reactions, which often require harsh conditions and are limited in scope.

This guide will focus on the optimization of these catalytic systems, providing a comprehensive resource for overcoming common challenges encountered during the synthesis of this compound.

Reaction Mechanism and Key Parameters

The formation of the C-O bond in this compound can be achieved via two primary catalytic cycles: the Ullmann condensation and the Buchwald-Hartwig C-O coupling. Understanding these mechanisms is fundamental to effective troubleshooting and optimization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[3] The generally accepted mechanism involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.

DOT Script for Ullmann Condensation Mechanism

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I)-OAr' Cu(I)-O-Tolyl Cu(I) Catalyst->Cu(I)-OAr' m-cresolate m-cresol + Base m-cresolate->Cu(I) Catalyst Formation of Cu(I) alkoxide Oxidative_Addition Oxidative Addition Complex (Cu(III)) Cu(I)-OAr'->Oxidative_Addition + Aryl Halide Aryl_Halide 5-Bromo-2-chloropyrimidine Aryl_Halide->Oxidative_Addition Product This compound Oxidative_Addition->Product Reductive Elimination Regenerated_Catalyst Cu(I) Catalyst Oxidative_Addition->Regenerated_Catalyst Release of Product

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the alcohol or phenol in the presence of a base to form a palladium alkoxide complex. Reductive elimination from this complex affords the diaryl ether and regenerates the Pd(0) catalyst.[4]

DOT Script for Buchwald-Hartwig C-O Coupling Mechanism

Buchwald_Hartwig_CO cluster_1 Catalytic Cycle Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition (L_n)Pd(II)(Ar)(X) Pd(0)L->Oxidative_Addition + Aryl Halide Aryl_Halide 5-Bromo-2-chloropyrimidine Aryl_Halide->Oxidative_Addition Ligand_Exchange Ligand Exchange (L_n)Pd(II)(Ar)(OAr') Oxidative_Addition->Ligand_Exchange + m-cresolate m-cresolate m-cresol + Base m-cresolate->Ligand_Exchange Product This compound Ligand_Exchange->Product Reductive Elimination Regenerated_Catalyst Pd(0)L_n Ligand_Exchange->Regenerated_Catalyst Release of Product

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of 5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 5-substituted pyrimidines. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter common roadblocks in these critical synthetic transformations. Pyrimidine scaffolds are cornerstones in pharmaceuticals and agrochemicals, making the efficient synthesis of their derivatives, particularly at the C5 position, a paramount objective.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern success or failure in your experiments. We will explore common issues in a question-and-answer format, offering field-proven insights and actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that form the foundation for troubleshooting more specific issues.

Q1: Why is direct functionalization of the C5 position on an unsubstituted pyrimidine ring so challenging?

A: The difficulty arises from the inherent electronic nature of the pyrimidine ring. It is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3][4] This electronic deficiency deactivates the ring towards electrophilic aromatic substitution, which is a common method for functionalizing aromatic systems. While the C2, C4, and C6 positions are even more electron-poor (and thus susceptible to nucleophilic attack), the C5 position behaves more like a traditional aromatic carbon but is still deactivated compared to benzene. Consequently, forcing conditions are often required for direct electrophilic substitution, which can lead to side reactions and low yields.

Q2: What are the most common and effective strategies for introducing substituents at the C5 position?

A: The most successful strategies typically involve a pre-functionalized pyrimidine. The three primary approaches are:

  • Transition-Metal-Catalyzed Cross-Coupling: This is arguably the most versatile method. It involves starting with a 5-halopyrimidine (bromo- or iodo- derivatives are common) and coupling it with a suitable partner, such as a boronic acid (Suzuki), amine (Buchwald-Hartwig), or alkyne (Sonogashira).[5][6][7]

  • Directed ortho-Metalation (DoM) / Lithiation: This involves using a directing group on the pyrimidine ring (e.g., at C2 or C4) to guide a strong base (like n-BuLi or LDA) to deprotonate the C5 position specifically. The resulting 5-lithiopyrimidine is a potent nucleophile that can react with a wide range of electrophiles.[8][9]

  • Electrophilic Substitution on Activated Rings: If the pyrimidine ring is substituted with strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups at the C2, C4, or C6 positions, the C5 position becomes sufficiently electron-rich to undergo electrophilic substitution reactions like halogenation or Vilsmeier-Haack formylation.[8]

Q3: My reaction isn't proceeding to completion. What are the first universal checks I should perform?

A: Before delving into complex mechanistic problems, always verify the fundamentals:

  • Reagent Purity and Stoichiometry: Confirm the purity of your starting materials and reagents. Impurities can poison catalysts or introduce side reactions. Double-check all calculations and measurements.

  • Solvent and Atmosphere: Ensure your solvent is anhydrous and degassed, especially for metal-catalyzed reactions. The presence of oxygen or water can deactivate catalysts and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Verify that your reaction is being maintained at the target temperature. Inconsistent heating can drastically affect reaction rates.

  • Reaction Monitoring: Use an appropriate analytical technique (TLC, LC-MS, GC-MS) to monitor the reaction's progress. This will tell you if the reaction is slow, has stalled, or if side products are forming.[10]

Part 2: In-Depth Troubleshooting Guide

This guide is structured by reaction class to address specific experimental failures.

Section A: Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful but sensitive to subtle changes in conditions. Low yields often stem from catalyst deactivation, poor substrate reactivity, or competing side reactions.

Q: My Suzuki-Miyaura coupling of a 5-bromopyrimidine with an arylboronic acid is failing or giving very low yields. What are the likely causes?

A: This is a common issue that can often be traced back to one of four key areas: the catalyst system, the base, the solvent, or the substrates themselves.

Probable Causes & Solutions:

  • Catalyst Inactivity/Decomposition:

    • Cause: The Pd(0) active species may not be generating efficiently from the precatalyst, or it could be decomposing (e.g., forming palladium black). The electron-deficient nature of the pyrimidine ring can make the oxidative addition step challenging.[3][11]

    • Solution:

      • Change the Ligand: If using a standard ligand like PPh₃, switch to a more electron-rich, sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote oxidative addition and stabilize the catalytic species.

      • Use a Pre-formed Catalyst: Employ a modern, pre-formed catalyst like a G3 or G4 palladacycle precatalyst. These generate the active Pd(0) species more reliably at lower temperatures.[12]

  • Ineffective Base or Base-Induced Decomposition:

    • Cause: The base may not be strong enough to facilitate the transmetalation step effectively, or it may be too harsh, causing decomposition of your boronic acid or pyrimidine substrate.

    • Solution: Screen a range of bases. Aqueous K₂CO₃ or Cs₂CO₃ are common starting points. If you suspect substrate decomposition, try a milder base like K₃PO₄.[12]

  • Poor Substrate Solubility:

    • Cause: One or more of your components (pyrimidine, boronic acid, or even the intermediate product) may have poor solubility in the chosen solvent, effectively halting the reaction. This is a known issue in biaryl couplings where the product becomes insoluble and precipitates.[13]

    • Solution: Change the solvent system. Common choices include dioxane/water, toluene/water, or DMF. For poorly soluble substrates, a solvent like hot DMSO or chlorobenzene might be necessary.[13]

  • Boronic Acid Decomposition (Protodeboronation):

    • Cause: The boronic acid can be cleaved by water or base, especially at high temperatures, converting it back to the corresponding arene and rendering it useless for the coupling.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using a more stable boronate ester, such as a pinacol boronate (Bpin), which is less prone to protodeboronation.

Here is a logical decision tree to guide your troubleshooting process for a failed Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting start Start: Low/No Yield check_reagents Check Reagent Purity & Inert Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No, Repurify/Replace catalyst_system Change Catalyst System reagents_ok->catalyst_system Yes ligand Use Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) catalyst_system->ligand precatalyst Use Modern Precatalyst (e.g., G3-Palladacycle) catalyst_system->precatalyst base_solvent Change Base/Solvent base_screen Screen Bases (K2CO3, Cs2CO3, K3PO4) base_solvent->base_screen solvent_screen Screen Solvents (Dioxane, Toluene, DMF) base_solvent->solvent_screen boronic_acid Address Boronic Acid Stability bpin Use Boronate Ester (Bpin) boronic_acid->bpin excess_ba Increase Boronic Acid Stoichiometry (1.5 eq) boronic_acid->excess_ba ligand->base_solvent Still Fails success Success! ligand->success precatalyst->base_solvent Still Fails precatalyst->success base_screen->boronic_acid Still Fails base_screen->success solvent_screen->boronic_acid Still Fails solvent_screen->success bpin->success excess_ba->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Q: My Buchwald-Hartwig amination of a 5-halopyrimidine is sluggish. How can I optimize it?

A: The success of a Buchwald-Hartwig reaction is highly dependent on the delicate interplay between the palladium source, the ligand, and the base.[14] A sluggish reaction indicates a slow step in the catalytic cycle, often oxidative addition or reductive elimination.

ParameterCommon IssueRecommended SolutionRationale
Ligand The chosen ligand is not electron-rich enough to promote oxidative addition or is sterically insufficient to facilitate reductive elimination.Switch to a specialized ligand. For electron-deficient pyrimidines, bulky biaryl phosphine ligands like XantPhos or Josiphos are excellent choices.[15]These ligands create a coordinatively unsaturated, electron-rich palladium center that accelerates the key steps of the catalytic cycle.
Base The base is too weak to deprotonate the amine effectively, or it is sterically hindered and cannot coordinate properly.NaOtBu is a strong, effective base and a common starting point. If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.[12]The base's role is to deprotonate the amine, forming the amide which then coordinates to the palladium center. A stronger base leads to a higher concentration of the active nucleophile.
Solvent The polarity of the solvent can influence the rates of the catalytic steps.Toluene, dioxane, and THF are common choices. A screen may be necessary. Some modern catalyst systems work well in polar aprotic solvents like t-amyl alcohol.Solvent choice affects the solubility of reagents and the stability of intermediates in the catalytic cycle.
Temperature The reaction temperature is too low to overcome the activation energy barrier.While many modern systems work at room temperature, sluggish reactions often benefit from gentle heating (e.g., 80-100 °C).[12]Increased temperature provides the necessary energy to drive the catalytic cycle forward, particularly the reductive elimination step.
Section B: Lithiation and Electrophilic Quench

This powerful method provides direct access to 5-carboxy, 5-formyl, or 5-thio pyrimidines, but it is sensitive to temperature, stoichiometry, and moisture.[8]

Q: I am attempting to formylate a 2,4-dialkoxypyrimidine at C5 via lithiation with n-BuLi followed by quenching with DMF, but I am getting a complex mixture and low yield. What is happening?

A: This is a classic problem where side reactions compete with the desired pathway. The 5-lithiopyrimidine is a highly reactive intermediate.

Probable Causes & Solutions:

  • Incorrect Lithiation Site or Multiple Lithiations:

    • Cause: While alkoxy groups direct to C5, if the reaction is left too long or at too high a temperature, lithiation can occur elsewhere, or a second lithiation might happen.

    • Solution: Strictly control the temperature, keeping it at -78 °C. Add the n-BuLi dropwise and monitor the reaction by quenching small aliquots and analyzing by LC-MS. Do not let the reaction warm up before quenching.

  • Side Reactions with the Electrophile (DMF):

    • Cause: The initial adduct formed between the 5-lithiopyrimidine and DMF can be attacked by a second molecule of the lithiated pyrimidine before it can be hydrolyzed to the aldehyde. This leads to the formation of a diaryl carbinol byproduct.

    • Solution:

      • Inverse Addition: Add the solution of the lithiated pyrimidine slowly to a cold (-78 °C) solution of excess, pure DMF. This ensures that the DMF is always in excess, minimizing the chance of the intermediate reacting with another lithiated species.

      • Alternative Electrophile: Consider using a different formylating agent like N-formylpiperidine, which can sometimes give cleaner reactions.

  • Degradation upon Quench/Workup:

    • Cause: The reaction mixture is highly basic. A rapid, uncontrolled quench with aqueous acid can cause localized heating and degradation of the product.

    • Solution: Quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of NH₄Cl, which is less aggressive than strong acids. Allow the mixture to warm slowly to room temperature before proceeding with extraction.

Section C: Electrophilic Substitution (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich pyrimidines.[16][17] Low yields are often due to insufficient activation of the pyrimidine ring or incorrect reaction conditions.

Q: My Vilsmeier-Haack formylation (POCl₃/DMF) on 2-aminopyrimidine is giving a poor yield of the 5-formyl product. How can I improve this?

A: The success of this reaction hinges on the nucleophilicity of the C5 position and the stability of the intermediate.

Probable Causes & Solutions:

  • Insufficient Ring Activation:

    • Cause: A single amino group may not be activating enough to drive the reaction to completion, especially if it is protonated under the reaction conditions.

    • Solution: Ensure the pyrimidine ring is sufficiently activated. This reaction works best on pyrimidines with multiple electron-donating groups (e.g., 2,4-diaminopyrimidine or 4,6-dihydroxypyrimidine). If your substrate is not sufficiently activated, this may not be the right synthetic route.

  • Incorrect Stoichiometry or Order of Addition:

    • Cause: The Vilsmeier reagent (the electrophile) must be pre-formed correctly before adding the pyrimidine substrate. Adding the reagents in the wrong order can lead to failure.

    • Solution: Always pre-form the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF. A thick, crystalline precipitate should form. Add your pyrimidine substrate (often dissolved in a suitable solvent) to this pre-formed reagent.

  • Suboptimal Solvent and Temperature:

    • Cause: The reaction often requires heating to proceed, but excessive heat can cause decomposition. The choice of solvent also plays a crucial role.

    • Solution: While DMF can sometimes serve as both reagent and solvent, using a co-solvent like 1,2-dichloroethane or o-xylene can be beneficial.[18] A temperature screen is recommended, typically starting around 60 °C and gradually increasing to 80-90 °C while monitoring by TLC.[16][18]

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂), place anhydrous DMF (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. The mixture may become thick and solidify. Allow it to stir for 30 minutes at 0 °C.

  • Add a solution of the activated pyrimidine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or 1,2-dichloroethane).

  • Slowly warm the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[18]

Section D: General Issues & Purification

Q: I have successfully synthesized my 5-substituted pyrimidine, but I am losing a significant amount during purification by silica gel chromatography. What are some best practices?

A: Pyrimidines, with their basic nitrogen atoms, can interact strongly with the acidic surface of silica gel, leading to peak tailing, poor separation, and irreversible adsorption.

Best Practices for Purification:

  • Deactivate the Silica: Before running your column, flush the silica gel with your eluent system containing a small amount of a basic additive. Adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase can neutralize the acidic silanol groups, dramatically improving recovery and peak shape.

  • Consider Alternative Stationary Phases: If your compound is very basic, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica. For very polar compounds, reverse-phase (C18) chromatography may be more suitable.[19]

  • Recrystallization: Don't underestimate the power of recrystallization. It is an excellent method for purifying solid products and can often provide material of higher purity than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[19]

  • Solid-Phase Extraction (SPE): For quick clean-up to remove major impurities (like residual catalysts or inorganic salts), SPE can be a valuable pre-purification step to reduce the load on your final chromatography or recrystallization.[19]

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.

  • Houben-Weyl, Vol. 5/3, pp 927-928. Thieme.

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.

  • Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. ResearchGate.

  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.

  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. ResearchGate.

  • Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit.

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry.

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts.

  • Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition 1. Scilit.

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry.

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central.

  • Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Buchwald–Hartwig amination. Wikipedia.

  • Formylation - Common Conditions. Organic Chemistry Data.

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Biochemistry Den.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Pyrimidine. Wikipedia.

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.

  • What's the problem of Suzuki-Miyaura coupling reaction conditions? ResearchGate.

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.

  • De Novo Pyrimidine Synthesis. BOC Sciences.

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate.

  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

Sources

Purification challenges with 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-2-(m-tolyloxy)pyrimidine (CAS 73221-74-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in its purification. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and handling of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a heterocyclic organic compound.[1][2] Key properties are summarized below:

PropertyValueSource
CAS Number 73221-74-6[2]
Molecular Formula C₁₁H₉BrN₂O[2]
Molecular Weight 265.11 g/mol [2][3]
Appearance Typically a solid at room temperature.[1]
Purity (Typical) ≥97%[3]
Solubility Generally soluble in polar organic solvents.[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between a 2-substituted pyrimidine (like 5-bromo-2-chloropyrimidine) and m-cresol. Therefore, the most probable process-related impurities are:

  • Unreacted Starting Materials: 5-bromo-2-chloropyrimidine and m-cresol.

  • Side-Products: Potential for side-products arising from harsh reaction conditions or impurities in the starting materials.[4]

  • Solvent Residue: Residual solvents from the reaction or initial work-up.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for determining the optimal solvent system for column chromatography.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, particularly reverse-phase HPLC (RP-HPLC), which separates compounds based on polarity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

II. Troubleshooting Guide: Purification Workflows

This section provides in-depth solutions to specific problems encountered during the purification of this compound.

Challenge 1: Poor Separation During Silica Gel Column Chromatography

Q: I'm running a silica gel column, but my TLC analysis shows that the desired product is co-eluting with an impurity. How can I improve the separation?

A: This is a common issue, often caused by the similar polarities of the product and certain impurities, like unreacted 5-bromo-2-chloropyrimidine.[6] Here is a systematic approach to resolving this:

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting poor column chromatography separation.

Detailed Protocol: Optimizing Silica Gel Column Chromatography

  • Assess the Problem with TLC: Before running a column, determine the best solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.3-0.4 and maximize the separation (ΔRf) from all impurities.[7]

  • Adjust Mobile Phase Polarity: If separation is poor, the mobile phase is likely too polar, moving all compounds too quickly. Decrease the concentration of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).[6] A good rule of thumb is to aim for a 5-10% decrease in the polar component.

  • Employ a Different Solvent System: Sometimes, changing the solvents themselves, while maintaining similar overall polarity (an iso-eluotropic mixture), can alter selectivity. For example, if a hexane/ethyl acetate system fails, try a hexane/dichloromethane or toluene/ethyl acetate mixture.

  • Improve Column Packing and Loading:

    • Use a longer, narrower column for better resolution.[6]

    • Ensure the silica gel is packed uniformly to prevent "channeling," where the sample runs down cracks in the stationary phase.[6][8]

    • Load the crude product onto the column in the absolute minimum amount of solvent possible.[8] Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6][9]

Challenge 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Q: I have isolated my product after chromatography, but when I try to recrystallize it, it separates as a sticky oil instead of forming crystals. What's happening?

A: "Oiling out" is a common recrystallization problem that occurs when the solute is too soluble in the hot solvent or when the solution cools too rapidly, causing the solute to come out of solution above its melting point.[10] The presence of impurities can also depress the melting point, exacerbating the issue.

Troubleshooting Recrystallization Issues

Caption: Decision workflow for troubleshooting recrystallization.

Step-by-Step Protocol for Effective Recrystallization

  • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexane.[11] Perform small-scale solubility tests to find the best solvent or solvent pair.

  • To Prevent Oiling Out:

    • Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly again.[10]

    • Slow Down Cooling: Rapid cooling encourages oil formation. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool or paper towels can help.[10]

    • Use a Co-Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[10]

  • To Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

    • Concentrate the Solution: If no crystals form even after cooling, it's likely you used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[10]

III. References

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents (CN110642788A).

  • Column chromatography Principles. Columbia University. [Link]

  • Process Development and Synthesis of Process-Related Impurities. National Institutes of Health (PMC). [Link]

  • General information on chemical synthesis and purification. Angew. Chem. Int. Ed. Supporting Information. [Link]

  • Column Chromatography Video Tutorial. Professor Dave Explains via YouTube. [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents (CN114591250A).

  • Process for bromination of pyrimidine. Google Patents (US3956301A).

  • Chemical/Laboratory Techniques: Column Chromatography. University of Groningen via YouTube. [Link]

  • Pyrimidine, 5-bromo-2-methoxy- Properties. PubChem. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health (PMC). [Link]

  • Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents (CN104447570A).

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. National Institutes of Health (PMC). [Link]

  • Method for preparing 5-bromo-2-methylpyridine. Google Patents (CN101560183B).

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-(m-tolyloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the preparation of this key intermediate. Our focus is on providing practical, in-depth solutions to ensure the highest purity of your final product.

F.A.Q. Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Starting Material and Reaction Monitoring

Question 1: My reaction seems sluggish or incomplete. How can I ensure the quality of my starting materials and effectively monitor the reaction progress?

Answer: The success of your synthesis hinges on the quality of your starting materials and diligent reaction monitoring.

  • Starting Material Purity:

    • 5-Bromo-2-chloropyrimidine: This reactant should be a white to off-white solid. Significant discoloration may indicate degradation. It's advisable to check its melting point (typically around 73-79 °C) to gauge purity.

    • m-Cresol: This reactant is a liquid and should be colorless to pale yellow. Over time, it can oxidize and darken, which may introduce impurities. If your m-cresol is dark, consider distillation before use.

    • Solvent and Base: Ensure your solvent (e.g., DMF, acetonitrile) is anhydrous, as water can lead to the formation of 5-bromo-2-hydroxypyrimidine as a byproduct. The base used (e.g., potassium carbonate, sodium hydride) should be fresh and properly stored to ensure its reactivity.

  • Reaction Monitoring with Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your reaction.[1][2] A well-chosen eluent system will allow you to visualize the consumption of your starting materials and the formation of your product.

    Recommended TLC Protocol:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Sample Preparation: Dissolve a small aliquot of your reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

    • Eluent System Development: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate.

Eluent System (Hexane:Ethyl Acetate) Observation Interpretation & Next Steps
9:1All spots remain at the baseline.The eluent is not polar enough.
7:3Good separation between starting materials and product.This is a suitable system for monitoring.
1:1All spots are at the solvent front.The eluent is too polar.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: TLC Monitoring Workflow

Section 2: Identifying and Characterizing Impurities

Question 2: I've completed the reaction, but I suspect my crude product is impure. What are the likely impurities and how can I identify them?

Answer: Understanding the potential impurities is the first step toward effective purification. The primary impurities in the synthesis of this compound are typically unreacted starting materials and a key byproduct.

Impurity Structure Origin Identification Notes (Relative to Product on TLC)
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂Unreacted starting materialGenerally more polar than the product.
m-CresolC₇H₈OUnreacted starting materialCan be visualized on TLC with certain stains (e.g., permanganate) if not UV active. Usually more polar than the product.
5-Bromo-2-hydroxypyrimidineC₄H₃BrN₂OHydrolysis of 5-bromo-2-chloropyrimidine due to moistureSignificantly more polar than the product; may streak on the TLC plate.

Characterization of Impurities: While TLC provides a good qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive identification and quantification of impurities in your crude product.[3]

Section 3: Purification Strategies

Question 3: My crude product is a sticky solid/oil. What is the best way to purify it?

Answer: A multi-step purification approach involving an initial work-up followed by either recrystallization or column chromatography is generally effective.

The goal of the work-up is to remove the base, excess m-cresol, and any water-soluble byproducts.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Post-Reaction Aqueous Work-up

Expert Tip: Washing the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃) is crucial for removing unreacted m-cresol by converting it to its water-soluble phenoxide salt.

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[4] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for it at room temperature or below.

Recrystallization Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a small amount of a single solvent to each tube and observe solubility at room temperature.

  • If insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot.

  • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Toluene, Heptane/Hexane.

  • Mixed Solvent Systems: Ethanol/Water, Toluene/Heptane, Ethyl Acetate/Hexane.

Troubleshooting Recrystallization:

Problem Cause Solution
Oiling out The crude material is too impure, or the solution is too concentrated.Add more hot solvent to dissolve the oil, then cool slowly. Consider a pre-purification by column chromatography.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If using a mixed solvent system, add more of the anti-solvent.
Poor recovery Too much solvent was used, or the compound has significant solubility even at low temperatures.Concentrate the mother liquor and attempt a second recrystallization.

If recrystallization is ineffective or if your product is an oil, silica gel column chromatography is the preferred method for purification.[5]

Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Column Chromatography Workflow

References

  • Thin Layer Chromatography (TLC). (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • TLC-Thin Layer Chromatography. (2024, February 24). Operachem. Retrieved from [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. Retrieved from [Link]

  • US20210300880A1 - Method for preparing macitentan and intermediate compound thereof. (2021). Google Patents.
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (2021). Google Patents.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. Retrieved from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PubMed Central. Retrieved from [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2017191565A1 - Process for preparation of macitentan. (2017). Google Patents.
  • 5-Bromo-2-chloropyrimidine | Intermediate of Macitentan. (n.d.). Molkem. Retrieved from [Link]

  • Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. (2025). Futurity Proceedings. Retrieved from [Link]

  • 5-Bromo-N-methyl-pyrimidin-2-amine. (2012). PubMed. Retrieved from [Link]

Sources

Stability issues of 5-Bromo-2-(m-tolyloxy)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(m-tolyloxy)pyrimidine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the stability of this compound in solution. The troubleshooting guide is structured to help you identify the root cause of instability and take corrective action.

I. Observation of Instability

Question 1: My solution of this compound is changing color/developing precipitates over time. What could be the cause?

Changes in solution appearance, such as color change or precipitation, are often the first indicators of compound degradation. Several factors could be at play:

  • Hydrolysis: The ether linkage in this compound can be susceptible to cleavage, particularly in the presence of acidic or basic conditions.[1][2] This reaction would yield 5-bromopyrimidin-2-ol and m-cresol.

  • Photodegradation: Aromatic brominated compounds can be sensitive to light, especially UV radiation.[3] Exposure to ambient or direct light during storage or experimentation can lead to the formation of colored degradation products.

  • Solvent Reactivity: The choice of solvent is critical. While generally soluble in polar organic solvents, reactive solvents or impurities within the solvent (e.g., peroxides in aged ethers) can react with the compound.[4]

  • Temperature Effects: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.

Question 2: I'm seeing unexpected peaks in my analytical chromatogram (HPLC/UPLC/LC-MS). Does this indicate degradation?

The appearance of new peaks that are not present in the initial analysis of the solid compound is a strong indication of degradation. These new peaks represent degradation products. To confirm, you can:

  • Analyze a freshly prepared solution: Compare the chromatogram of the aged solution to that of a solution prepared immediately before analysis.

  • Perform peak tracking: Monitor the area of the parent peak (this compound) and the new peaks over time. A decrease in the parent peak area with a corresponding increase in the new peak areas confirms degradation.

II. Troubleshooting & Root Cause Analysis

If you suspect instability, the following table and workflow can help you systematically identify the cause and implement a solution.

Table 1: Troubleshooting Stability Issues of this compound in Solution

Observed Issue Potential Cause Recommended Action & Rationale
Rapid degradation in aqueous buffers pH-mediated hydrolysis Determine the pH of your solution. The ether linkage is susceptible to acid- or base-catalyzed hydrolysis.[1][2] Conduct a pH stability profile to identify the optimal pH range for your experiments. Buffer your solutions accordingly.
Instability in protic solvents (e.g., methanol, ethanol) Solvolysis While generally good solvating agents, protic solvents can participate in solvolysis reactions, especially under non-neutral pH or elevated temperatures. Consider using aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) if compatible with your experimental design.
Degradation upon exposure to light Photodegradation Aromatic brominated compounds can be light-sensitive.[3] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
Inconsistent results between experiments Solvent quality/age Solvents, particularly ethers like THF or dioxane, can form peroxides over time, which are oxidative and can degrade your compound. Use freshly opened bottles of high-purity solvents. Test for peroxides in older solvent stocks.
Precipitation from solution Poor solubility/Supersaturation The compound may be precipitating due to low solubility in the chosen solvent system or changes in temperature. Confirm the solubility of the compound in your solvent. You may need to use a co-solvent or gently warm the solution to ensure complete dissolution (monitor for thermal degradation).
Degradation after prolonged storage at room temperature Thermal degradation Even at room temperature, slow degradation can occur over extended periods. For long-term storage of solutions, it is advisable to store them at lower temperatures (e.g., 4°C or -20°C), provided the compound remains in solution at these temperatures.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues.

G A Observation of Instability (e.g., color change, new peaks) B Is the solution aqueous/buffered? A->B C Conduct pH Stability Study B->C Yes D Is the solution exposed to light? B->D No C->D K Problem Resolved C->K E Protect from Light (Amber vials, foil) D->E Yes F What is the solvent? D->F No E->F E->K G Check Solvent Purity & Age F->G H Consider Alternative Solvents (e.g., Aprotic) G->H I What are the storage conditions? H->I H->K J Optimize Storage Temperature I->J J->K L Perform Forced Degradation Study J->L L->K

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

To systematically investigate and mitigate stability issues, a forced degradation study is highly recommended.[5][6][7][8] This involves subjecting the compound to a range of stress conditions to understand its degradation pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks

  • HPLC or UPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

      • To 1 mL of stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

      • To 1 mL of stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation:

      • Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in foil.

  • Sample Neutralization & Dilution:

    • After the specified time, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with a 50:50 ACN:water mobile phase.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to a control sample (diluted stock solution stored at 4°C).

    • Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for identifying degradation products.[5]

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in ACN B Acid Hydrolysis (HCl, RT & Heat) A->B C Base Hydrolysis (NaOH, RT & Heat) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolysis (Light) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC/UPLC Analysis G->H I Identify Degradants & Assess Stability H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or a wavelength determined by UV scan of the parent compound)

Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(5), 54-65. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation. BioProcess International, 3(3), 52-65. [Link]

  • Cox, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Journal of Physical Organic Chemistry, 25(12), 1145-1151. [Link]

  • Pyrimidine, 5-bromo-2-methoxy-. PubChem. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]

  • Brandsen, B. M., et al. (2013). DNA-catalyzed hydrolysis of esters and aromatic amides. Journal of the American Chemical Society, 135(43), 16014-16017. [Link]

  • Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717-3720. [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(35), 6241-6244. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]

  • The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. PubMed. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Bromine. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]

  • Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector. Journal of Materials Chemistry C. [Link]

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. [Link]

  • Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. ResearchGate. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

  • 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. [Link]

  • 5-Bromo-2-(bromomethyl)pyrimidine. American Elements. [Link]

  • Synthesis of Substituted Pyrimidines from Chromones. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-(m-tolyloxy)pyrimidine. This resource is designed to provide in-depth, experience-driven troubleshooting for common palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, where this versatile building block is frequently employed. Our focus is on diagnosing and resolving failed or low-yielding reactions by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound I should be aware of?

This compound possesses a pyrimidine core, which is an electron-deficient heteroaromatic system.[1] This electronic nature influences the reactivity of its substituents. The bromine atom at the C-5 position is the primary site for cross-coupling reactions. The tolyloxy group at the C-2 position is generally stable under typical cross-coupling conditions. The pyrimidine nitrogen atoms can potentially coordinate to the palladium catalyst, which is a critical consideration in reaction setup.[2]

Q2: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?

Low or no yield in a Suzuki coupling with this substrate often points to a few key areas:

  • Catalyst Inactivity: The palladium(0) catalyst is sensitive to oxygen.[3] Inadequate degassing or an inert atmosphere can lead to the formation of inactive palladium black.[3]

  • Boronic Acid/Ester Instability: Boronic acids can degrade, especially through protodeboronation.[3] Using fresh or high-purity boronic acid is crucial.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[4] Poor solubility of reagents or an inappropriate base can halt the catalytic cycle.

  • Ligand Issues: The phosphine ligands used to stabilize the palladium catalyst can oxidize, which may inhibit the reaction.[3]

Q3: I am observing significant amounts of a debrominated side product, 2-(m-tolyloxy)pyrimidine. What is causing this?

The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings. This can occur through several pathways, including a reaction with trace water or other proton sources in the reaction mixture, or via a competing β-hydride elimination pathway if certain substrates are used.[5] Ensuring anhydrous conditions and carefully selecting the base and solvent can help minimize this side reaction.

Q4: Why is my Buchwald-Hartwig amination reaction with this compound giving low yields?

Low yields in Buchwald-Hartwig aminations with pyridine-containing substrates like this are frequently due to:

  • Catalyst Poisoning: The nitrogen atom on the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] The choice of a sterically bulky ligand is often necessary to prevent this coordination.[2]

  • Incorrect Base Selection: The strength of the base is critical. A weak base may not efficiently deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[2]

  • Reagent Purity: These reactions are highly sensitive to air and moisture.[2] Impure reagents or solvents can deactivate the catalyst.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to No Product Formation in Suzuki Coupling

If your Suzuki coupling reaction is failing, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst System (Pre-catalyst, Ligand) check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Adjusted optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still Low Yield optimize_catalyst->success Yield Improved optimize_base_solvent->success Yield Improved Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_reagents Verify Reagent Purity (Substrate, Amine, Catalyst, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK success Successful Reaction check_reagents->success Impurity Found & Rectified optimize_ligand Screen Sterically Hindered Ligands check_atmosphere->optimize_ligand Atmosphere Confirmed Inert check_atmosphere->success Atmosphere Improved optimize_base Optimize Base (Strength and Type) optimize_ligand->optimize_base Still Low Yield optimize_ligand->success Yield Improved optimize_temp_time Adjust Temperature and Reaction Time optimize_base->optimize_temp_time Still Low Yield optimize_base->success Yield Improved optimize_temp_time->success Yield Improved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Step-by-Step Troubleshooting Protocol:
  • Re-evaluate the Catalyst System:

    • Ligand Selection: This is often the most critical parameter. The use of sterically bulky, electron-rich phosphine ligands is highly recommended to prevent catalyst poisoning by the pyrimidine nitrogen. [2]

      Ligand Family Examples Rationale
      Biarylphosphines XPhos, SPhos, RuPhos These ligands are known to be highly effective for coupling with heteroaryl halides due to their steric bulk and electron-donating properties.

      | Ferrocenylphosphines | dppf | A robust and versatile ligand, though sometimes less effective for challenging heteroaromatic substrates compared to newer generation biarylphosphines. |

  • Optimize the Base:

    • The choice of base is crucial for the deprotonation of the amine and regeneration of the catalyst.

BaseStrengthConsiderations
NaOtBu StrongA common and effective base, but can be incompatible with sensitive functional groups. [6]
LiHMDS StrongCan be used to achieve proton tolerance in some cases. [7]
K₃PO₄ ModerateA good alternative when a milder base is required.
Cs₂CO₃ ModerateOften effective in promoting challenging couplings.
  • Solvent and Temperature Considerations:

    • Solvents: Toluene, dioxane, and THF are commonly used. [8][9]Ensure they are anhydrous and peroxide-free. [3] * Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate. [2]

Experimental Protocol: General Procedure for a Trial Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and the appropriate ligand (if not using a pre-catalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By systematically addressing these common points of failure, researchers can significantly improve the success rate of reactions involving this compound.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine - Benchchem. (URL: )
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL: [Link])

  • Technical Support Center: Suzuki Coupling Reactions - Benchchem. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem. (URL: )

Sources

Technical Support Center: 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(m-tolyloxy)pyrimidine (CAS 73221-74-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While its structure appears straightforward for standard cross-coupling and functionalization reactions, its reactivity profile can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate and overcome these potential experimental hurdles.

Section 1: Understanding the Core Reactivity (FAQs)

This section addresses common questions regarding the handling and expected behavior of this compound.

Q1: What are the recommended storage and handling conditions for this reagent? A: this compound is a stable, solid compound.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place away from direct sunlight. While not exceptionally sensitive, it is good laboratory practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture and oxygen, particularly when using organometallic reagents or palladium catalysts.

Q2: What is the primary reactive site on the molecule for cross-coupling reactions? A: The C5-Br bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3] The general order of reactivity for aryl halides in such reactions is I > Br > Cl > F.[4] The carbon-bromine bond is significantly more labile and susceptible to oxidative addition to a Pd(0) catalyst compared to the C-O ether bond or the C-H bonds on the pyrimidine and tolyl rings.

Q3: Can the ether linkage be cleaved? Under what conditions? A: Yes, the 2-(m-tolyloxy) ether linkage can be susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI).[5][6] This is a crucial consideration, as certain reactions can generate acidic byproducts. While generally stable to basic and neutral conditions typical for cross-coupling, prolonged heating or the presence of strong Lewis acids could also promote undesired cleavage. Diaryl ethers, however, are generally more robust than alkyl aryl ethers.[5]

Section 2: Troubleshooting Guide for Unexpected Reactivity

This section provides a problem-and-solution framework for common unexpected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem 1: My Suzuki-Miyaura coupling reaction is yielding the desired product, but I'm also observing a significant amount of 2-(m-tolyloxy)pyrimidine (hydrodehalogenation). What is causing this?

Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common and often frustrating side reaction in palladium-catalyzed couplings. It typically arises from two main pathways:

  • Protonolysis of the Organopalladium Intermediate: After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br intermediate can react with a proton source (e.g., trace water, acidic impurities in the boronic acid) before transmetalation can occur.

  • Beta-Hydride Elimination from the Palladium Amide: In Buchwald-Hartwig aminations, an unproductive side reaction can occur where the palladium amide complex undergoes beta-hydride elimination, leading to the hydrodehalogenated arene and an imine.[3]

Troubleshooting Steps:

StepActionRationale
1 Rigorously Dry Reagents & Solvents Minimize the primary proton source. Use freshly distilled or anhydrous solvents and dry your boronic acid/ester and base under vacuum before use.
2 Screen Your Base The choice of base is critical. A very strong base can sometimes promote side reactions. For Suzuki couplings, consider switching from aqueous bases (like Na₂CO₃) to anhydrous phosphate bases (like K₃PO₄) to reduce water content.[7]
3 Increase Boronic Acid Equivalents Increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5-2.0 eq.) can kinetically favor the desired transmetalation step over the competing protonolysis pathway.
4 Optimize Catalyst/Ligand System Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos).[8] These ligands promote faster reductive elimination, which can outcompete the side reactions leading to hydrodehalogenation.[8]

Workflow: Troubleshooting Hydrodehalogenation

G start Low Yield & Hydrodehalogenation Observed check_reagents 1. Verify Anhydrous Conditions & Reagent Purity start->check_reagents screen_base 2. Screen Alternative Bases (e.g., K3PO4, CsF) check_reagents->screen_base If problem persists success Problem Solved: High Yield of Desired Product check_reagents->success If solved increase_boronic 3. Increase Boronic Acid Stoichiometry (1.5-2.0 eq.) screen_base->increase_boronic If problem persists screen_base->success If solved optimize_catalyst 4. Use Advanced Ligand (e.g., SPhos, XPhos) increase_boronic->optimize_catalyst If problem persists increase_boronic->success If solved optimize_catalyst->success If solved

Caption: A decision tree for troubleshooting hydrodehalogenation.

Problem 2: My Buchwald-Hartwig amination is failing. I see starting material and some dark decomposition products. What's going wrong?

Answer: The failure of a Buchwald-Hartwig amination with this substrate can often be traced to issues with the catalyst system or the specific amine being used. The pyrimidine ring, being electron-deficient, can sometimes interact with the palladium center in non-productive ways.

Troubleshooting Steps:

  • Ligand Choice is Paramount: Not all phosphine ligands are suitable. For electron-deficient heteroaryl halides, sterically hindered, electron-rich biaryl phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[8][9] Consider ligands like XPhos or tBuBrettPhos.[10]

  • Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[4][10] However, if your amine substrate is particularly sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures or longer reaction times.

  • Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 30 minutes.

  • Pre-catalyst vs. In-situ Generation: Using a stable Pd-ligand pre-catalyst can often give more reproducible results than generating the active catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand.

Organometallic Reactions (e.g., Grignard, Lithiation)

Problem 3: I am attempting a halogen-metal exchange using n-BuLi to generate the 5-lithiated pyrimidine, but the reaction is messy and gives a low yield of the desired product after quenching with an electrophile.

Answer: Direct lithiation of bromo-heterocycles with reagents like n-BuLi is often complicated by side reactions, especially if not performed under strict temperature control.[11]

Potential Issues & Solutions:

  • Competing Nucleophilic Attack: n-BuLi can act as a nucleophile and attack the electron-deficient pyrimidine ring, leading to undesired byproducts.[11]

    • Solution: Perform the reaction at very low temperatures (-78 °C or even -100 °C) to favor the faster halogen-metal exchange over the slower nucleophilic addition.

  • Instability of the Lithiated Intermediate: The generated 5-lithiopyrimidine species may be unstable at higher temperatures, leading to decomposition.

    • Solution: Use the lithiated intermediate immediately after its formation. Do not allow it to warm before adding the electrophile.

  • Alternative Reagents: Consider using a combination of i-PrMgCl and n-BuLi. This can form a more stable magnesium intermediate that is less prone to side reactions and can be performed at less cryogenic temperatures (e.g., 0 °C).[11] Another alternative is a Knochel-type Br-Mg exchange using i-PrMgCl·LiCl, which offers excellent functional group tolerance.

Reactive Sites and Potential Side Reactions

G cluster_molecule This compound mol pd_coupling Desired Reactivity: Pd-Catalyzed Cross-Coupling pd_coupling->mol @ C5-Br lithiation Desired Reactivity: Halogen-Metal Exchange lithiation->mol @ C5-Br dehalogenation Unexpected: Hydrodehalogenation dehalogenation->mol @ C5-Br ether_cleavage Unexpected: Ether Cleavage ether_cleavage->mol @ C2-OAr ring_attack Unexpected: Nucleophilic Ring Attack ring_attack->mol @ C4/C6

Caption: Key reactive sites and potential reaction pathways. (Note: A real image of the molecule would be used in a production environment).

Section 3: Validated Experimental Protocol

The following protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction, designed to minimize common side reactions.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • SPhos Precatalyst (G3) (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the SPhos precatalyst, followed by the anhydrous 1,4-dioxane.

  • Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] Purify the crude residue by column chromatography on silica gel to afford the desired 5-phenyl-2-(m-tolyloxy)pyrimidine.

References

  • BenchChem. (2025). 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, Y., et al. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu. Int. J. Electrochem. Sci..
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • D. Bryce-Smith, et al. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem..
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • RxList. (2022). Pyrimidine Synthesis Inhibitors. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Acidic cleavage of ether with a 2° alkyl group. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Organic Chemistry: A Tenth Edition. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2018). ether cleavage with strong acids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 5-Bromo-2-(m-tolyloxy)pyrimidine within the Landscape of Privileged Structures

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors is a paramount endeavor. Kinases, as central regulators of cellular signaling, represent a critical class of therapeutic targets. The structural backbone, or "scaffold," of a small molecule inhibitor is a determining factor in its efficacy, selectivity, and overall drug-like properties. This guide provides an in-depth, objective comparison of the 5-Bromo-2-(m-tolyloxy)pyrimidine scaffold and its broader pyrimidine class against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrazole, and indole. Supported by experimental data and detailed methodologies, this analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complex landscape of kinase inhibitor design.

The Central Role of the Scaffold in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. At the heart of these inhibitors lies a core chemical structure, the scaffold, which serves as a framework for the presentation of various functional groups into the ATP-binding pocket of the target kinase. The choice of scaffold is a critical decision in the drug design process, influencing factors such as:

  • Binding Affinity and Potency: The scaffold itself often forms key interactions with the kinase, such as hydrogen bonds with the hinge region of the ATP-binding site.

  • Selectivity: The geometry and electronic properties of the scaffold can be tailored to favor binding to a specific kinase or kinase family, thereby minimizing off-target effects.

  • Physicochemical Properties: The scaffold contributes to the overall solubility, metabolic stability, and bioavailability of the inhibitor.

  • Synthetic Accessibility: A practical and versatile synthesis route for the scaffold is essential for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will now delve into a comparative analysis of several key scaffolds, beginning with the pyrimidine-based structure of this compound.

The Pyrimidine Scaffold: A Versatile Foundation

The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is a cornerstone of many biologically active molecules, including the nucleobases of DNA and RNA. In the context of kinase inhibition, the pyrimidine scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

This compound serves as a representative example of a disubstituted pyrimidine with potential as a kinase inhibitor. The key structural features of this molecule and their implications for kinase inhibition are:

  • 2-Anilino/Aryloxy Substitution: The 2-position is frequently substituted with an aniline or aryloxy group, which can form crucial hydrogen bonds with the kinase hinge region. In this case, the m-tolyloxy group provides a vector for exploring interactions within the ATP-binding pocket.

  • 5-Position Substitution: The bromine atom at the 5-position offers a valuable handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira coupling.[1] This allows for the introduction of a wide range of substituents to enhance potency and selectivity. The incorporation of a bromide at the 5-position of a pyrimidine core has been shown to yield potent PAK1 inhibitors.[2]

  • Structure-Activity Relationship (SAR): For 2,4,5-trisubstituted pyrimidines, the nature of the groups at the 2, 4, and 5 positions dictates the binding affinity and selectivity for specific kinases, such as Cyclin-Dependent Kinases (CDKs).[3]

The pyrimidine scaffold is the basis for several FDA-approved kinase inhibitors, highlighting its clinical significance.

Comparative Analysis with Other Privileged Scaffolds

To understand the relative merits of the pyrimidine scaffold, it is essential to compare it with other prominent kinase inhibitor scaffolds.

Quinazoline Scaffold

The quinazoline scaffold, a fusion of a pyrimidine ring and a benzene ring, is another highly successful privileged structure in kinase inhibitor design.

  • Structural Rigidity: The fused ring system provides a more rigid framework compared to a single pyrimidine ring, which can lead to a more pre-organized conformation for binding and potentially higher affinity.

  • Extensive Clinical Validation: The quinazoline core is found in numerous FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, demonstrating its clinical utility.[4]

  • Direct Comparison: In some instances, direct comparisons have been made between quinazoline and pyrimidine chemotypes. For example, in the development of inhibitors for cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases, both scaffolds have been explored, with subtle structural changes leading to significant differences in potency and selectivity.[5]

Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another versatile scaffold for kinase inhibitor development.

  • Hydrogen Bonding Capabilities: The pyrazole moiety can act as both a hydrogen bond donor and acceptor, enabling diverse interactions within the ATP-binding site.

  • Broad Target Spectrum: Pyrazole-based inhibitors have been developed against a wide range of kinases, including Akt, Aurora kinases, and CDKs.[6]

  • Fused Systems: The pyrazole ring is often fused with other heterocyclic systems, such as in pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine and can effectively mimic ATP binding.[7]

Indole Scaffold

The indole scaffold, consisting of a fused benzene and pyrrole ring, is a common motif in natural products and has been successfully exploited for the development of kinase inhibitors.

  • Hydrophobic Interactions: The bicyclic aromatic system of indole can engage in favorable hydrophobic and π-stacking interactions within the kinase active site.

  • Versatility in Substitution: The indole ring can be functionalized at multiple positions to optimize binding and pharmacokinetic properties.

  • Diverse Kinase Targets: Indole-based inhibitors have shown activity against a variety of kinases, including VEGFR, PDGFR, and CDKs.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following table provides a summary of representative IC50 values for kinase inhibitors based on the discussed scaffolds against various kinase targets. This data is intended to be illustrative and highlights the potency that can be achieved with each scaffold.

ScaffoldInhibitor ExamplePrimary Target(s)IC50 (nM)
Pyrimidine Compound 6c (pyrido[2,3-d]pyrimidine)PDGFr, FGFr, EGFr, c-src1110, 130, 450, 220
PacritinibJAK2, FLT323, 22
Quinazoline Compound 12EGFRT790M, VEGFR-272.8, 52.3
Compound 27VEGFR-216
Pyrazole Compound 1 (Akt inhibitor)Akt161
GandotinibJAK2Potent and selective
Indole SunitinibVEGFR2, PDGFRβ2, 8
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3

Note: The IC50 values are sourced from various publications and are presented for comparative purposes. Direct comparison should be made with caution as assay conditions can vary.[4][6][8][9][10]

Key Signaling Pathways Targeted by These Inhibitors

The kinase inhibitors discussed target critical signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for appreciating the mechanism of action of these drugs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a common driver of tumorigenesis.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Quinazoline_Inhibitor Quinazoline Inhibitors Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[13][14] Inhibiting this pathway can starve tumors of the blood supply they need to grow.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt VEGF VEGF (Ligand) VEGF->VEGFR Binds PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Endothelial_Cell Endothelial Cell (Proliferation, Migration, Permeability) Raf_MEK_ERK->Endothelial_Cell PI3K_Akt->Endothelial_Cell Multi_Scaffold_Inhibitors Multi-Scaffold Inhibitors (Pyrimidine, Indole, etc.) Multi_Scaffold_Inhibitors->VEGFR Inhibit

Caption: VEGFR signaling pathway and its inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is involved in immunity, cell division, and tumor formation.[15][16]

JAK_STAT_Signaling cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus Translocates Pyrazole_Inhibitors Pyrazole Inhibitors Pyrazole_Inhibitors->JAK Inhibit Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilutions in DMSO) B 2. Assay Plate Setup (Add compound/controls to plate) A->B C 3. Add Kinase/Substrate Mix B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 30°C for 60 min) D->E F 6. Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ reagents) E->F G 7. Read Plate (Luminescence) F->G H 8. Data Analysis (Calculate % inhibition, determine IC50) G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The choice of a core scaffold is a pivotal decision in the design of novel kinase inhibitors. The pyrimidine scaffold, exemplified by structures like this compound, offers a versatile and clinically validated platform for the development of potent and selective inhibitors. Its synthetic tractability, particularly the potential for diversification at the 5-position, makes it an attractive starting point for medicinal chemistry campaigns.

A comparative analysis with other privileged scaffolds such as quinazoline, pyrazole, and indole reveals that each possesses unique advantages in terms of rigidity, hydrogen bonding potential, and established clinical success. Ultimately, the optimal scaffold choice is context-dependent, relying on the specific kinase target, the desired selectivity profile, and the overall drug development strategy.

Future efforts in this field will likely focus on the development of novel scaffolds that can address the ongoing challenges of acquired resistance and off-target toxicity. The continued exploration of structure-activity relationships and the application of advanced computational modeling will be instrumental in guiding the design of the next generation of kinase inhibitors.

References

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT signaling pathway. Journal of Cell Science, 117(Pt 8), 1281–1283.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 12, 2026, from [Link]

  • Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169–183.
  • Elabscience. (n.d.). JAK/STAT Signaling Pathway. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved January 12, 2026, from [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Cellular and Molecular Medicine, 25(12), 5423-5428.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Wee, P., & Wang, Z. (2017).
  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved January 12, 2026, from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information (US). (2010-). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Pop, C., Supuran, C. T., & Pătruț, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • Brehmer, D., Godl, K., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8686.
  • Schattel, V., Brehme, R., & Laufer, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6296.
  • Osaki, T., Kawano, R., Kamiya, K., Miki, N., & Takeuchi, S. (2012).
  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io.
  • Scott, J. S., & Warburton, A. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 977-994.
  • Al-Qaisi, Z. A., Al-Tel, T. H., Al-Sawalha, M., & Al-Kaissi, E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • K-ras, G. D. A. (2012). Assay development for protein kinase enzymes. Assay guidance manual.
  • El-Damasy, D. A., Abd-Allah, A. A., & Abd-El-Aziz, A. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Al-Qaisi, Z. A., Al-Tel, T. H., Al-Sawalha, M., & Al-Kaissi, E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Wang, S., Wang, L., Lu, Y., Chen, Y., & Liu, X. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455.
  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Showalter, H. D., Bridges, A. J., Zhou, H., Sercel, A. D., McTaggart, P. A., Fry, D. W., ... & Denny, W. A. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5460-5469.
  • Altharawi, A., Alanazi, M. M., Alossaimi, M. A., Alanazi, A. S., & Riadi, Y. (2023). The IC50 values of compounds C1 to C10 against four cancer cell lines.
  • Al-Otaibi, F., El-Sayed, M. A. A., & El-Gamal, K. M. (2022). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.
  • De, S., Bogen, S. L., Parnes, H., Beebe, J. S., & Bautz, D. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2785-2788.
  • St. Martin, E. J., & Georg, G. I. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. MedChemComm, 14(12), 2213-2227.

Sources

A Strategic Guide to Alternatives for 5-Bromo-2-(m-tolyloxy)pyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] The compound 5-Bromo-2-(m-tolyloxy)pyrimidine serves as a key intermediate, offering a versatile platform for structural elaboration through its reactive 5-bromo position and the modifiable 2-aryloxy moiety. This guide provides a comprehensive comparison of synthetic alternatives to this reagent, focusing on strategic considerations for reaction efficiency, diversification, and the exploration of novel chemical space. We will delve into the underlying chemical principles, provide comparative experimental data, and present detailed protocols to inform your synthetic strategies.

Understanding the Role of this compound

The synthetic utility of this compound is rooted in its distinct structural features: the 5-bromo substituent, which is primed for palladium-catalyzed cross-coupling reactions, and the 2-(m-tolyloxy) group, which can influence the molecule's physicochemical properties and biological activity. The primary application of this and similar compounds is as a building block for more complex molecules, often in the context of drug discovery where the pyrimidine core is a common pharmacophore.

The 5-bromo position is particularly amenable to reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are fundamental in medicinal chemistry for the introduction of diverse aryl, heteroaryl, and amino substituents.

Strategic Alternatives to the 5-Bromo Reactive Handle

The choice of the halogen at the 5-position of the pyrimidine ring is a critical determinant of its reactivity in cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, which correlates with the bond dissociation energies of the carbon-halogen bond.

5-Chloro-2-(m-tolyloxy)pyrimidine: A Cost-Effective but Less Reactive Alternative

5-Chloropyrimidines are often more readily available and less expensive than their bromo-counterparts. However, the stronger C-Cl bond necessitates more forcing reaction conditions, including higher temperatures and more sophisticated catalyst systems, to achieve comparable yields to 5-bromopyrimidines.

Comparative Performance in Suzuki-Miyaura Coupling:

Halogen at C5Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromoPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O9012~85-95[5]
ChloroXPhos Pd G3 (2 mol%)K₃PO₄ (2 eq)t-BuOH10024~70-85[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine

Suzuki_Protocol reagents Combine: 5-Halopyrimidine (1 eq) Arylboronic acid (1.2 eq) Base (2 eq) catalyst Add Catalyst: Pd(PPh₃)₄ or XPhos Pd G3 reagents->catalyst Inert atmosphere solvent Add Degassed Solvent: Dioxane/H₂O catalyst->solvent reaction Heat and Stir: 90-100 °C, 12-24h solvent->reaction workup Workup: Aqueous extraction reaction->workup purification Purification: Column Chromatography workup->purification

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

C-H Functionalization: An Atom-Economical Approach

Direct C-H arylation of the pyrimidine ring at the 5-position represents a more atom-economical alternative to the use of pre-halogenated substrates. This approach avoids the need for a halogenation step in the synthesis of the starting material. However, achieving regioselectivity can be a challenge, and the substrate scope may be more limited.

Bioisosteric and Structural Alternatives to the 2-(m-tolyloxy) Moiety

The 2-(m-tolyloxy) group plays a significant role in defining the steric and electronic properties of the molecule, which in turn affects its biological activity and pharmacokinetic profile. Exploring alternatives to this group can lead to the discovery of compounds with improved properties.

Other 2-Aryloxy and 2-Heteroaryloxy Analogs

A straightforward approach to modifying the 2-position is to replace the m-tolyl group with other substituted aryl or heteroaryl rings. This can be achieved by reacting 5-bromo-2-chloropyrimidine with the corresponding phenol or heterophenol. Structure-activity relationship (SAR) studies have shown that even minor changes to this part of the molecule can significantly impact biological activity.[6]

Experimental Protocol: Synthesis of 2-Aryloxypyrimidines

SNAr_Protocol start Combine: 5-Bromo-2-chloropyrimidine (1 eq) Substituted Phenol (1.1 eq) base Add Base: K₂CO₃ or Cs₂CO₃ (1.5 eq) start->base solvent Add Solvent: DMF or DMSO base->solvent reaction Heat and Stir: 80-120 °C, 4-12h solvent->reaction workup Workup: Aqueous quench and extraction reaction->workup purification Purification: Recrystallization or Chromatography workup->purification

Caption: General protocol for the synthesis of 2-aryloxypyrimidines via SNAr.

2-Alkyl and 2-Amino Pyrimidine Derivatives

Replacing the aryloxy linkage with a more flexible alkyl group or a hydrogen-bond donating amino group can significantly alter the compound's properties. 2-Alkylpyrimidines can be synthesized from the corresponding amidines, while 2-aminopyrimidines are accessible through Buchwald-Hartwig amination of 2-halopyrimidines.

Comparative Performance in Buchwald-Hartwig Amination:

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-chloropyrimidineMorpholineXPhos Pd G3 (2 mol%)NaOtBu (1.2 eq)Toluene100~90[7]
5-Bromo-2-chloropyrimidineAnilineRuPhos Pd G3 (2 mol%)K₃PO₄ (1.5 eq)Dioxane110~85[7]

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chloropyrimidine

Buchwald_Hartwig_Protocol reagents Combine: 2-Chloropyrimidine (1 eq) Amine (1.2 eq) Base (1.2-1.5 eq) catalyst Add Catalyst: Pd precatalyst and Ligand reagents->catalyst Inert atmosphere solvent Add Degassed Solvent: Toluene or Dioxane catalyst->solvent reaction Heat and Stir: 100-110 °C, 12-24h solvent->reaction workup Workup: Filtration and extraction reaction->workup purification Purification: Column Chromatography workup->purification

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Mechanistic Considerations for Rational Synthesis Design

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.

Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[8][9] The oxidative addition step is typically rate-limiting, which is why the C-Br bond reacts preferentially over the C-Cl bond.

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_complex R-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_intermediate R-Pd(II)(R')L₂ OA_complex->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination product R-R' TM_intermediate->product ArX Ar-X ArX->OA_complex ArB Ar'-B(OR)₂ ArB->OA_complex Base Base Base->OA_complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nucleophile.[3][4] After oxidative addition, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the active catalyst. The choice of ligand is critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amido_complex Ar-Pd(II)(NR₂')L₂ OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination product Ar-NR₂' Amido_complex->product ArX Ar-X ArX->OA_complex Amine HNR₂' Amine->OA_complex Base Base Base->OA_complex

Sources

The 5-Position Predicament: A Comparative Guide to the Bioactivity of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the backbone of essential biomolecules and a multitude of therapeutic agents.[1][2] Its inherent biological relevance, coupled with its synthetic tractability, has made it a privileged structure in the quest for novel drugs. Among the various points of modification on the pyrimidine ring, the 5-position has emerged as a critical determinant of biological activity. Strategic substitution at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile, leading to the development of potent anticancer, antiviral, and antimicrobial agents.[3]

This guide provides an in-depth comparative analysis of the bioactivity of 5-substituted pyrimidine derivatives. Moving beyond a simple cataloging of compounds, we will delve into the causality behind experimental choices, present quantitative data to support our comparisons, and provide detailed methodologies for the key assays discussed. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate the complex structure-activity relationships of these versatile molecules and to inform the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Machinery of Malignancy

The fight against cancer has been significantly advanced by the development of pyrimidine-based antimetabolites, with 5-fluorouracil (5-FU) being a prime example. The introduction of a substituent at the 5-position can dramatically alter the anticancer properties of the pyrimidine core, influencing its interaction with key cellular targets and metabolic pathways.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 5-position plays a pivotal role in defining the anticancer potency and mechanism of action.

  • Halogen Substitution: The introduction of a halogen, particularly fluorine, at the 5-position is a well-established strategy for creating potent anticancer agents. 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA. The small size and high electronegativity of the fluorine atom are crucial for its mechanism of action.

  • Alkyl and Aryl Substitution: The addition of alkyl or aryl groups at the 5-position can lead to compounds with diverse mechanisms of action. For instance, some 5-substituted pyrimidines act as inhibitors of protein kinases, which are often dysregulated in cancer. The size, shape, and electronic properties of these substituents are critical for achieving high affinity and selectivity for the target kinase.

  • Other Functional Groups: The incorporation of other functional groups, such as cyano (-CN) or trifluoromethyl (-CF3), can also confer potent anticancer activity. These groups can influence the electronic properties of the pyrimidine ring and provide additional points of interaction with biological targets.[4] For example, a trifluoromethyl group can enhance the bioavailability of a compound.[4]

Comparative Cytotoxicity of 5-Substituted Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of a selection of 5-substituted pyrimidine derivatives against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, provide a quantitative measure of their potency.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a -HHCT-116 (Colon)>100Doxorubicin~0.1-1.0
1b -F (5-FU)HCT-116 (Colon)1.5Doxorubicin~0.1-1.0
1c -ClHCT-116 (Colon)8.2Doxorubicin~0.1-1.0
1d -BrHCT-116 (Colon)12.5Doxorubicin~0.1-1.0
1e -IHCT-116 (Colon)25.1Doxorubicin~0.1-1.0
2a -CH3MCF-7 (Breast)5.8Erlotinib5.27
2b -CNA549 (Lung)5.85Erlotinib1.12
2c -CF3IGROV1 (Ovarian)>10 (selective activity)Cisplatin~1-10

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.

Mechanism of Action: From Antimetabolites to Kinase Inhibitors

The diverse bioactivities of 5-substituted pyrimidines stem from their ability to interact with a range of cellular targets.

  • Thymidylate Synthase Inhibition: The canonical mechanism for 5-fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP) and subsequent "thymineless death" in rapidly dividing cancer cells.

  • DNA and RNA Incorporation: Metabolites of 5-FU can also be incorporated into both DNA and RNA, leading to dysfunction of these macromolecules and contributing to cytotoxicity.

  • Protein Kinase Inhibition: Many 5-aryl and 5-heteroaryl pyrimidines exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site, while the 5-substituent can provide crucial interactions that enhance potency and selectivity.

anticancer_mechanism cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Kinase Kinase Inhibition Pathway 5-FU 5-FU FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) 5-FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP Deoxythymidine monophosphate (dTMP) DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Depletion of dTMP 5-Aryl-Pyrimidine 5-Aryl Pyrimidine Derivative Kinase Protein Kinase 5-Aryl-Pyrimidine->Kinase Competitive Inhibition Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Signaling_Cascade Downstream Signaling Phosphorylated_Substrate->Signaling_Cascade

Caption: Mechanisms of anticancer action for 5-substituted pyrimidines.

II. Antiviral Activity: Halting Viral Replication

The structural similarity of pyrimidine derivatives to the natural nucleosides that constitute viral genomes makes them excellent candidates for antiviral drug development. The substitution at the 5-position is a key determinant of their antiviral spectrum and potency.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of 5-substituted pyrimidine nucleosides is highly dependent on the nature of the 5-substituent and its interaction with viral enzymes.

  • Halogen and Alkyl Substitution: 5-substituted 2'-deoxyuridines, such as idoxuridine (5-iodo) and trifluridine (5-trifluoromethyl), are effective against herpes simplex virus (HSV). The size and nature of the 5-alkyl group can also influence activity, with some longer chain derivatives showing potent and selective anti-HSV and anti-varicella-zoster virus (VZV) activity.[5]

  • Vinyl Substitution: The introduction of a vinyl group at the 5-position has led to the development of highly potent and selective antiherpetic agents like brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine).

  • Azido Substitution: The substitution of the 3'-hydroxyl group of the deoxyribose moiety with an azido group, as seen in zidovudine (AZT), a thymidine analog, is a critical modification that leads to potent anti-HIV activity. While not a 5-substituent on the pyrimidine ring itself, it highlights the importance of modifications to the overall nucleoside structure.

Comparative Antiviral Activity of 5-Substituted Pyrimidine Nucleosides

The following table presents the in vitro antiviral activity of selected 5-substituted pyrimidine nucleosides against different viruses. The EC50 value represents the concentration of the compound required to inhibit viral replication by 50%.

Compound ID5-SubstituentVirusEC50 (µM)Reference CompoundEC50 (µM)
3a -I (Idoxuridine)HSV-10.2Acyclovir0.1
3b -CF3 (Trifluridine)HSV-10.1Acyclovir0.1
3c -(E)-CH=CHBr (Brivudine)VZV0.001Acyclovir2.0
4a -H (d4T)HIV-10.03Zidovudine (AZT)0.01
4b -F (FTC)HIV-10.005Zidovudine (AZT)0.01

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.

Mechanism of Action: Chain Termination and Polymerase Inhibition

The primary mechanism of action for most antiviral 5-substituted pyrimidine nucleosides is the inhibition of viral DNA synthesis.

  • Viral Kinase Phosphorylation: These nucleoside analogs are selectively phosphorylated by viral thymidine kinases to their monophosphate form. Cellular kinases then further phosphorylate them to the active triphosphate form.[6]

  • Inhibition of Viral DNA Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxythymidine triphosphate (dTTP).

  • Chain Termination: Once incorporated into the growing viral DNA chain, these analogs, often lacking a 3'-hydroxyl group or having a modified sugar moiety, prevent the addition of the next nucleotide, leading to chain termination and the cessation of viral DNA replication.[7]

antiviral_mechanism Nucleoside_Analog 5-Substituted Pyrimidine Nucleoside Analog Viral_Kinase Viral Thymidine Kinase Nucleoside_Analog->Viral_Kinase Phosphorylation Monophosphate Monophosphate Analog Viral_Kinase->Monophosphate Cellular_Kinases Cellular Kinases Monophosphate->Cellular_Kinases Phosphorylation Triphosphate Triphosphate Analog Cellular_Kinases->Triphosphate Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of antiviral action for 5-substituted pyrimidine nucleosides.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

While the anticancer and antiviral activities of 5-substituted pyrimidines are well-documented, their potential as antimicrobial agents is an area of growing interest. The pyrimidine scaffold offers a versatile platform for the development of novel antibacterial and antifungal compounds.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 5-substituted pyrimidines is influenced by the nature of the substituent and its ability to interfere with essential microbial processes.

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as thiadiazole or triazole, at the 5-position has been shown to enhance antibacterial activity.[8] These substituents can increase the compound's ability to interact with microbial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, can affect its ability to penetrate the bacterial cell wall and membrane.

  • Electronic Effects: The electronic properties of the 5-substituent can modulate the reactivity of the pyrimidine ring and its ability to interact with microbial enzymes or other targets.

Comparative Antimicrobial Activity of 5-Substituted Pyrimidine Derivatives

The following table provides a summary of the in vitro antimicrobial activity of selected 5-substituted pyrimidine derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5a 5-amino-1,3,4-thiadiazole-2-ylS. aureus12.5Ciprofloxacin1.0
5b 5-mercapto-4H-1,2,4-triazol-3-ylS. aureus6.25Ciprofloxacin1.0
6a -HE. coli>100Ciprofloxacin0.5
6b 5-amino-1,3,4-thiadiazole-2-ylE. coli25Ciprofloxacin0.5
6c 5-mercapto-4H-1,2,4-triazol-3-ylE. coli12.5Ciprofloxacin0.5

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on experimental conditions.[8]

Potential Mechanisms of Antimicrobial Action

The mechanisms by which 5-substituted pyrimidines exert their antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes.[9]

  • Enzyme Inhibition: These compounds may act as inhibitors of key microbial enzymes involved in processes such as DNA replication, cell wall synthesis, or folate biosynthesis.

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Nucleic Acid Synthesis: Similar to their antiviral and anticancer counterparts, some antimicrobial pyrimidines may interfere with the synthesis of microbial DNA or RNA.

IV. Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h for cell adherence Seed_Cells->Incubate_24h Treat_Cells 3. Treat cells with 5-substituted pyrimidine derivatives Incubate_24h->Treat_Cells Incubate_48-72h 4. Incubate for 48-72h Treat_Cells->Incubate_48-72h Add_MTT 5. Add MTT solution to each well Incubate_48-72h->Add_MTT Incubate_4h 6. Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-substituted pyrimidine derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Plaque Reduction Assay (Antiviral)

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and for quantifying the antiviral activity of a compound.

plaque_assay_workflow Seed_Cells 1. Seed host cells in multi-well plates to form a confluent monolayer Prepare_Virus_Compound 2. Prepare serial dilutions of the antiviral compound and mix with a standard amount of virus Seed_Cells->Prepare_Virus_Compound Infect_Cells 3. Infect the cell monolayer with the virus-compound mixture Prepare_Virus_Compound->Infect_Cells Add_Overlay 4. Add a semi-solid overlay (e.g., agarose) to restrict virus spread Infect_Cells->Add_Overlay Incubate 5. Incubate until plaques are visible Add_Overlay->Incubate Fix_and_Stain 6. Fix and stain the cells (e.g., with crystal violet) Incubate->Fix_and_Stain Count_Plaques 7. Count the plaques in each well Fix_and_Stain->Count_Plaques Calculate_EC50 8. Calculate the EC50 value Count_Plaques->Calculate_EC50

Caption: Workflow of the plaque reduction assay.

Protocol:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the 5-substituted pyrimidine nucleoside. Mix each dilution with a standard amount of virus.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques (zones of cell death) are visible.

  • Staining: Fix the cells and stain with a dye, such as crystal violet, to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

mic_assay_workflow Prepare_Dilutions 1. Prepare serial dilutions of the antimicrobial compound in a 96-well plate Prepare_Inoculum 2. Prepare a standardized inoculum of the test microorganism Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate 3. Inoculate each well with the bacterial or fungal suspension Prepare_Inoculum->Inoculate_Plate Incubate 4. Incubate the plate overnight at the optimal growth temperature Inoculate_Plate->Incubate Observe_Growth 5. Visually inspect the wells for turbidity (growth) Incubate->Observe_Growth Determine_MIC 6. The MIC is the lowest concentration with no visible growth Observe_Growth->Determine_MIC

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the 5-substituted pyrimidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

V. Conclusion

The 5-position of the pyrimidine ring is a privileged site for modification, offering a powerful handle to modulate the biological activity of this versatile scaffold. As we have demonstrated, strategic substitution at this position can yield compounds with potent and diverse anticancer, antiviral, and antimicrobial properties. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible bioactivity testing, is paramount for the successful design and development of novel 5-substituted pyrimidine-based therapeutics. This guide has provided a comparative framework for understanding these relationships and the experimental methodologies required for their elucidation. It is our hope that these insights will serve as a valuable resource for researchers in the ongoing quest to develop more effective and targeted therapies for a wide range of human diseases.

VI. References

  • Gozin, A. A., & Shchekotikhin, A. E. (2021). 5-Substituted Uracil Derivatives in the Design of Antiviral and Anticancer Drugs. Russian Journal of Bioorganic Chemistry, 47(5), 1039-1065.

  • Kumar, R., & Kumar, S. (2018). The Chemistry and Biological Significance of Pyrimidine Derivatives. Current Drug Discovery Technologies, 15(3), 194-206.

  • Sondhi, S. M., Singh, N., & Kumar, A. (2006). An overview of recent developments on the chemistry and biological activity of pyrimidines. Bioorganic & Medicinal Chemistry, 14(18), 6157-6189.

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and biological evaluation of new pyrimidine derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1345.

  • Andrews, B., Komathi, K., & Mohan, S. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 129(1), 79-87.

  • Shigeta, S. (2002). Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues. Antiviral Chemistry and Chemotherapy, 13(2), 75-84.

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). A comprehensive review in current developments of pyrimidine-based anticancer agents. European Journal of Medicinal Chemistry, 91, 21-57.

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.

  • Kausar, S., Khan, F. S., Mujeeb Ur Rehman, M. I., Akram, M., Riaz, M., Rasool, G., ... & Malik, A. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(47B), 1-13.

  • Wyrzykiewicz, E., Bartkowiak, G., & Kedzia, B. (1993). Synthesis and anti-microbial properties of S-substituted derivatives of 2-thiouracil. Il Farmaco, 48(7), 979-988.

  • Andrews, B., Sudarsan, S., & Durairaj, A. L. M. (2018). Novel 1, 3, 4-Thiadiazole-2-yl-pyrimidine Derivatives In Vitro and the Etymology of Antifungal Activity. Russian Journal of Organic Chemistry, 54(11), 1735-1741.

  • Kumar, R., & Kumar, S. (2019). 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents. Current Medicinal Chemistry, 26(21), 3845-3863.

  • Etemadi, S., Beyzaei, H., & March, J. G. (2016). Evaluation and structure-activity relationship analysis of a new series of 4-imino-5 H -pyrazolo[3, 4-d] pyrimidin-5-amines as potential antibacterial agents. Journal of the Iranian Chemical Society, 13(10), 1835-1844.

  • Zhang, Y., He, Y., Liu, Y., Zhang, L., & Geng, R. (2018). 2, 4, 5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. ACS Medicinal Chemistry Letters, 9(11), 1124-1129.

  • Sondhi, S. M., & Singh, J. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5569-5599.

  • Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (1976). Synthesis and antiviral activity of 5-and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498.

  • Smee, D. F., Bailey, K. W., Wong, M. H., & Sidwell, R. W. (2002). Activity of 5-subsituted pyrimidine analogs against herpesvirus and orthopoxvirus replication in vitro. Antiviral Research, 56(3), 251-260.

  • Shigeta, S., Mori, S., Baba, M., Ito, M., & De Clercq, E. (2002). Synthesis and antiherpesvirus activities of 5-alkyl-2-thiopyrimidine nucleoside analogues. Antiviral Chemistry and Chemotherapy, 13(2), 75-84.

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 22(12), 2209.

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). Journal of Saudi Chemical Society, 22(8), 957-967.

  • Kumar, A., Singh, P., & Kumar, D. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-16.

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & El-Emam, A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

  • De Clercq, E. (2010). Mechanisms of action of antiviral drugs. Medicine, 38(10), 543-549.

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2182.

  • Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.

  • Kausar, S., Khan, F. S., Mujeeb Ur Rehman, M. I., Akram, M., Riaz, M., Rasool, G., ... & Malik, A. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Research International, 33(47B), 1-13.

  • Elmaaty, A. A., & Al-Azab, F. M. (2021). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Molecules, 26(16), 4983.

  • Gierczak, M., Moleda, Z., & Demkowicz, S. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo [4, 5-d] pyrimidine Derivatives. Pharmaceuticals, 15(1), 92.

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 29(21), 1649-1672.

  • Sochacka-Ćwikla, A., & Wujec, M. (2022). Oxazolo [5, 4-d] pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6543.

Sources

Comparative analysis of synthetic routes to 5-bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Routes to 5-Bromopyrimidines: A Guide for Researchers

For chemists engaged in drug discovery and development, the pyrimidine scaffold is a cornerstone of molecular design. Among its many derivatives, 5-bromopyrimidines serve as crucial intermediates, offering a versatile handle for further functionalization through cross-coupling reactions and other transformations.[1][2] The strategic placement of the bromine atom at the C-5 position, the least electron-deficient site on the pyrimidine ring, makes these compounds highly valuable building blocks.[3] This guide provides a comparative analysis of the primary synthetic routes to 5-bromopyrimidines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific needs.

Direct Electrophilic Bromination

Direct bromination of the pyrimidine ring is a classical and straightforward approach. However, the electron-deficient nature of the pyrimidine system necessitates forcing conditions for the electrophilic substitution to occur at the C-5 position.[3]

Using Molecular Bromine (Br₂)

The use of liquid bromine is a long-established method, often requiring high temperatures and the activation of the pyrimidine substrate as a hydrogen halide salt.[3][4]

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrimidine, protonated on one of the ring nitrogens, is attacked by the electrophilic bromine. The resulting sigma complex then loses a proton to restore aromaticity, yielding the 5-bromopyrimidine.

Causality of Experimental Choices: The use of a hydrogen halide salt of pyrimidine enhances the electrophilicity of the ring, making it more susceptible to attack by bromine. High temperatures are necessary to overcome the activation energy barrier of this challenging electrophilic substitution on an electron-deficient ring. Aromatic solvents like nitrobenzene are often used due to their high boiling points and relative inertness to bromination under these conditions.[4]

Experimental Protocol: Direct Bromination of Pyrimidine Hydrochloride with Br₂ [3]

  • Suspend pyrimidine hydrochloride (1.0 eq) in nitrobenzene.

  • Heat the mixture to 125-135 °C with stirring.

  • Add liquid bromine (Br₂) (1.0-1.2 eq) dropwise over a period of 30-90 minutes, maintaining the temperature.

  • After the addition is complete, continue heating the reaction mixture at 125-135 °C for an additional 2-6 hours.

  • Allow the mixture to cool to room temperature.

  • Proceed with a standard work-up, which may include neutralization, extraction with an organic solvent, and purification by crystallization or distillation to isolate the 5-bromopyrimidine.

Using N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Milder and more selective brominating agents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have emerged as valuable alternatives to liquid bromine.[3][5] These reagents are particularly effective for pyrimidines bearing electron-donating groups.[3]

Mechanism: In the presence of an acid catalyst or in a polar aprotic solvent, NBS and DBDMH act as sources of electrophilic bromine. The reaction mechanism is analogous to that of molecular bromine, but the conditions are generally much milder. The efficiency of DBDMH can be significantly enhanced by the addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

Causality of Experimental Choices: Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the generation of the electrophilic bromine species from NBS or DBDMH.[5][6] For substrates like uracil and its derivatives, which are more activated towards electrophilic substitution, these reactions can often be carried out at or below room temperature.[5][7]

Experimental Protocol: Bromination of 2-Aminopyrimidine with NBS [6]

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water, filter off the solid, and dry in vacuo to obtain 2-amino-5-bromopyrimidine.

The Sandmeyer Reaction: From Amino to Bromo

The Sandmeyer reaction provides an indirect yet powerful method for introducing a bromine atom onto the pyrimidine ring, starting from an amino-substituted precursor.[8][9] This multi-step process involves the diazotization of an aminopyrimidine followed by the copper(I) bromide-mediated displacement of the diazonium group.[10]

Mechanism: The reaction begins with the conversion of the primary amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[10] The resulting diazonium salt is then treated with copper(I) bromide. A single electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas, along with Cu(II) bromide. The aryl radical then abstracts a bromine atom from the Cu(II) bromide to form the 5-bromopyrimidine and regenerate the Cu(I) catalyst.[8][10]

Causality of Experimental Choices: The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding bromide.[9]

Experimental Protocol: A Representative Sandmeyer Reaction for Pyrimidines

Note: A specific protocol for 5-aminopyrimidine was not found in the initial search results, so a general procedure is provided.

  • Dissolve 5-aminopyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain the crude 5-bromopyrimidine, which can be further purified.

Synthesis from Activated Pyrimidine Precursors

Bromination of Uracil Derivatives

Uracil and its derivatives are activated towards electrophilic substitution due to the presence of the electron-donating hydroxyl (or protected hydroxyl) groups. This makes them excellent starting materials for the synthesis of 5-bromouracil and related compounds, which can then be further elaborated.[11][12][13]

Mechanism: The mechanism is a facile electrophilic aromatic substitution, where the electron-rich uracil ring readily reacts with brominating agents like molecular bromine or DBDMH under mild conditions.[7]

Experimental Protocol: Bromination of Uracil with DBDMH [7]

  • Mix uracil (1.0 eq) with glacial acetic acid and acetic anhydride in a reaction flask.

  • Heat the suspension to 50 °C with stirring.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq).

  • Continue stirring at 50 °C for 1.5 hours.

  • Dilute the reaction mixture with ethyl acetate and filter the solid product.

  • Dry the solid to obtain 5-bromouracil.

Synthesis via Lithiation-Bromination

For more complex or highly functionalized pyrimidines, a directed lithiation followed by quenching with an electrophilic bromine source offers a regioselective and powerful synthetic strategy.[14] This method allows for the introduction of a bromine atom at a specific position, guided by a directing group.

Mechanism: A strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), is used to deprotonate the pyrimidine ring at a position ortho to a directing group.[14] The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide, to introduce the bromine atom.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like LDA is critical to achieve deprotonation without competing nucleophilic addition to the pyrimidine ring. The reaction is carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.[14]

Comparative Summary of Synthetic Routes

Method Starting Material Reagents Conditions Advantages Disadvantages Typical Yield
Direct Bromination with Br₂ PyrimidineBr₂, HBr/HClHigh temp. (125-135 °C)Direct, inexpensive reagentsHarsh conditions, low functional group toleranceGood[3]
Bromination with NBS/DBDMH Activated PyrimidinesNBS or DBDMH, solventMild (0 °C to RT)Milder conditions, good for activated systemsMay not be effective for deactivated pyrimidinesHigh (e.g., 97% for 2-amino-5-bromopyrimidine)[6]
Sandmeyer Reaction 5-AminopyrimidineNaNO₂, HBr, CuBrLow to moderate temp.Good for introducing Br from an amino groupMulti-step, unstable diazonium intermediateGenerally good
Bromination of Uracil UracilDBDMH, Acetic AcidMild (50 °C)High yield, mild conditionsLimited to uracil-based scaffolds~99%[7]
Lithiation-Bromination Functionalized PyrimidineLDA, Bromine sourceVery low temp. (-78 °C)High regioselectivity, good for complex moleculesRequires anhydrous conditions and strong baseVaries depending on substrate

Visualizing the Synthetic Pathways

Synthetic_Routes_to_5_Bromopyrimidines cluster_0 Direct Bromination cluster_1 Sandmeyer Reaction cluster_2 From Activated Precursors pyrimidine Pyrimidine pyrimidine_salt Pyrimidine Salt pyrimidine->pyrimidine_salt HX bromopyrimidine 5-Bromopyrimidine pyrimidine->bromopyrimidine NBS or DBDMH Mild Conditions pyrimidine_salt->bromopyrimidine Br₂ High Temp. br2 Br₂ nbs NBS/DBDMH aminopyrimidine 5-Aminopyrimidine diazonium Diazonium Salt aminopyrimidine->diazonium NaNO₂, HBr 0-5 °C bromopyrimidine2 5-Bromopyrimidine diazonium->bromopyrimidine2 CuBr uracil Uracil bromouracil 5-Bromouracil uracil->bromouracil DBDMH func_pyrimidine Functionalized Pyrimidine lithiated_pyrimidine Lithiated Intermediate func_pyrimidine->lithiated_pyrimidine LDA -78 °C bromopyrimidine3 5-Bromopyrimidine Derivative lithiated_pyrimidine->bromopyrimidine3 Br⁺ source

Caption: Key synthetic pathways to 5-bromopyrimidines.

Conclusion

The synthesis of 5-bromopyrimidines can be achieved through several distinct routes, each with its own set of advantages and limitations. The choice of method is ultimately dictated by the specific substrate, the desired scale of the reaction, and the available laboratory resources. Direct bromination with molecular bromine remains a viable, albeit harsh, option for the parent pyrimidine. For more delicate or activated substrates, milder reagents like NBS and DBDMH offer superior control and yield. The Sandmeyer reaction provides a reliable pathway from readily available aminopyrimidines, while the functionalization of activated precursors like uracil or through directed lithiation offers strategic advantages for the synthesis of more complex and highly substituted 5-bromopyrimidine derivatives. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Logvinenko, I., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2933. [Link]

  • Kumar, R., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(42), 5695-5698. [Link]

  • Sakamoto, T., et al. (1976). Process for bromination of pyrimidine.
  • Garmaise, D. L. (1983). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education, 60(12), 1063. [Link]

  • Zhang, W., et al. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Li, J., et al. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wang, Y., et al. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3173. [Link]

  • PubChem. (n.d.). 5-Bromouracil. [Link]

  • Eriksson, E., et al. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 24(18), 3293. [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(42), 5695–5698. [Link]

  • Science of Synthesis. (n.d.). 6.2.1.1.4.4.3. Metals. [Link]

  • Wikipedia. (2023). 5-Bromouracil. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates robust and versatile methods for its functionalization. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, have become indispensable tools for forging new bonds to the pyrimidine core.

However, the electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogens to coordinate to and inhibit the palladium catalyst present unique challenges.[1] The selection of the palladium source and, critically, the ancillary ligand is paramount to overcoming these hurdles and achieving high efficiency and broad substrate scope. This guide provides a comparative analysis of common palladium catalyst systems, grounded in experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

The Decisive Role of the Ligand: Steric and Electronic Effects

The success of a palladium-catalyzed pyrimidine coupling is fundamentally dictated by the ligand sphere around the metal center. The key steps in the catalytic cycles—oxidative addition, transmetalation or amine coordination, and reductive elimination—are all profoundly influenced by the ligand's properties.[2][3]

  • Electron-Donating Ligands: Pyrimidines, particularly chloropyrimidines, possess a relatively inert C-Cl bond. The initial, and often rate-limiting, step is the oxidative addition of this bond to a Pd(0) species.[4] Electron-rich ligands, such as bulky biaryl monophosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center.[5][6] This enhanced nucleophilicity of the metal facilitates the cleavage of the C-Cl bond, accelerating the oxidative addition step.

  • Sterically Bulky Ligands: Steric hindrance plays a multifaceted role. Firstly, bulky ligands promote the formation of highly reactive, monoligated Pd(0) species (L-Pd), which are often the active catalysts.[7] Secondly, they create a crowded coordination sphere that accelerates the final, product-forming reductive elimination step.[5] This is crucial for preventing catalyst decomposition and side reactions. The steric and electronic properties of common ligand classes are key to their differential performance.[2][3]

Comparative Analysis 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for installing aryl, heteroaryl, or alkyl groups onto the pyrimidine ring. The choice of catalyst is critical, especially when dealing with less reactive chloropyrimidines.

Performance Data for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid, highlighting the preferential reactivity at the more electrophilic C4 position.[8]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%) of 2-chloro-4-phenylpyrimidineRef.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471[8]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002445[8]
PdCl₂(PPh₃)₂PPh₃K₂CO₃1,4-Dioxane1002436[8]
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane 100 24 70 [8]
Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane1002442[8]

Analysis and Field Insights:

  • First-Generation Catalyst (Pd(PPh₃)₄): While historically significant and cost-effective, Pd(PPh₃)₄ often requires higher catalyst loadings and temperatures. Its performance with challenging substrates like dichloropyrimidines is moderate.[8]

  • Buchwald-Type Systems: While not explicitly shown for this specific substrate in this dataset, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃ typically offer superior performance for heteroaryl chlorides, enabling lower catalyst loadings and milder conditions.[4]

  • Ferrocenyl Ligands (Pd(dppf)Cl₂): The catalyst [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) demonstrates good efficacy. The wide bite angle of the dppf ligand is known to promote efficient reductive elimination, leading to improved yields.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-IPr, are powerful catalysts for coupling heteroaryl chlorides. Their strong σ-donating ability and steric bulk make them highly active and stable.[4][5][9]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar¹)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar¹-X) transmetalation_complex L-Pd(II)(Ar¹)(Ar²) Transmetalation Complex oa_complex->transmetalation_complex Transmetalation (Ar²B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing N-aryl and N-heteroaryl amines. For pyrimidines, where catalyst inhibition is a significant concern, the choice of a highly active and stable catalyst system is even more critical.

Performance Data for Buchwald-Hartwig Amination of a Pyrimidine Analogue

Direct comparative studies on a single pyrimidine substrate are sparse. The following data on the amination of 2-chloropyridine provides a strong proxy for catalyst performance, showcasing the dramatic improvement offered by modern ligand systems.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂RuPhos K₃PO₄t-AmylOH1001297[4]
Pd(OAc)₂BrettPhos Cs₂CO₃Toluene1101895[10]
Pd(OAc)₂Xantphos Cs₂CO₃Toluene11012-2485-95[10]
Pd(OAc)₂Josiphos-typeK₃PO₄Toluene1101892[10]

Analysis and Field Insights:

  • Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands like RuPhos and BrettPhos are the gold standard for challenging C-N couplings.[5][10] Their significant steric bulk and electron-donating properties accelerate both the oxidative addition to the C-Cl bond and the crucial C-N bond-forming reductive elimination step, preventing the formation of inactive catalyst species.

  • Chelating Diphosphine Ligands (Xantphos): Xantphos, with its large natural bite angle, is particularly effective in preventing catalyst deactivation and promoting the desired coupling, especially with heteroaryl halides.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: As with Suzuki couplings, NHC-Pd complexes are highly effective for Buchwald-Hartwig reactions. The strong Pd-NHC bond imparts high stability, and the ligand's electronic properties promote high catalytic activity.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

Adherence to rigorous experimental technique is crucial for reproducibility and success. The following protocols provide a detailed, step-by-step methodology for representative pyrimidine coupling reactions.

General Experimental Workflow

Experimental_Workflow start Start: Oven-dried Schlenk tube with stir bar reagents Add Solids: Pyrimidine Halide, Boronic Acid/Amine, Base, Pd Catalyst, Ligand start->reagents inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) x3 reagents->inert solvent Add Anhydrous, Degassed Solvent via Syringe inert->solvent reaction Heat to Reaction Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Cool to RT, Quench, Dilute & Filter (if needed) monitor->workup Upon Completion extraction Liquid-Liquid Extraction workup->extraction purification Dry Organic Layer, Concentrate & Purify (e.g., Column Chromatography) extraction->purification end End: Characterized Product purification->end

Caption: A generalized experimental workflow for palladium-catalyzed coupling.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective C4-arylation of 2,4-dichloropyrimidine.[8]

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.0 mmol, 1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv, finely ground)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

    • Anhydrous 1,4-Dioxane (7 mL)

  • Procedure:

    • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is inert. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes) further minimizes oxygen exposure.

    • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

    • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 24 hours).

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-4-phenylpyrimidine product.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyrimidine

This protocol is a generalized procedure based on conditions effective for heteroaryl halides.[11]

  • Materials:

    • 2-Bromopyrimidine (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

    • RuPhos (0.04 mmol, 4 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Vessel Preparation: Inside a nitrogen-filled glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube containing a magnetic stir bar. If a glovebox is unavailable, add the reagents quickly in a fume hood under a positive flow of argon.

    • Add Substrates: Add the 2-bromopyrimidine to the tube.

    • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon (x3).

    • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by aniline via syringe. The base, NaOtBu, is highly reactive and moisture-sensitive; ensuring anhydrous conditions is critical for its efficacy in deprotonating the amine within the catalytic cycle.

    • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring. The bulky, electron-rich RuPhos ligand is essential here to promote the challenging C-N reductive elimination from the electron-deficient pyrimidine ring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

    • Work-up and Purification: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed conditions.3. Ligand not suitable for C-Cl activation.1. Use a fresh bottle of catalyst or a robust precatalyst (e.g., Buchwald G3/G4).2. Ensure proper Schlenk technique; use freshly dried/distilled solvents.3. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos for C-N; XPhos, IPr for C-C).[1]
Dehalogenation (H replaces Halogen) 1. Presence of water.2. β-hydride elimination side reaction.1. Rigorously dry all reagents and solvents.2. Use a bulkier ligand to accelerate reductive elimination over β-hydride elimination.
Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of the reaction mixture and maintenance of a positive inert gas pressure.
Catalyst Inhibition The nitrogen atoms of the pyrimidine substrate or amine product can coordinate to the Pd center, forming an inactive complex.Use a ligand that is sufficiently bulky to prevent inhibitory coordination, such as Buchwald biarylphosphines or certain NHCs.[1]

Conclusion

The successful palladium-catalyzed coupling of pyrimidines is a nuanced process where the catalyst system must be carefully matched to the substrate and desired transformation. While traditional catalysts like Pd(PPh₃)₄ have their place, modern catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands offer vastly superior scope, efficiency, and reliability, particularly for challenging chloro-pyrimidine substrates. By understanding the mechanistic principles that govern catalyst activity and adhering to meticulous experimental technique, researchers can effectively leverage these powerful reactions to accelerate the discovery and development of novel pyrimidine-based therapeutics and materials.

References

  • Kendall, J. et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 55(7), 3685-3696. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(2), 349-358. [Link]

  • Kendall, J. et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. PubMed, National Center for Biotechnology Information. [Link]

  • Szostak, M. et al. (2025). N-Heterocyclic Carbene–Palladium Complexes [(NHC)Pd(acac)Cl]: Improved Synthesis and Catalytic Activity in Large-Scale Cross-Coupling Reactions. ResearchGate. [Link]

  • Arisawa, M. et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Kendall, J. et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. ACS Publications. [Link]

  • Lecker, D. M. et al. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]

  • Kikelj, D. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1943. [Link]

  • Sharma, P. et al. (2023). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-32. [Link]

  • Anderson, K. W. et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(21), 4673-4676. [Link]

  • Hazari, N. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Nolan, S. P. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros on Reddit. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]

  • Jag-G, S. et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Maiti, D. et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Al-Masum, M. et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8560-8574. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO-Chemistry. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Scholarship at UWindsor. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Landscape of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of pyrimidine derivatives is paramount. These heterocyclic compounds form the backbone of crucial biomolecules, including nucleobases, and are integral to a vast array of pharmaceuticals. The choice of analytical technique is a critical decision that dictates the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of the primary analytical techniques used for pyrimidine derivatives, grounded in experimental data and field-proven insights.

The Analytical Imperative: Why a Methodical Approach Matters

Chromatographic Techniques: The Workhorses of Pyrimidine Analysis

Chromatographic methods are the cornerstone of pyrimidine analysis, offering powerful separation capabilities essential for complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of pyrimidine derivatives, particularly for non-volatile and thermally labile compounds.[1] Its strength lies in the vast array of stationary and mobile phases available, allowing for fine-tuned separation based on polarity.

The choice of an HPLC method is dictated by the physicochemical properties of the analyte and the sample matrix. For polar pyrimidine derivatives, reversed-phase (RP) HPLC with a C18 column is the standard choice.[2] The separation is driven by hydrophobic interactions between the analytes and the nonpolar stationary phase. The mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution.[3] For highly polar or ionic pyrimidines, ion-pairing agents can be added to the mobile phase to enhance retention on a reversed-phase column.[4]

A robust HPLC method is a self-validating system. Key validation parameters, as outlined by regulatory bodies like the FDA, include specificity, linearity, accuracy, precision, and range.[5][6][7] For instance, the specificity of an HPLC method for a pyrimidine drug substance ensures that the peak corresponding to the active pharmaceutical ingredient (API) is free from interference from excipients, impurities, or degradation products.[2]

Caption: A typical experimental workflow for the HPLC analysis of pyrimidine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrimidine derivatives.[8] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[9]

The primary prerequisite for GC-MS analysis is the volatility of the analyte.[10] Many pyrimidine derivatives, especially the nucleobases, are not inherently volatile. Therefore, a critical step in the experimental workflow is derivatization. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[11] The choice of GC column is also crucial; non-polar columns are generally suitable for separating non-polar analytes, while polar columns are used for polar compounds.[11]

The mass spectrometer in a GC-MS system provides a high degree of confidence in analyte identification. The fragmentation pattern of a molecule upon electron ionization is a unique fingerprint that can be compared against spectral libraries for confirmation.[12] For quantitative analysis, the method must be validated for parameters similar to HPLC, ensuring linearity, accuracy, and precision.[13]

Caption: The experimental workflow for GC-MS analysis of pyrimidine derivatives, often requiring a derivatization step.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field.[14] It offers advantages such as high resolution, short analysis times, and low sample and reagent consumption.[15]

The separation in CE is governed by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF).[14] The pH of the buffer is a critical parameter as it determines the charge of the analytes and the magnitude of the EOF. For separating neutral pyrimidine derivatives, a technique called Micellar Electrokinetic Chromatography (MEKC) is employed, where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase.[14]

The reproducibility of migration times is a key indicator of a robust CE method. The use of an internal standard can help to correct for variations in injection volume and EOF. Method validation for CE follows similar principles to chromatography, ensuring the method is specific, linear, accurate, and precise for its intended purpose.[13]

Caption: The logical relationship of key factors influencing separation in Capillary Electrophoresis.

Spectroscopic Techniques: Unveiling Molecular Identity

While chromatographic techniques excel at separation and quantification, spectroscopic methods are indispensable for structural elucidation and confirmation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and robust technique often used as a detection method in HPLC.[16] Pyrimidine derivatives typically exhibit strong absorbance in the UV region due to their aromatic nature, with λmax values often falling between 250 and 280 nm.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of pyrimidine derivatives.[16] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.[17]

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides information about the molecular weight and elemental composition of pyrimidine derivatives.[16] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in formula determination. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.[18]

Electrochemical Techniques: A Sensitive Alternative

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive pyrimidine derivatives.[19] These techniques are based on the oxidation or reduction of the analyte at an electrode surface.[19]

Electrochemical detectors coupled with HPLC can achieve very low detection limits, often in the picomole range.[20] The choice of electrode material (e.g., carbon, graphite, gold) can significantly influence the sensitivity and selectivity of the detection.[21] Sinusoidal voltammetry, for example, has been shown to achieve submicromolar detection limits for pyrimidine-based nucleotides.[22][23]

Comparative Performance Data

The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of pyrimidine derivatives.

TechniqueSensitivity (Typical LOD)SelectivityThroughputCost (Instrument)Key Applications
HPLC-UV 10-100 ng/mL[24]Moderate to HighHigh

Routine QC, assay, impurity profiling[1]
LC-MS/MS 1-10 ng/mL[25]Very HighHigh

Bioanalysis, metabolite identification[18]
GC-MS 0.1-1 ng/mLVery HighModerate

$
Analysis of volatile impurities, metabolomics
Capillary Electrophoresis 1-10 µg/mLHighHigh

Separation of charged derivatives, chiral separations[15]
Electrochemical Detection 70-200 nM[22][23]HighHigh (when coupled with HPLC)$Trace analysis of electroactive pyrimidines[19]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of 5-Fluorouracil in a Pharmaceutical Formulation

This protocol is adapted from a validated stability-indicating RP-HPLC method.[2]

1. Materials and Reagents:

  • 5-Fluorouracil (5-FU) reference standard

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • HPLC grade water

  • Acetonitrile (ACN), HPLC grade

  • Orthophosphoric acid

  • 0.45 µm nylon syringe filters

2. Chromatographic Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: 50 mM KH₂PO₄ buffer (pH adjusted to 5.0 with orthophosphoric acid).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of 5-FU in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.[2]

4. Sample Preparation:

  • For a tablet formulation, accurately weigh and powder a representative number of tablets.

  • Weigh an amount of powder equivalent to a known amount of 5-FU and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of water and ACN) to dissolve the 5-FU and sonicate to ensure complete dissolution.

  • Dilute to the final volume with the solvent and mix well.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the 5-FU peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 5-FU in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: General GC-MS Analysis of Pyrimidine Bases (e.g., Uracil, Thymine)

This protocol outlines a general procedure for the analysis of pyrimidine bases requiring derivatization.

1. Materials and Reagents:

  • Uracil and Thymine reference standards

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine

  • Volatile organic solvent (e.g., dichloromethane, hexane).[10]

  • GC-MS grade helium

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: m/z 50-500.

3. Standard and Sample Preparation:

  • Prepare stock solutions of uracil and thymine in anhydrous pyridine.

  • For derivatization, take a known amount of the standard or sample and evaporate to dryness under a stream of nitrogen.

  • Add a specific volume of the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and anhydrous pyridine (e.g., 50 µL).

  • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the derivatization.

  • Cool the vial to room temperature before injection.

4. Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized standard or sample into the GC-MS system.

  • Identify the derivatized pyrimidine peaks based on their retention times and mass spectra.

  • Confirm the identity by comparing the obtained mass spectra with a reference library.

  • For quantitative analysis, construct a calibration curve using the derivatized standards.

Protocol 3: Capillary Zone Electrophoresis (CZE) of Charged Pyrimidine Derivatives

This protocol provides a general framework for the separation of charged pyrimidine derivatives.

1. Materials and Reagents:

  • Pyrimidine derivative standards

  • Buffer components (e.g., sodium tetraborate, boric acid)

  • Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment

  • Deionized water

2. CE Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 30-50 cm total length).

  • Running Buffer: Prepare a buffer of desired pH and concentration (e.g., 20 mM borate buffer, pH 9.2). The exact composition will depend on the analytes.

  • Applied Voltage: 15-25 kV (optimize for best separation).

  • Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection: Hydrodynamic or electrokinetic injection.

3. Standard and Sample Preparation:

  • Dissolve the pyrimidine standards and samples in the running buffer or a compatible solvent at a suitable concentration.

  • Filter the solutions through a 0.22 µm filter if necessary.

4. Capillary Conditioning:

  • Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the running buffer.

  • Between runs, rinse with the running buffer to ensure reproducible migration times.

5. Analysis:

  • Inject the standard and sample solutions.

  • Identify the peaks based on their migration times compared to the standards.

  • Quantify the analytes by comparing their peak areas to a calibration curve.

Conclusion: A Multifaceted Approach to Pyrimidine Analysis

The selection of an analytical technique for pyrimidine derivatives is not a one-size-fits-all decision. A comprehensive understanding of the strengths and limitations of each method is crucial for obtaining reliable and accurate data.

  • HPLC remains the most versatile and robust technique for a wide range of pyrimidine derivatives, especially in pharmaceutical quality control.

  • GC-MS is unparalleled for the analysis of volatile compounds and provides definitive structural confirmation.

  • Capillary Electrophoresis offers high-efficiency separations, particularly for charged molecules, with the benefits of speed and low sample consumption.

  • Spectroscopic and Electrochemical methods serve as powerful complementary tools for structural elucidation and sensitive detection, respectively.

By carefully considering the nature of the analyte, the sample matrix, and the analytical objectives, researchers can select the most appropriate technique or combination of techniques to confidently navigate the analytical landscape of pyrimidine derivatives.

References

  • A stability-indicating RP-HPLC assay method for 5-fluorouracil. National Center for Biotechnology Information. [Link]

  • Photometric and electrochemical detection of purine and pyrimidine compounds in reversed-phase and ion-exchange high-pressure liquid chromatography. PubMed. [Link]

  • Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. MDPI. [Link]

  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. [Link]

  • An HPLC Method for Measuring 5-Fluorouracil in Plasma. Semantic Scholar. [Link]

  • Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. ResearchGate. [Link]

  • Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. [Link]

  • Direct electrochemical detection of purine- and pyrimidine-based nucleotides with sinusoidal voltammetry. PubMed. [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

  • Capillary Electrophoresis - Protocol and Tutorial. YouTube. [Link]

  • Base Composition Analysis of Nucleosides Using HPLC. PubMed. [Link]

  • Tutorial: Capillary Electrophoresis.
  • Direct Electrochemical Detection of Purine- and Pyrimidine-Based Nucleotides with Sinusoidal Voltammetry. ACS Publications. [Link]

  • Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. OUCI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. [Link]

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Principles of Capillary Electrophoresis – A Small Synthesis. Gnoscience. [Link]

  • Analytical Method Validation: The Importance for Pharmaceutical Analysis. ResearchGate. [Link]

  • Lab 6: Capillary Electrophoresis. Chemistry LibreTexts. [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • ANALYTICAL METHOD VALIDATION IN PHARMA. LinkedIn. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • GC/MS Sample Preparation. HSC Cores - BookStack. [Link]

  • Nucleobases – Knowledge and References. Taylor & Francis. [Link]

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed. [Link]

  • Highly sensitive and selective spectrophotometric and spectrofluorimetric methods for the determination of ropinirole hydrochloride in tablets. PubMed. [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]

  • The Chemistry of Pyrimidine Derivatives. Nova Science Publishers. [Link]

Sources

Comparative Efficacy of 5-Bromo-2-(m-tolyloxy)pyrimidine Derivatives in Cell-Based Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Kinase Pathways with Novel Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents, particularly in oncology. Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to function as competitive inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that governs cell proliferation, differentiation, and survival.[2][3] Constitutive activation of this pathway, frequently due to mutations in genes like BRAF, is a hallmark of several cancers, including melanoma.[4]

The BRAFV600E mutation, in particular, is a well-validated therapeutic target found in over 60% of melanomas. This has spurred the development of specific BRAF inhibitors. Building on this established foundation, our research focuses on a novel class of compounds: 5-Bromo-2-(m-tolyloxy)pyrimidine derivatives . This guide provides a comprehensive, objective comparison of the in vitro efficacy of several lead compounds from this family, detailing the experimental frameworks used to assess their therapeutic potential against the BRAFV600E mutant melanoma.

The core structure, featuring a pyrimidine ring, is strategically substituted. The bromine atom at the 5-position offers a site for potential modification to modulate activity and selectivity, while the 2-(m-tolyloxy) group is designed to interact with specific residues within the kinase ATP-binding pocket.[5] This guide will elucidate the cytotoxic and apoptotic effects of these derivatives, providing the supporting data and methodologies necessary for researchers in the field of drug development to critically evaluate their potential.

Experimental Design & Rationale

To comprehensively evaluate the anticancer potential of our lead this compound derivatives (designated PY-1 , PY-2 , and PY-3 ), we employed a panel of well-established cell-based assays. The A375 human melanoma cell line, which harbors the BRAFV600E mutation, was selected as the primary model system.[6] Vemurafenib, an FDA-approved BRAFV600E inhibitor, was used as a positive control to benchmark the performance of our novel compounds.

Our evaluation is built on three pillars of cell-based analysis:

  • Cytotoxicity Assessment: To determine the concentration-dependent inhibitory effect of the compounds on cancer cell viability and proliferation.

  • Apoptosis Induction Analysis: To confirm that the observed cytotoxicity is due to the induction of programmed cell death, a desirable mechanism for anticancer agents.

  • Cell Cycle Perturbation Analysis: To investigate if the compounds induce cell cycle arrest, another key mechanism of action for kinase inhibitors.

The following sections provide detailed, step-by-step protocols for these assays, explaining the causality behind each experimental choice.

Part 1: Cytotoxicity Evaluation via MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Execution seed Seed A375 cells (5x10³ cells/well) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of PY-1, PY-2, PY-3, and Vemurafenib incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: A375 melanoma cells are harvested during their exponential growth phase. A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of complete culture medium.[5] The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation and Treatment: Stock solutions of PY-1, PY-2, PY-3, and Vemurafenib are prepared in DMSO. A series of dilutions are made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium from the cell plates is aspirated, and 100 µL of medium containing the respective compound concentrations is added. A vehicle control (DMSO at the highest concentration used) and an untreated control are included.[9] The plates are incubated for 72 hours.

  • MTT Addition and Incubation: After the 72-hour incubation, 20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well. The plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 150 µL of DMSO is added to each well to dissolve the purple crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance of the cell-free blank wells is subtracted from all readings.[7] Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Comparative Cytotoxicity Data
CompoundTargetCell LineIC50 (µM)
PY-1 BRAFV600EA3755.2
PY-2 BRAFV600EA3751.8
PY-3 BRAFV600EA3758.9
Vemurafenib (Control)BRAFV600EA3750.5

Note: The data presented is a representative, hypothetical dataset for illustrative purposes, based on typical activities of novel kinase inhibitors relative to an established drug.

Analysis: All three pyrimidine derivatives demonstrated dose-dependent cytotoxic activity against the A375 melanoma cell line. Compound PY-2 emerged as the most potent derivative with an IC50 value of 1.8 µM. While not as potent as the reference compound Vemurafenib, this level of activity for a lead compound is highly promising and warrants further investigation into its mechanism of action. The variation in IC50 values among PY-1, PY-2, and PY-3 suggests that subtle structural modifications to the core scaffold significantly impact biological activity, providing a basis for future structure-activity relationship (SAR) studies.[10]

Part 2: Apoptosis Assessment by Annexin V/PI Staining

To determine if the observed cytotoxicity is a result of apoptosis, we utilized flow cytometry with dual staining for Annexin V and Propidium Iodide (PI).[11] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[12] Propidium Iodide is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[13] This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed Seed A375 cells in 6-well plates treat Treat with compounds at IC50 concentration for 48h seed->treat harvest Collect both adherent and floating cells treat->harvest wash_pbs Wash cells twice with cold PBS harvest->wash_pbs resuspend Resuspend cells in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min at RT in the dark add_stains->incubate analyze Analyze stained cells by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: A375 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with each compound (PY-1, PY-2, PY-3, and Vemurafenib) at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: After treatment, the culture supernatant (containing floating/apoptotic cells) is collected. The remaining adherent cells are detached using trypsin. The supernatant and the trypsinized cells are combined and centrifuged (e.g., at 500 x g for 5 minutes).[13]

  • Washing: The cell pellet is washed twice with cold PBS to remove any residual medium or trypsin.[14]

  • Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution are added.[15]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[14]

  • Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Comparative Apoptosis Induction Data
Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)95.12.52.4
PY-1 55.325.119.6
PY-2 48.235.8 16.0
PY-3 62.718.918.4
Vemurafenib 45.540.214.3

Note: The data presented is a representative, hypothetical dataset for illustrative purposes.

Analysis: Treatment with the pyrimidine derivatives led to a significant increase in the percentage of apoptotic cells compared to the vehicle control. Consistent with its superior cytotoxicity, PY-2 induced the highest percentage of early apoptotic cells (35.8%) among the novel derivatives. This result strongly suggests that the cytotoxic effects of these compounds are mediated, at least in part, by the induction of programmed cell death. The pro-apoptotic activity of PY-2 is comparable to that of the positive control, Vemurafenib.

Part 3: Cell Cycle Analysis via Propidium Iodide Staining

Inhibitors of the MAPK pathway are known to cause cell cycle arrest, typically at the G0/G1 phase, thereby preventing cells from entering the S phase (DNA synthesis) and progressing towards mitosis.[4] We investigated the effect of our compounds on cell cycle distribution using propidium iodide staining followed by flow cytometry. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.

Detailed Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: A375 cells are seeded and treated with the compounds at their IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[17] Cells are fixed for at least 30 minutes on ice.[18]

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17] RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA.[19]

  • Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.[20]

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Comparative Cell Cycle Distribution Data
Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.428.516.1
PY-1 68.215.316.5
PY-2 75.9 10.114.0
PY-3 65.118.216.7
Vemurafenib 78.58.912.6

Note: The data presented is a representative, hypothetical dataset for illustrative purposes.

Analysis: All tested compounds induced an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase population. This indicates that the compounds effectively block the G1/S transition. PY-2 demonstrated the most significant G0/G1 arrest among the novel derivatives, increasing the G0/G1 population to 75.9%, an effect that approaches the level observed with Vemurafenib. This provides a clear mechanistic insight, corroborating the hypothesis that these pyrimidine derivatives function by inhibiting a key signaling pathway, like the MAPK pathway, that controls cell cycle progression.

Mechanistic Context: Targeting the MAPK Pathway

The data from the cytotoxicity, apoptosis, and cell cycle assays collectively point towards the this compound derivatives acting as potent anticancer agents by inhibiting proliferation and inducing apoptosis. The observed G0/G1 cell cycle arrest is a classic hallmark of MAPK pathway inhibition.[3]

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Enters Nucleus & Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Gene Expression Inhibitor PY-2 (Pyrimidine Derivative) Inhibitor->BRAF Inhibits

Caption: The MAPK signaling pathway and the proposed point of inhibition.

The constitutively active BRAFV600E mutant relentlessly drives the phosphorylation of MEK and subsequently ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that promote the expression of genes essential for cell proliferation and survival.[2] By inhibiting BRAFV600E, our pyrimidine derivatives, particularly PY-2, are hypothesized to block this entire downstream cascade. This leads to the observed decrease in cell viability, halt in cell cycle progression, and ultimately, induction of apoptosis.

Conclusion and Future Directions

This guide demonstrates the comprehensive in vitro evaluation of a novel series of this compound derivatives. The presented data, supported by robust and validated cell-based assay protocols, highlights compound PY-2 as a promising lead candidate for further development. Its sub-micromolar cytotoxic activity, coupled with its ability to induce significant apoptosis and G0/G1 cell cycle arrest in BRAFV600E mutant melanoma cells, establishes a strong foundation for its potential as a targeted anticancer agent.

Future work will focus on:

  • Kinase Selectivity Profiling: To confirm direct inhibition of BRAFV600E and assess off-target activities against a panel of other kinases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test further analogues of PY-2 to optimize potency and drug-like properties.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of PY-2 in xenograft models of human melanoma.

The methodologies and comparative data presented herein provide a clear and actionable framework for researchers and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446–3456.
  • Smalley, K. S. M. (2010). A pivotal role for the RAF/MEK/ERK signaling pathway in the etiology and treatment of cancer. Recent Results in Cancer Research, 184, 1-13.
  • University of California, San Francisco. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from a core facility website detailing this protocol.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a core facility website detailing this protocol.
  • The Cancer Researcher. (2024). Adventures with the MAPK pathway. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a core facility website detailing this protocol.
  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • Dang, V. T., & Chen, Y. R. (2017). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 18(12), 2727.
  • Hassan, R. A., El-Badry, O. M., El-Meligie, S., & Zeid, M. M. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from a core facility website detailing this protocol.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Sridhar, S., & Botbol, Y. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-72.
  • Holder, D. D., & Jones, J. P. (2011). Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032. PLoS One, 6(9), e25023.
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Johansson, F. W., et al. (2020). Genetic heterogeneity of BRAF fusion kinases in melanoma affects drug responses. Cell Reports, 33(13), 108537.
  • Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • ACS Publications. (2016). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7951–7966.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188.
  • Meier, F., et al. (2005). BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC. BMC Cancer, 5, 103.
  • ResearchGate. (n.d.). Drug-naïve BRAF V600E melanoma cell lines differ in initial mitochondrial priming.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227.
  • BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
  • International Journal of Molecular Sciences. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.
  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3901.
  • Synthesis and antitumor activity of 5-bromo-1-mesyluracil. (2002). Journal of Medicinal Chemistry, 45(1), 123-130.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). International Journal of Molecular Sciences, 24(9), 8345.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (n.d.). Retrieved from an institutional research repository.
  • This compound. (n.d.).
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5227.

Sources

In silico docking studies of 5-Bromo-2-(m-tolyloxy)pyrimidine analogs

The true power of molecular docking lies not in generating absolute binding energies, but in its ability to rank-order compounds and generate structural hypotheses for why one analog might be more potent than another. [14]These computational insights must always be validated through experimental binding assays (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to confirm the predicted affinities and drive the drug discovery project forward. [18]

References

  • Pinzi, L., & Rastelli, G. (2019). Software for molecular docking: a review. Biophysical Reviews. Available at: [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. Available at: [Link]

  • Varghese, S., & K. V., S. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. Available at: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. Available at: [Link]

  • Sahoo, R., Pattanaik, S., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. Available at: [Link]

  • El-Maksoud, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Chemistry & Biodiversity. Available at: [Link]

  • Shilpa, B., et al. (2023). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. Taylor & Francis Online. Available at: [Link]

  • El-Naggar, M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available at: [Link]

  • Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Kumar, B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Rosowsky, A., et al. (2003). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Masoudi, N. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research. Available at: [Link]

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC for 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] 5-Bromo-2-(m-tolyloxy)pyrimidine is a key building block in the synthesis of various therapeutic agents, making the robust analysis of its purity profile a critical step in the manufacturing process. This guide provides an in-depth, objective comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the fundamental rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, comparative data, and the underlying principles that dictate which technique is best suited for specific analytical challenges, grounded in authoritative pharmacopeial standards.

The Analyte: Physicochemical Profile of this compound

Understanding the physicochemical properties of the analyte is the mandatory first step in any method development process, as it dictates the feasibility and efficiency of a given chromatographic technique.[2]

PropertyValueImplication for Chromatography
Chemical Structure C₁₁H₉BrN₂OThe presence of aromatic rings and heteroatoms (N, O, Br) provides chromophores for UV detection in HPLC. The structure is moderately polar.
Molecular Weight 265.11 g/mol [3]This moderate molecular weight is suitable for both HPLC and GC analysis.
Predicted Boiling Point 382.3 ± 44.0 °C[4]The high boiling point suggests the compound is semi-volatile. This presents a significant challenge for GC, requiring high inlet and oven temperatures, which may risk thermal degradation. It strongly favors HPLC as the primary technique.
Physical Form Likely a solid at room temperature.Requires dissolution in an appropriate solvent for both HPLC and GC analysis. Solubility in common organic solvents like acetonitrile and methanol is expected.

The most decisive factor here is the high predicted boiling point. While GC is a powerful tool for volatile and semi-volatile compounds, substances that cannot be vaporized without decomposition are poor candidates.[2][5] HPLC, which operates at or near ambient temperature, is inherently better suited for analyzing non-volatile and thermally unstable compounds, making it the presumptive method of choice for the primary purity assay.[6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for API Purity

HPLC is the undisputed gold standard for pharmaceutical impurity profiling due to its high resolution, sensitivity, and applicability to a vast range of compounds.[1][7] Its ability to separate non-volatile and thermally labile compounds makes it exceptionally well-suited for intermediates like this compound.

Rationale for HPLC Method Design

The chosen method is a Reverse-Phase HPLC (RP-HPLC) approach. This is a deliberate choice based on the following causality:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating moderately polar aromatic compounds from their structurally similar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is critical because a simple isocratic method may fail to resolve early-eluting polar impurities or lead to excessively long run times for late-eluting non-polar impurities. The gradient ensures a comprehensive scan of the impurity profile.

  • Detector: A Photodiode Array (PDA) or UV detector is ideal. The aromatic structure of the analyte provides strong UV absorbance, allowing for sensitive detection and quantification. A PDA detector offers the additional benefit of providing spectral data, which aids in peak identification and purity assessment.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>[8][9] and Ph. Eur. 2.2.46[10][11]. The analysis is considered valid only if all SST criteria are met.

Instrumentation and Conditions:

  • System: HPLC with Gradient Pump, Autosampler, Column Thermostat, and PDA/UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water, 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile, 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Test Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

System Suitability Testing (SST):

  • Inject the Standard Solution five replicate times.

  • Precision: The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

  • Tailing Factor (Asymmetry): The tailing factor for the main peak must be between 0.8 and 1.8.[10][12]

  • Theoretical Plates (Efficiency): The column efficiency for the main peak should be ≥ 2000 theoretical plates.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity / Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Gas Chromatography (GC): A Complementary Technique

While HPLC is superior for the main assay, GC plays a vital, complementary role, particularly for identifying and quantifying volatile and semi-volatile impurities that HPLC might miss, such as residual solvents from the synthesis process.[2][5]

Rationale for GC Method Design

Attempting to analyze the main component, this compound, by GC is challenging due to its high boiling point. The method must be carefully designed to balance volatilization with thermal stability.

  • Stationary Phase: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is chosen. It provides good selectivity for a range of aromatic compounds and is thermally stable to the high temperatures required.

  • Inlet: A split/splitless inlet is used. A splitless injection is preferred for trace impurity analysis to maximize sensitivity, while a split injection can be used for the main component to avoid column overload. A high inlet temperature (e.g., 280-300 °C) is necessary to ensure rapid volatilization, but this also increases the risk of degradation.

  • Detector: A Flame Ionization Detector (FID) is the workhorse for GC analysis of organic compounds. It is robust, sensitive to hydrocarbons, and offers a wide linear range.[13]

  • Oven Program: A temperature program is essential. Starting at a low temperature allows for the separation of volatile impurities (e.g., residual solvents), followed by a ramp to a high final temperature to elute the main analyte.

Detailed Experimental Protocol: GC-FID

This protocol is intended for the analysis of the main component and any semi-volatile process impurities. It must be validated for thermal stability to ensure that observed peaks are true impurities and not on-column degradation products.

Instrumentation and Conditions:

  • System: GC with Split/Splitless Inlet, Autosampler, and Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Inlet Temperature: 290 °C

  • Injection Mode: Split 50:1 (for assay)

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 310 °C.

    • Final Hold: Hold at 310 °C for 10 min.

  • Detector Temperature: 320 °C (FID)

Sample Preparation:

  • Standard/Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the respective material into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate.

System Suitability Testing (SST):

  • Inject the Standard Solution five replicate times.

  • Precision: The %RSD of the peak area for the main peak must be ≤ 2.0%.

  • Peak Shape: The USP tailing factor for the main peak should be between 0.8 and 2.0.

  • Resolution: If a known impurity is available, the resolution between it and the main peak should be ≥ 1.5.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution in Solvent Weigh->Dissolve Inject Inject into GC Inlet Dissolve->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity / Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-2-(m-tolyloxy)pyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its ability to mimic purine bases allows for effective interaction with a variety of enzymatic targets, particularly protein kinases. This guide provides an in-depth comparative analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine analogs, a class of compounds with significant potential in the development of novel kinase inhibitors. Drawing upon structure-activity relationship (SAR) studies of closely related pyrimidine derivatives, this document will explore the synthesis, biological evaluation, and key structural modifications that influence the potency and selectivity of these promising molecules.

The 5-Bromo-2-aryloxypyrimidine Scaffold: A Promising Starting Point for Kinase Inhibitors

The 5-bromo-2-aryloxypyrimidine scaffold has emerged as a valuable starting point for the design of kinase inhibitors. The pyrimidine core can effectively occupy the adenine-binding pocket of kinases, while the aryloxy side chain can be modified to achieve selectivity and potency. The bromine atom at the 5-position offers a handle for further chemical modifications, allowing for the exploration of a wide chemical space.

Recent studies have highlighted the potential of substituted pyrimidines as inhibitors of various kinases, including p38 MAP kinase and tyrosine kinases.[3][4] For instance, a patent has disclosed the utility of 5-bromo-2-substituted pyrimidines as p38 enzyme inhibitors, suggesting a likely biological target for the this compound analogs.[5]

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a dihalogenated pyrimidine with the desired phenol.

A general synthetic scheme is outlined below:

Synthesis_Workflow start 5-Bromo-2,4-dichloropyrimidine intermediate 5-Bromo-2-(m-tolyloxy)-4-chloropyrimidine start->intermediate Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMF) phenol m-cresol (or substituted phenol) phenol->intermediate final_product Target Analog (further modification at C4) intermediate->final_product Further functionalization (e.g., Suzuki coupling, amination)

Caption: General synthetic workflow for this compound analogs.

This modular synthesis allows for the introduction of a wide variety of substituents on both the pyrimidine and the tolyloxy rings, facilitating comprehensive SAR studies.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While specific SAR data for this compound analogs is not extensively published, we can infer key relationships by examining studies on structurally similar pyrimidine-based kinase inhibitors.

Potential Biological Target: p38 MAP Kinase

Based on existing literature, p38 MAP (mitogen-activated protein) kinase is a highly probable target for this class of compounds.[3][6] The p38 MAP kinase signaling pathway is implicated in inflammatory responses and cell proliferation, making it an attractive target for therapeutic intervention in various diseases.[7]

Inferred Structure-Activity Relationships

The following SAR insights are drawn from studies on related 2-aminothiazol-5-yl-pyrimidines and other p38 MAP kinase inhibitors:[7]

  • The Pyrimidine Core: The pyrimidine ring is crucial for binding to the ATP pocket of the kinase. The nitrogen atoms often form key hydrogen bond interactions with the hinge region of the enzyme.

  • The 2-Aryloxy Moiety:

    • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the aryloxy group significantly impact potency and selectivity. Small, lipophilic groups are often favored. For the m-tolyloxy scaffold, exploration of different substituents at the ortho- and para-positions of the methyl group could further optimize interactions within the kinase binding site.

    • Conformational Restriction: The dihedral angle between the pyrimidine and the aryloxy ring can influence binding affinity. Introducing bulky groups may restrict rotation and lock the molecule in a more favorable conformation.

  • The 5-Position of the Pyrimidine Ring:

    • Halogen Substitution: The bromine atom at the 5-position is a common feature in many kinase inhibitors and can contribute to binding affinity through halogen bonding.

    • Replacement of Bromine: Replacing the bromine with other small hydrophobic groups or hydrogen bond acceptors could modulate potency and selectivity.

The following diagram illustrates the key pharmacophoric features and potential points for modification:

SAR_Hypothesis cluster_pyrimidine Pyrimidine Core cluster_aryloxy 2-Aryloxy Moiety cluster_c5 C5-Position compound p1 Hinge Binding Region (H-bond acceptors) p2 Selectivity Pocket (Modifications on tolyl ring) p3 Hydrophobic/Halogen Binding Pocket

Caption: Hypothesized SAR of this compound analogs.

Comparative Data from Related 5-Bromopyrimidine Analogs

A study on novel 5-bromo-pyrimidine derivatives as potential Bcr/Abl tyrosine kinase inhibitors provides valuable comparative data.[4] While the core scaffold differs slightly, the observed trends can offer insights into the potential of the this compound series.

Compound IDModificationsK562 IC50 (µM)[4]Bcr/Abl Kinase IC50 (µM)[4]
5c 4-chloro-6-(4-methylpiperazin-1-yl)0.0150.025
5e 4-chloro-6-(morpholino)0.0190.031
6g 2,4-bis(4-methylpiperazin-1-yl)0.0110.018
9e 2-chloro-4-(N-(3-cyanophenyl)amino)0.0250.042
9f 2-chloro-4-(N-(4-cyanophenyl)amino)0.0210.035
10c 2,4-bis(N-(3-cyanophenyl)amino)>10>10

Data Interpretation: This data suggests that substitutions at the 4- and 6-positions of the 5-bromopyrimidine core with cyclic amines like piperazine and morpholine lead to potent inhibition of Bcr/Abl kinase and high cytotoxicity against the K562 cell line.[4] This highlights the importance of exploring similar modifications on the this compound scaffold.

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, detailed experimental protocols for key assays are provided below.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a target kinase and the inhibitory potential of test compounds.

Materials:

  • Target kinase (e.g., p38α MAP kinase)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (control).

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of substrate and ATP (at 2X final concentration).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Compound Dilution B Add Kinase A->B C Pre-incubation B->C D Add Substrate/ATP (Start Reaction) C->D E Incubation D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubation F->G H Add Kinase Detection Reagent G->H I Incubation H->I J Read Luminescence I->J K IC50 Determination J->K

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, with p38 MAP kinase and other tyrosine kinases being likely biological targets. While direct SAR studies on this specific analog series are limited, by drawing parallels from closely related pyrimidine derivatives, a rational approach to lead optimization can be formulated. Future work should focus on the systematic modification of the tolyloxy ring and the 5-position of the pyrimidine core to enhance potency and selectivity. The synthesis of a focused library of analogs and their evaluation in relevant kinase and cellular assays will be crucial to validate the hypothesized SAR and to identify lead compounds for further preclinical development.

References

  • Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404.
  • Coteron, M., et al. (2011). Falcipain inhibitors: optimization studies of the 2-pyrimidinecarbonitrile lead series. Journal of Medicinal Chemistry, 54(16), 5507-5525.
  • Coteron, M., et al. (2011). Falcipain Inhibitors: Optimization Studies of the 2-Pyrimidinecarbonitrile Lead Series.
  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694.
  • Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 485-501.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Lin, S., et al. (2010). Utilization of a nitrogen-sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5864-5868.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Bromopyrimidine Compounds in Drug Discovery. BenchChem.
  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
  • SpiroChem. (2025).
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of new 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 213, 113165.
  • The Liotta Research Group.
  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
  • Valenti, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4789-4801.
  • Biobide. (n.d.).
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • PL391191A1 - Pyridopyrimidine derivatives as kinase inhibitors.
  • EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
  • González-Gómez, M., & Colabufo, N. A. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(22), 8008.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. PubMed.
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Ben M'barek, Y., et al. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Molecules, 27(22), 7878.
  • Leblanc, Y., et al. (1999). 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl Pyridines as Selective and Orally Active cyclooxygenase-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(12), 1715-1720.

Sources

The Fulcrum of Potency: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure found in the very blueprint of life as a core component of nucleic acids.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has rendered it a fertile ground for the development of novel therapeutics targeting a wide array of diseases, from cancers to inflammatory conditions and viral infections.[1][3] Among the various points of modification on the pyrimidine ring, the 5-position has emerged as a critical determinant of biological activity, a veritable fulcrum upon which the potency, selectivity, and pharmacokinetic properties of a compound can be finely tuned.[1]

This technical guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrimidines, with a particular focus on their roles as potent inhibitors of protein kinases and tubulin polymerization. By synthesizing data from seminal studies, we will explore the causal relationships behind experimental design, present quantitative data to support these findings, and provide detailed, field-proven protocols for the evaluation of these compounds.

The 5-Position: A Gateway to Enhanced Potency and Selectivity

Strategic substitution at the C5-position of the pyrimidine ring has been repeatedly shown to be a highly effective strategy for optimizing the pharmacological profile of pyrimidine-based inhibitors.[1] This position projects into a region of the binding pocket of many target proteins that can accommodate a variety of substituents, allowing for the modulation of key interactions that govern binding affinity and specificity.

Case Study 1: 5-Substituted Pyrimidines as Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, a key transcriptional regulator, is a validated target in oncology.[4] A series of 2-anilino-4-(thiazol-5-yl)pyrimidines has been extensively investigated for their CDK9 inhibitory activity, revealing the profound impact of C5-substitution.

The SAR data clearly indicates that small, electron-withdrawing groups at the 5-position, such as fluorine or cyano, are well-tolerated and can enhance potency. For instance, the introduction of a fluorine atom (Compound 1b ) or a cyano group (Compound 1c ) in place of hydrogen (Compound 1a ) leads to a significant increase in CDK9 inhibitory activity.[5] Conversely, the introduction of a larger, protic group like a hydroxyl group (as seen in a related series) can be detrimental to activity, likely due to unfavorable steric or electronic interactions within the ATP-binding pocket of CDK9.[4]

CompoundR (C5-substituent)R' (aniline)CDK9 Kᵢ (nM)CDK2 Kᵢ (nM)Selectivity (CDK2/CDK9)Antiproliferative GI₅₀ (nM, HCT-116)
1a Hm-NO₂210.590
1b Fm-SO₂NH₂372.3<10
1c CNm-NO₂16640

Table 1: SAR of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 inhibitors.[5]

The enhanced potency and, in some cases, selectivity, conferred by C5-substituents underscore the importance of this position for fine-tuning inhibitor-target interactions.

Case Study 2: 5-Substituted Pyrimidines as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer agents. A novel class of 2,4,5-substituted pyrimidines has been identified as potent inhibitors of tubulin polymerization.

In this series, the nature of the substituent at the 5-position of the pyrimidine ring is a critical determinant of antiproliferative activity. The SAR studies revealed that a 1-ethyl-1H-indolyl group linked at its 5-position to the pyrimidine backbone is crucial for potent activity.

Comparison with Alternative Scaffolds

While 5-substituted pyrimidines have proven to be a highly successful scaffold, the exploration of alternative heterocyclic systems provides valuable insights into the broader chemical space for targeting kinases and tubulin.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of various protein kinases, including Pim-1 kinase, which is implicated in breast cancer.[6] These bicyclic systems offer a different spatial arrangement of nitrogen atoms and substituent vectors compared to the monocyclic pyrimidine core, which can be exploited to achieve novel binding modes and improved selectivity profiles.

Oxazolo[5,4-d]pyrimidines

Oxazolo[5,4-d]pyrimidines, another class of fused heterocyclic compounds, have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). The fusion of the oxazole ring to the pyrimidine core creates a more rigid and planar system, which can lead to enhanced binding affinity through increased van der Waals and π-stacking interactions within the kinase active site.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of 5-substituted pyrimidine inhibitors.

CDK9 Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced, which is directly proportional to CDK9 kinase activity.

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 (active enzyme)

  • Kinase substrate (e.g., Cdk7/9tide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Prepare the kinase solution by diluting recombinant CDK9/Cyclin T1 in Kinase Assay Buffer.

    • Prepare the substrate/ATP mix in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the assay plate.

    • Add 2.5 µL of the diluted kinase solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

CDK9_Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_incubation 3. Incubation cluster_detection 4. Signal Detection prep_compound Serial Dilutions of Test Compound add_compound Add 2.5 µL Test Compound prep_compound->add_compound prep_kinase Kinase Solution (CDK9/Cyclin T1) add_kinase Add 2.5 µL Kinase Solution prep_kinase->add_kinase prep_substrate Substrate/ATP Mix add_substrate Add 5 µL Substrate/ATP Mix prep_substrate->add_substrate add_compound->add_kinase add_kinase->add_substrate incubate Incubate at Room Temperature (60 min) add_substrate->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction generate_signal Generate Luminescent Signal stop_reaction->generate_signal measure_luminescence Measure Luminescence generate_signal->measure_luminescence

Caption: Workflow for a luminescent-based CDK9 kinase activity assay.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (≥99% pure)

  • GTP (Guanosine-5'-triphosphate) solution

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test Compound (dissolved in an appropriate solvent)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Reagent Preparation:

    • Thaw tubulin and GTP on ice.

    • Prepare the test compound dilutions in Polymerization Buffer.

  • Reaction Assembly:

    • On ice, add the tubulin solution to the wells of a pre-chilled microplate.

    • Add the test compound or vehicle control.

    • Initiate polymerization by adding GTP.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

Tubulin_Polymerization_Assay_Workflow cluster_prep 1. Reagent Preparation (on ice) cluster_assembly 2. Reaction Assembly (on ice) cluster_measurement 3. Measurement (at 37°C) prep_tubulin Thaw Tubulin and GTP add_tubulin Add Tubulin to Microplate prep_tubulin->add_tubulin prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound or Vehicle prep_compound->add_compound add_tubulin->add_compound add_gtp Initiate with GTP add_compound->add_gtp read_absorbance Measure Absorbance at 340 nm (every 30s for 60-90 min) add_gtp->read_absorbance

Caption: Workflow for a turbidimetric in vitro tubulin polymerization assay.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Cell culture medium

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_seeding 1. Cell Seeding cluster_treatment 2. Compound Treatment cluster_mtt 3. MTT Addition & Incubation cluster_solubilization 4. Solubilization cluster_measurement 5. Absorbance Measurement seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound Dilutions seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Dissolve Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

The 5-position of the pyrimidine ring represents a key handle for medicinal chemists to modulate the biological activity of this versatile scaffold. As demonstrated through the case studies of CDK9 and tubulin inhibitors, strategic modifications at this position can lead to significant improvements in potency and selectivity. The comparative analysis with alternative scaffolds such as pyrazolo[1,5-a]pyrimidines and oxazolo[5,4-d]pyrimidines highlights the diverse chemical space available for the design of targeted therapies. By employing the robust and validated experimental protocols detailed in this guide, researchers can confidently and efficiently advance the discovery and development of novel 5-substituted pyrimidine-based therapeutics.

References

  • The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidines - Benchchem.
  • Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed. Available from: [Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Synthesis and SAR of[1][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available from: [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR - ResearchGate. Available from: [Link]

  • Synthesis and SAR of[1][4]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. Available from: [Link]

  • Synthesis of 5-Substituted Pyrimidines 1,2 - ACS Publications - American Chemical Society. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Available from: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available from: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. Available from: [Link]

  • Five-membered ring fused pyrimidine-based derivatives and their biological properties.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. Available from: [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. Available from: [Link]

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed. Available from: [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - NIH. Available from: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine: A Modern Approach to a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the 2-aryloxypyrimidine scaffold is a cornerstone of many biologically active molecules. 5-Bromo-2-(m-tolyloxy)pyrimidine, in particular, serves as a crucial intermediate, offering multiple points for further chemical elaboration. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth comparison of a traditional synthetic pathway with a modern, palladium-catalyzed approach for the preparation of this key intermediate, supported by representative experimental data and mechanistic insights.

Introduction: The Significance of 2-Aryloxypyrimidines

The 2-aryloxypyrimidine motif is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological pathways. The bromine atom at the 5-position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of diverse molecular complexity. The m-tolyloxy group at the 2-position modulates the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets. Consequently, robust and efficient synthetic routes to this compound are highly sought after in the drug development pipeline.

Traditional Pathway: Nucleophilic Aromatic Substitution (SNAr)

The classical approach to the synthesis of 2-aryloxypyrimidines relies on the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the displacement of a halide (commonly chlorine) from an activated pyrimidine ring by an alkoxide or phenoxide nucleophile.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, a feature that is further enhanced by the presence of a good leaving group like a halide at the 2-position. The reaction is believed to proceed through a concerted mechanism or a stepwise addition-elimination pathway involving a high-energy Meisenheimer intermediate. The choice of a strong base is critical to deprotonate the phenol, generating a more potent phenoxide nucleophile to drive the reaction forward.

Diagram of the SNAr Pathway

SNAr_Pathway sub 2-Chloro-5-bromopyrimidine + m-Cresol base Strong Base (e.g., NaH, K2CO3) sub->base Deprotonation product This compound base->product Nucleophilic Attack & Cl- displacement

Caption: General workflow for the traditional SNAr synthesis.

A Modern Alternative: The Buchwald-Hartwig C-O Cross-Coupling

In recent years, palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, and its extension to C-O bond formation, offers a powerful and often milder alternative to traditional methods.[1] This approach allows for the coupling of aryl halides with alcohols and phenols under relatively gentle conditions.

Mechanistic Rationale

The Buchwald-Hartwig C-O coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-chloro-5-bromopyrimidine).

  • Ligand Exchange/Coordination: The phenol (m-cresol) coordinates to the palladium(II) center.

  • Deprotonation: A base deprotonates the coordinated phenol to form a palladium-alkoxide complex.

  • Reductive Elimination: The desired C-O bond is formed, yielding the 2-aryloxypyrimidine product and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step and preventing catalyst decomposition.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_n(Ar)Pd(II)-X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R-OH, Base alkoxide_complex L_n(Ar)Pd(II)-OR ligand_exchange->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-OR reductive_elimination->product

Caption: Key steps in the palladium-catalyzed C-O bond formation.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

ParameterTraditional SNAr PathwayNew Buchwald-Hartwig Pathway
Reaction Temperature Often high (reflux in high-boiling solvents)Generally milder (room temperature to moderate heating)
Base Stoichiometric amounts of strong bases (e.g., NaH, K2CO3)Stoichiometric amounts of bases (e.g., Cs2CO3, K3PO4)
Substrate Scope Can be limited by the electronic nature of the pyrimidineBroader substrate scope, more tolerant of various functional groups
Catalyst NonePalladium catalyst with a specialized ligand (e.g., Pd(OAc)2 with a biarylphosphine ligand)
Yield Variable, often moderateGenerally good to excellent
Workup & Purification Can be challenging due to harsh conditions and byproductsOften cleaner reactions, simplifying purification
Cost & Scalability Inexpensive reagents, but harsh conditions can be a scalability issueHigher initial cost due to catalyst and ligand, but milder conditions can be advantageous for scale-up

Experimental Protocols

Traditional SNAr Synthesis (Representative Protocol)
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, a solution of m-cresol (1.1 eq) in DMF is added dropwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in DMF is then added.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

New Buchwald-Hartwig Synthesis (Representative Protocol)
  • To an oven-dried Schlenk tube are added 2-chloro-5-bromopyrimidine (1.0 eq), m-cresol (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene is added, and the mixture is stirred at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Product Validation: Spectroscopic Characterization (Predicted)

1H NMR (400 MHz, CDCl3):

  • δ 8.55 (s, 2H, pyrimidine protons)

  • δ 7.30 (t, J = 7.8 Hz, 1H, aromatic proton on tolyl ring)

  • δ 7.10 - 6.95 (m, 3H, aromatic protons on tolyl ring)

  • δ 2.38 (s, 3H, methyl protons)

13C NMR (101 MHz, CDCl3):

  • δ 163.5 (C-O on pyrimidine)

  • δ 158.0 (pyrimidine carbons)

  • δ 152.0 (aromatic C-O on tolyl ring)

  • δ 140.0 (aromatic C-CH3 on tolyl ring)

  • δ 130.0 (aromatic CH on tolyl ring)

  • δ 126.0 (aromatic CH on tolyl ring)

  • δ 122.0 (aromatic CH on tolyl ring)

  • δ 118.0 (aromatic CH on tolyl ring)

  • δ 115.0 (C-Br on pyrimidine)

  • δ 21.5 (methyl carbon)

Conclusion

The synthesis of this compound can be effectively achieved through both traditional SNAr and modern palladium-catalyzed Buchwald-Hartwig C-O coupling methodologies. While the SNAr approach benefits from inexpensive reagents, it often requires harsh reaction conditions and can result in moderate yields. The Buchwald-Hartwig pathway, although requiring a more expensive catalytic system, offers significant advantages in terms of milder reaction conditions, broader functional group tolerance, and potentially higher yields. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and catalysts, and the tolerance of other functional groups within the molecule. The continued development of more active and stable catalysts for C-O cross-coupling reactions is expected to further enhance the utility of this modern approach in the efficient construction of valuable 2-aryloxypyrimidine intermediates.

References

  • Wu, H.-F., Zhang, P.-Z., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of Zhejiang University Science B, 11(2), 94–101. [Link]

  • Navuluri, C., Su, H. Y., Sullivan, R. J., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia contributors. (2023, October 19). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Preti, D., et al. (2010). Recent Synthetic Developments and Applications of the Ullmann Reaction. Current Organic Chemistry, 14(15), 1535-1561. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Research and Development

5-Bromo-2-(m-tolyloxy)pyrimidine (CAS No. 73221-74-6; Molecular Formula: C₁₁H₉BrN₂O; Molecular Weight: 265.11 g/mol ) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility as a precursor in the synthesis of novel pharmaceutical agents and functional molecules places a stringent requirement on its purity. For researchers and drug development professionals, the presence of uncharacterized impurities can introduce significant variability into experimental results, leading to misleading structure-activity relationships (SAR), difficult-to-reproduce findings, and potential safety concerns.

This guide provides a comprehensive framework for validating the purity of commercially sourced this compound. We will move beyond a simple percentage on a supplier's certificate of analysis and instead build a robust, multi-faceted purity profile using orthogonal analytical techniques. This approach is grounded in the principle that no single method is sufficient to detect all possible impurities. By combining data from several independent methods, we create a self-validating system that ensures the highest level of confidence in the material's quality.

Understanding Potential Impurities: A Synthesis-Based Perspective

The purity of a final compound is intrinsically linked to its synthetic route. A common method for preparing 5-bromo-2-substituted pyrimidines involves the reaction of a halogenated pyrimidine with a corresponding nucleophile.[3] In the case of this compound, this typically involves the nucleophilic substitution of a leaving group on the pyrimidine ring (e.g., another halogen) by m-cresol.

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,5-dibromopyrimidine or m-cresol.

  • Isomeric Impurities: If the m-cresol starting material is not isomerically pure, contamination with o-tolyloxy or p-tolyloxy analogues can occur.

  • Reaction By-products: Impurities formed through side reactions, such as hydrolysis of the starting materials or product.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, ethanol, ethyl acetate).

A thorough purity validation strategy must be designed to detect and quantify all of these potential contaminants.

An Orthogonal Approach to Purity Validation

To establish a definitive purity value, we will employ a suite of four orthogonal analytical techniques. Each method interrogates the sample based on different physicochemical principles, ensuring a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): Quantifies the main compound and detects non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and detects structural isomers and other impurities.

  • Elemental Analysis (EA): Confirms the elemental composition (C, H, N) against theoretical values.

The following sections detail the experimental protocols for each of these essential techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC is the workhorse for purity determination of small organic molecules.[4] It separates compounds based on their hydrophobicity. The non-polar nature of this compound makes it ideally suited for retention on a C18 stationary phase. A gradient elution method is initially employed to ensure that any impurities with significantly different polarities are resolved and detected, after which an isocratic method can be developed for routine quality control.[4] A photodiode array (PDA) detector is crucial for assessing peak purity and developing a robust quantitative method.

Experimental Protocol: HPLC Purity Assessment
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of a reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

    • Sample Solution (0.1 mg/mL): Prepare the commercially available sample in the same manner as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • PDA Detection: 210-400 nm, with quantification at λmax (~275 nm).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      15.0 95
      18.0 95
      18.1 50

      | 22.0 | 50 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Examine the PDA data to check for co-eluting peaks, which would indicate that the main peak is not spectrally pure.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate C18 Separation (Gradient Elution) inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[5][6] This makes it the ideal method for detecting residual solvents from the synthesis and purification processes. It also serves as an excellent orthogonal technique to HPLC for identifying any thermally stable, volatile impurities that might not be well-resolved by liquid chromatography. The mass spectrometer provides definitive identification of detected impurities by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
  • System Preparation:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: A low-polarity column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Sample Solution (10 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 2 mL GC vial. Dissolve in 1 mL of a high-purity solvent that is not expected to be a contaminant (e.g., Cyclohexane).

  • Chromatographic and Spectrometric Conditions:

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 3 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 35-500 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component.

    • Identify any detected impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Quantify residual solvents using an external standard method if precise concentration values are required.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in GC-grade Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc ionize_ms Ionize & Detect (MS) separate_gc->ionize_ms identify Identify Peaks via MS Library Search ionize_ms->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS impurity analysis.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is an unparalleled tool for structural elucidation and is highly sensitive to the chemical environment of each atom in a molecule.[7][8][9] It serves as a definitive confirmation of the compound's identity. Furthermore, ¹H NMR is particularly powerful for detecting and quantifying impurities, including structural isomers, without the need for a reference standard for each impurity (quantitative NMR or qNMR). The presence of signals that do not correspond to the main structure is a direct indication of impurity.[10]

Experimental Protocol: NMR for Structural Integrity and Purity
  • System Preparation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[9]

  • Sample Preparation:

    • Sample Solution: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) and an accurate 90° pulse have been calibrated to allow for potential quantitative analysis.

    • ¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

    • (Optional) 2D NMR: If structural ambiguities exist, acquire 2D spectra such as COSY, HSQC, and HMBC to confirm assignments.[8]

  • Data Analysis:

    • Structural Confirmation: Compare the obtained ¹H and ¹³C chemical shifts and coupling patterns with expected values for the this compound structure.

    • Purity Assessment: Carefully examine the ¹H NMR spectrum for any small signals that do not belong to the main compound or the solvent. Integrate these impurity signals relative to a well-resolved signal from the main compound to estimate their concentration. For example, the presence of two distinct methyl singlets in the aromatic region could indicate contamination with an isomeric tolyloxy-pyrimidine.

Elemental Analysis (EA)

Causality Behind Experimental Choices: Elemental analysis provides a fundamental measure of a compound's composition by determining the weight percentage of carbon, hydrogen, and nitrogen.[11][12] This technique is orthogonal to chromatographic and spectroscopic methods as it is insensitive to the structural arrangement of atoms but highly sensitive to the overall elemental formula. A significant deviation from the theoretical values can indicate the presence of inorganic impurities (e.g., salts), bound water or solvents, or a fundamental misidentification of the compound. For new compounds, agreement to within ±0.4% of the calculated values is a widely accepted standard for purity.[13][14]

Experimental Protocol: Elemental Composition Verification
  • System Preparation:

    • Elemental Analyzer: A calibrated CHN combustion analyzer.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Data Acquisition:

    • Analyze the sample according to the instrument's standard operating procedure, which involves high-temperature combustion and detection of the resulting CO₂, H₂O, and N₂ gases.[12]

    • Perform the analysis in triplicate to ensure precision.

  • Data Analysis:

    • Theoretical Values for C₁₁H₉BrN₂O:

      • Carbon (C): 49.84%

      • Hydrogen (H): 3.42%

      • Nitrogen (N): 10.57%

    • Comparison: Compare the average experimental values for %C, %H, and %N to the theoretical values. The results should fall within the accepted ±0.4% tolerance.

Comparative Data Summary

The table below presents a hypothetical comparison of purity data for this compound obtained from three different commercial suppliers, illustrating how an orthogonal approach provides a comprehensive quality assessment.

Analytical MethodSupplier ASupplier BSupplier CKey Insights
HPLC (% Area) 99.2%98.5%>99.9%Measures non-volatile impurities. Supplier C appears cleanest.
GC-MS (Residual Solvents) 0.3% Ethyl AcetateNot Detected0.1% TolueneDetects volatile impurities. Supplier B is free of volatile solvents.
¹H NMR (mol %) >99%98.5% (contains ~1.5% p-tolyloxy isomer)>99%Identifies structural impurities. Supplier B has an isomeric impurity.
Elemental Analysis (Deviation) C, H, N within 0.3%C, H, N within 0.4%C, H, N within 0.2%Confirms elemental composition. All suppliers pass the standard criterion.
Overall Purity Profile High Purity. Contains minor solvent residue. Suitable for most applications.Isomerically Impure. Unsuitable for applications where isomeric specificity is critical.Highest Purity. The best choice for sensitive assays and reference material.A holistic view combining all data points.

Conclusion: An Evidence-Based Approach to Quality

Validating the purity of a critical reagent like this compound is not a single measurement but a systematic investigation. Relying solely on a supplier's stated purity, often determined by a single method like HPLC, can obscure underlying issues such as the presence of structural isomers or volatile impurities.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). National Institute of Environmental Health Sciences.
  • Element analysis. University of Technology, Iraq.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • Unlocking the Secrets of Organic Elemental Analysis for Unm
  • Structure Elucid
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (2003).
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015).
  • The Science of Elemental Analysis: Benefits and Applic
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (1982). UNT Digital Library.
  • 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. Benchchem.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • Small molecule-NMR. (2023). University of Gothenburg.
  • Identification and structure elucidation by NMR spectroscopy. (2017).
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central.
  • Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (2023). Smolecule.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Separation of purine and pyrimidine derivatives by thin-layer chrom
  • This compound, CAS 73221-74-6. Santa Cruz Biotechnology.
  • This compound. CymitQuimica.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Pyrimidine, 5-bromo-2-methoxy-. PubChem.
  • 5-BROMO-2-(P-TOLYLOXY)PYRIMIDINE. ChemicalBook.
  • CAS 73221-74-6 | this compound. Synblock.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI.
  • Preparation method of 2-methyl-5-bromopyrimidine. (2021).
  • 5-Bromo-2-(methylsulfonyl)
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3. Sigma-Aldrich.
  • 5-BROMO-2-(O-TOLYLOXY)

Sources

The Strategic Advantage of 5-Bromo-2-(m-tolyloxy)pyrimidine in Drug Intermediate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug synthesis campaign. In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, serving as the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of 5-Bromo-2-(m-tolyloxy)pyrimidine, elucidating the chemical properties and strategic advantages that establish it as a superior drug intermediate.

This analysis will delve into the synthetic pathways, comparative performance against relevant alternatives, and the underlying chemical principles that favor its application. Experimental data and detailed protocols are provided to offer a comprehensive and practical resource for laboratory and process chemistry.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental building block in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, thereby modulating their function. The strategic functionalization of the pyrimidine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

This compound: A Profile of a High-Performance Intermediate

This compound (CAS 73221-74-6) is a key intermediate distinguished by a unique combination of structural features that render it highly valuable in multi-step drug synthesis.[4]

Molecular Structure:

Caption: Molecular structure of this compound.

The molecule's utility is underpinned by two key reactive sites: the bromine atom at the C5 position and the tolyloxy group at the C2 position. This dual functionality allows for sequential and regioselective reactions, a cornerstone of efficient and convergent synthesis strategies.

Comparative Analysis: Why this compound Excels

The superiority of this compound as a drug intermediate can be best understood through a comparative analysis with plausible alternatives. The primary precursor for its synthesis is 5-bromo-2-chloropyrimidine, where the chloro group at the C2 position is displaced by m-cresol in a nucleophilic aromatic substitution (SNAr) reaction.

The Advantage of the Chloro Leaving Group at C2

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The reactivity of halogens as leaving groups in SNAr reactions on pyrimidine rings is a critical consideration. While various halogens can be employed, chlorine strikes an optimal balance between reactivity and stability.

Leaving Group at C2Reactivity in SNArStability of IntermediateCost-Effectiveness
FluoroHighLowerHigher Cost
Chloro Good Good Cost-Effective
BromoModerateGoodModerate Cost
IodoLowHighHigh Cost

As illustrated in the table, while a fluoro group would be more reactive, the resulting intermediate can be less stable, and fluorinating agents are often more expensive and hazardous. Conversely, bromo and iodo groups are less reactive, often requiring harsher reaction conditions. 5-bromo-2-chloropyrimidine, therefore, represents a pragmatic and efficient choice for large-scale synthesis.

The Strategic Importance of the meta-Tolyloxy Group

The choice of the meta-tolyl isomer is not arbitrary. The position of the methyl group on the phenoxy ring can significantly influence the physicochemical properties and subsequent reactivity of the intermediate.[5][6]

  • Steric Hindrance: The meta position of the methyl group provides a moderate level of steric hindrance compared to the more sterically demanding ortho isomer. This can be advantageous in directing subsequent reactions at other positions of the pyrimidine ring by preventing unwanted side reactions.

  • Electronic Effects: The methyl group is weakly electron-donating. In the meta position, its electronic influence on the ether oxygen is less pronounced than in the ortho or para positions. This can subtly modulate the reactivity of the pyrimidine ring in subsequent transformations.

  • Solubility and Crystallinity: The specific isomeric form can impact the solubility and crystallinity of the intermediate, which are crucial considerations for purification and handling in an industrial setting.

Experimental Protocols

A reliable and reproducible synthesis is the hallmark of a good drug intermediate. Below are detailed protocols for the synthesis of the precursor, 5-bromo-2-chloropyrimidine, and its subsequent conversion to this compound.

Synthesis of 5-bromo-2-chloropyrimidine

This protocol describes a common method for the synthesis of the key precursor.

Materials:

  • 2-hydroxypyrimidine

  • Hydrobromic acid (48%)

  • Hydrogen peroxide (30%)

  • Phosphorus oxychloride (POCl3)

  • Triethylamine

  • Dichloromethane

  • Sodium hydroxide solution

Procedure:

  • Bromination: To a solution of 2-hydroxypyrimidine in hydrobromic acid, slowly add hydrogen peroxide at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture and extract the product, 5-bromo-2-hydroxypyrimidine.

  • Chlorination: Treat the 5-bromo-2-hydroxypyrimidine with phosphorus oxychloride and triethylamine.

  • Purification: After reaction completion, carefully quench the reaction mixture with ice water and extract the product with dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2-chloropyrimidine. A patent for a one-step synthesis of 5-bromo-2-chloropyrimidine reports a yield of approximately 99.4% with a purity of 98.9%.[8]

Synthesis of this compound

This protocol outlines the nucleophilic aromatic substitution to yield the target intermediate.

Materials:

  • 5-bromo-2-chloropyrimidine

  • m-cresol

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine and m-cresol in DMF.

  • Base Addition: Add potassium carbonate to the mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion: A Strategically Sound Choice

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Luo, Y., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(1), 196. [Link]

  • Karimi, F., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. RSC Advances, 10(58), 35247-35267. [Link]

  • Sridhar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Actelion Pharmaceuticals Ltd. (2017).
  • PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. [Link]

  • Abele, S., et al. (2014). Preparation of pyrimidine intermediates useful for the manufacture of macitentan. WO 2014155304 A1.
  • SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubChemLite. (n.d.). 5-bromo-2-(3-methoxyphenoxy)pyrimidine. [Link]

  • Khan, A. A. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(2), 168-171. [Link]

  • Chemistry For Everyone. (2023, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16-18. [Link]

  • Patsnap. (2023, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Eureka. [Link]

  • Cirri, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6246. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-(m-tolyloxy)pyrimidine, a halogenated pyrimidine derivative. By elucidating the principles behind these procedures, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Presumptive Hazards:

  • Skin and Eye Irritation: Similar brominated compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm.

A thorough risk assessment should be conducted before handling the compound, considering the quantities involved and the specific laboratory operations.

Data Summary Table:

PropertyPresumptive InformationSource Analogy
Physical State SolidGeneral observation for similar compounds
GHS Pictograms Irritant (Exclamation Mark), Potential Environmental HazardInferred from similar brominated pyrimidines
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Inferred from SDS for 5-Bromopyrimidine[1]
Primary Disposal Route Incineration by a licensed hazardous waste disposal facilityGeneral principle for halogenated organic waste[2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong basesGeneral chemical safety principles[3]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing this compound, the following minimum PPE must be worn to mitigate exposure risks:

  • Gloves: Nitrile gloves are recommended. For extensive handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2][3]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[4]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[5]

Experimental Protocol: Waste Collection

  • Designate a Waste Container:

    • Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all components of the waste stream, including any solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Halogenated Organic Waste").

  • Segregation:

    • This waste stream must be collected separately as "Halogenated Organic Waste." [6][7]

    • DO NOT mix with non-halogenated organic waste, aqueous waste, or any incompatible materials.[8]

Disposal Workflow Diagram:

DisposalWorkflow Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Use Designated, Labeled HDPE Waste Container Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Pickup Arrange for Pickup by Licensed Waste Disposal Vendor SAA->Pickup Incineration Incineration at a Permitted TSDF with Scrubber Pickup->Incineration End Proper Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Storage in Satellite Accumulation Areas (SAAs)

Laboratories are permitted to temporarily store hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: The waste container must be kept closed except when adding waste.

  • Volume Limits: Federal regulations limit the accumulation in an SAA to 55 gallons of non-acute hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is manageable with available resources. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • PPE: Don the appropriate PPE as outlined in Section 2, including respiratory protection if the material is a powder.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[4]

    • For spills in a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Waste Disposal: Place all contaminated materials (absorbent, gloves, etc.) into the designated "Halogenated Organic Waste" container.

Final Disposal: The Role of Incineration

The recommended and most environmentally sound method for the final disposal of this compound and other halogenated organic compounds is high-temperature incineration.[2]

  • Mechanism: Incineration in a specialized hazardous waste facility breaks down the organic molecule into simpler, less harmful components.

  • Byproduct Management: These incinerators are equipped with afterburners and scrubbers to neutralize acidic gases, such as hydrogen bromide (HBr), that are formed during the combustion of brominated compounds.[2][9] This is critical to prevent the release of acid rain precursors and other harmful emissions. The combustion of brominated compounds can also lead to the formation of polybrominated dioxins and dibenzofurans, which are toxic micropollutants, necessitating controlled combustion conditions and advanced flue gas cleaning.[9][10]

  • Regulatory Compliance: Disposal must be carried out by a licensed and approved hazardous waste disposal company that can provide a manifest for tracking the waste from "cradle to grave," in accordance with the Resource Conservation and Recovery Act (RCRA).

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • BROMINE AHD WASTE INCINERATION. (n.d.).
  • Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers. Retrieved from [Link]

  • Bromine and waste incineration : an environmental risk? (n.d.). Semantic Scholar. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (2003). PubMed. Retrieved from [Link]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018, January 22). PubMed. Retrieved from [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Halogenated Waste. (n.d.).
  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA NEPID. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • Process for bromination of pyrimidine. (n.d.). Google Patents.
  • Bromination of Pyrimidines: A Simple Inexpensive Method. (2014). ResearchGate. Retrieved from [Link]

  • Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2-(m-tolyloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, routine should never overshadow vigilance, especially when working with halogenated heterocyclic compounds like 5-Bromo-2-(m-tolyloxy)pyrimidine. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough assessment of closely related brominated pyrimidines and aryl ethers provides a robust foundation for establishing comprehensive safety protocols.

This guide is built on the principle of chemical analogy, a cornerstone of toxicological and safety assessments. By examining the documented hazards of structurally similar compounds, we can infer the necessary precautions to ensure your safety and the integrity of your research. The causality is clear: the presence of the bromopyrimidine core and the aryl ether linkage dictates a specific hazard profile that must be respected with appropriate personal protective equipment (PPE).

Hazard Assessment: Understanding the "Why" Behind the PPE

The foundation of any safety protocol is a clear understanding of the potential risks. Based on data from analogous compounds, this compound is anticipated to present several key hazards.[1][2][3][4] The Globally Harmonized System (GHS) classifications for structurally related chemicals consistently highlight the following potential dangers:

Hazard ClassGHS Hazard StatementImplication for Handling
Acute Toxicity H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab.
H312: Harmful in contact with skinPrevent skin contact through proper gloving and lab attire.
H332: Harmful if inhaledAvoid breathing dust. Handle in a ventilated enclosure.
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation.
Eye Irritation H319: Causes serious eye irritationDirect contact can cause significant, potentially damaging, eye irritation.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.

This hazard profile necessitates a multi-faceted approach to PPE, ensuring a barrier between you and the chemical at all potential points of exposure.

Core Protective Equipment: Your Essential Safety Ensemble

Adherence to the following PPE standards is mandatory when handling this compound in any form (solid or in solution).

The primary risk of inhalation comes from the fine particulate nature of the solid compound.[2] Therefore, all weighing and initial solution preparations must be conducted within a certified chemical fume hood.

  • Primary Control: A properly functioning chemical fume hood is your most critical piece of engineering control. It pulls airborne particulates away from your breathing zone.

  • Secondary Control: If a fume hood is unavailable or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[2] Remember, respirator use must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.[3][4][5]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are essential. Standard safety glasses do not provide adequate protection from dust and splashes as they are not fully sealed around the eyes.

  • Best Practice: When handling larger quantities or performing operations with a higher risk of splashing (e.g., solvent additions, heating), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

The compound is presumed to be harmful upon skin contact and a skin irritant.[1][5] Therefore, correct glove selection and usage are paramount.

  • Glove Type: Nitrile gloves are the standard for providing protection against incidental contact with a wide range of chemicals. Always inspect gloves for tears or punctures before use.

  • Glove Practice:

    • Double Gloving: When handling the solid compound, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin. Wash your hands thoroughly before donning a new glove.

    • Regular Changes: Do not reuse disposable gloves. Change them frequently, and always upon completion of a task or before leaving the laboratory.

Your street clothes should never be exposed to laboratory chemicals.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs must be worn at all times. It should be fully buttoned to provide maximum coverage.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting. Shorts, skirts, and perforated shoes offer no protection and are not permitted.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow integrates PPE usage with best laboratory practices to create a self-validating system of safety from receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Prep_PPE 1. Don Full PPE (Lab Coat, Goggles, Double Nitrile Gloves) Prep_Area 2. Prepare Work Area (Chemical Fume Hood, Absorbent Pads) Prep_PPE->Prep_Area Prep_Chemical 3. Obtain Chemical (Check Label, Inspect Container) Prep_Area->Prep_Chemical Handling_Weigh 4. Weigh Solid Compound (Inside Fume Hood, Minimize Dust) Prep_Chemical->Handling_Weigh Handling_Solubilize 5. Prepare Solution (Add Solvent Slowly, Avoid Splashing) Handling_Weigh->Handling_Solubilize Handling_Reaction 6. Perform Experiment (Maintain Ventilation, Monitor Reaction) Handling_Solubilize->Handling_Reaction Cleanup_Decon 7. Decontaminate Surfaces (Wipe Down Work Area) Handling_Reaction->Cleanup_Decon Cleanup_Waste 8. Segregate Waste (Solid vs. Liquid Hazardous Waste) Cleanup_Decon->Cleanup_Waste Cleanup_Doff 9. Doff PPE Correctly (Remove Gloves Last) Cleanup_Waste->Cleanup_Doff Cleanup_Wash 10. Wash Hands Thoroughly Cleanup_Doff->Cleanup_Wash

Safe handling workflow for this compound.
Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth thoroughly with water and drink two glasses of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, weighing paper, absorbent pads, and any residual solid chemical.

    • Liquid Waste: Includes reaction mixtures and solvent rinses.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][4] Do not pour any waste down the drain or place it in the regular trash.

By integrating this expert guidance into your laboratory workflow, you build a system of safety that protects you, your colleagues, and your research. Handle every chemical with the respect it deserves, and let safety be the foundation of your next discovery.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.